Propynol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C3H4O |
|---|---|
Peso molecular |
56.06 g/mol |
Nombre IUPAC |
prop-1-yn-1-ol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h4H,1H3 |
Clave InChI |
FWLKYEAOOIPJRL-UHFFFAOYSA-N |
SMILES canónico |
CC#CO |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Propynol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and experimental protocols related to propynol. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this versatile chemical compound is essential.
Chemical Structure and Identification
This compound, a three-carbon alcohol containing a carbon-carbon triple bond, exists as two constitutional isomers: prop-2-yn-1-ol and prop-1-yn-1-ol . Prop-2-yn-1-ol, commonly known as propargyl alcohol, is the more stable and widely utilized of the two.
Table 1: Chemical Identification of this compound Isomers
| Property | Prop-2-yn-1-ol | Prop-1-yn-1-ol |
| IUPAC Name | prop-2-yn-1-ol | prop-1-yn-1-ol |
| Common Name | Propargyl alcohol | 1-Propynol |
| CAS Number | 107-19-7[1] | 6175-54-8 |
| Molecular Formula | C₃H₄O | C₃H₄O |
| SMILES String | C#CCO[2] | CC#CO |
| InChI Key | TVDSBUOJIPERQY-UHFFFAOYSA-N[2] | FWLKYEAOOIPJRL-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of the two this compound isomers differ significantly due to the position of the triple bond and hydroxyl group.
Table 2: Physicochemical Properties of this compound Isomers
| Property | Prop-2-yn-1-ol | Prop-1-yn-1-ol (Computed) |
| Molecular Weight ( g/mol ) | 56.06[1] | 56.06 |
| Appearance | Colorless to straw-colored liquid[3] | - |
| Odor | Geranium-like[3] | - |
| Boiling Point (°C) | 114-115[4] | - |
| Melting Point (°C) | -51 to -48 | - |
| Density (g/cm³) | 0.9715 | - |
| pKa | 13.6[5] | - |
| Solubility in Water | Miscible | - |
| Vapor Pressure (mmHg at 20°C) | 12 | - |
| Flash Point (°C) | 33 | - |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound isomers.
Table 3: Key Spectroscopic Data for Prop-2-yn-1-ol
| Spectroscopic Technique | Key Peaks / Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.29 (d, 2H, CH₂), 2.51 (t, 1H, C≡CH), 2.10 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 82.5 (C≡CH), 74.8 (C≡CH), 51.5 (CH₂OH)[4] |
| IR (neat, cm⁻¹) | 3300-3400 (O-H stretch, broad), 3290 (≡C-H stretch), 2120 (C≡C stretch, weak), 1020 (C-O stretch) |
| Mass Spectrometry (EI, m/z) | 56 (M⁺), 55, 39, 29 |
Experimental Protocols
Synthesis of Prop-2-yn-1-ol (Propargyl Alcohol)
Prop-2-yn-1-ol is commercially produced by the copper-catalyzed reaction of acetylene with formaldehyde. A general laboratory-scale synthesis is outlined below.
Protocol 4.1.1: Synthesis of Prop-2-yn-1-ol
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.
-
Catalyst Preparation: To the flask, add copper(I) chloride (5 mol%) and an amine base such as triethylamine in a suitable solvent like dioxane.
-
Reaction: Cool the mixture in an ice bath and bubble acetylene gas through the solution while slowly adding a solution of formaldehyde (1.0 equivalent) in the same solvent.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure prop-2-yn-1-ol.
Meyer-Schuster Rearrangement of Propargyl Alcohol
This reaction converts propargyl alcohols into α,β-unsaturated carbonyl compounds.
Protocol 4.2.1: Meyer-Schuster Rearrangement [4][6]
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the propargylic alcohol (1.0 mmol) and technical grade toluene (1.0 mL).
-
Catalyst Addition: Add an aqueous solution of hypophosphorus acid (50 wt%, 5-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at 90-110 °C for 18 hours.
-
Quenching: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting α,β-unsaturated carbonyl compound by column chromatography on silica gel.
Halogenation of Propargyl Alcohol
This protocol describes the synthesis of α-haloenones from propargyl alcohols.
Protocol 4.3.1: Electrophilic Halogenation [7][8]
-
Reaction Setup: In a round-bottom flask, dissolve the propargylic alcohol in a suitable solvent such as dichloromethane or toluene.
-
Reagent Addition: Add a halonium ion-producing reagent (e.g., N-iodosuccinimide (NIS) for iodination, N-bromosuccinimide (NBS) for bromination).
-
Catalyst (if required): For certain substrates, a catalyst such as a gold(I) complex may be added.
-
Reaction Conditions: Stir the reaction at room temperature or gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (for iodination/bromination).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Spectroscopic Analysis
Protocol 4.4.1: NMR Spectroscopy [9][10]
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using typical parameters such as a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Protocol 4.4.2: FTIR Spectroscopy [4]
-
Sample Preparation: For a neat liquid sample, place a drop of the liquid between two KBr or NaCl plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Background Correction: Record a background spectrum and subtract it from the sample spectrum.
Protocol 4.4.3: Mass Spectrometry [9]
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.
Chemical Reactivity and Signaling Pathways
Prop-2-yn-1-ol is a versatile building block in organic synthesis due to its three reactive sites: the hydroxyl group, the carbon-carbon triple bond, and the terminal acetylenic proton.
Caption: Reactivity of Prop-2-yn-1-ol.
Experimental and Analytical Workflow
A typical workflow for the synthesis and characterization of a derivative from this compound is depicted below.
Caption: General experimental workflow.
Safety and Handling
Propargyl alcohol is a flammable, toxic, and corrosive liquid.[11] It is crucial to handle this chemical with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
This guide provides a foundational understanding of this compound for scientific professionals. For more specific applications and advanced protocols, consulting peer-reviewed literature is recommended.
References
- 1. Propargyl alcohol (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2454-0.25 [isotope.com]
- 2. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Propargyl alcohol(107-19-7) MS spectrum [chemicalbook.com]
- 6. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 7. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-propyn-1-ol (Propargyl Alcohol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-propyn-1-ol, commonly known as propargyl alcohol, is a foundational building block in organic synthesis, prized for its terminal alkyne and primary alcohol functionalities. This versatility makes it a critical intermediate in the production of a wide array of fine chemicals, pharmaceuticals, and materials. This technical guide provides a comprehensive overview of the principal industrial and laboratory-scale methods for the synthesis of 2-propyn-1-ol. Detailed experimental protocols, quantitative data for process optimization, and diagrammatic representations of reaction pathways and workflows are presented to serve as a practical resource for researchers and professionals in chemical and pharmaceutical development.
Core Synthesis Methodologies
The synthesis of 2-propyn-1-ol is dominated by the industrial-scale Reppe synthesis, which involves the ethynylation of formaldehyde. Alternative methods, more suited for laboratory or specialized applications, include the dehydrochlorination of propargyl precursors and the reaction of metal acetylides with formaldehyde.
Reppe Synthesis: The Industrial Standard
The cornerstone of industrial propargyl alcohol production is the copper-catalyzed reaction of acetylene with formaldehyde.[1][2] This process, a key example of Reppe chemistry, is typically performed as a continuous process and can be tuned to favor the formation of either propargyl alcohol or the co-product, but-2-yne-1,4-diol.[1][3][4] The reaction is generally carried out using a copper acetylide catalyst, which can be supported on materials like silica or carbon.[5][6]
The primary reaction is as follows:
HC≡CH + CH₂O → HC≡CCH₂OH
A significant side reaction is the further reaction of propargyl alcohol with formaldehyde to produce but-2-yne-1,4-diol:
HC≡CCH₂OH + CH₂O → HOCH₂C≡CCH₂OH
To favor the production of propargyl alcohol, reaction conditions are typically adjusted to use a higher pressure of acetylene and a lower concentration of formaldehyde.[4]
Dehydrochlorination of Chloro-propen-1-ol
An alternative synthetic route involves the dehydrochlorination of 3-chloro-2-propen-1-ol using a strong base, such as sodium hydroxide.[1][6] This method is effective for smaller-scale preparations. A notable advantage of this approach is the high conversion and yield that can be achieved under optimized conditions.
Synthesis from Metal Acetylides and Formaldehyde
For laboratory-scale synthesis, the reaction of a metal acetylide, such as sodium acetylide, with formaldehyde (often in the form of paraformaldehyde) is a viable method.[5] This approach avoids the high pressures required for the Reppe synthesis but can be sensitive to reaction conditions, with yields varying significantly.
Quantitative Data on Synthesis Parameters
The efficiency and selectivity of 2-propyn-1-ol synthesis are highly dependent on the reaction parameters. The following tables summarize key quantitative data from various reported methods.
| Parameter | Reppe Synthesis (Industrial) | Dehydrochlorination | Metal Acetylide (Lab Scale) |
| Reactants | Acetylene, Formaldehyde (aqueous) | 3-chloroallyl alcohol, NaOH (aqueous) | Sodium Acetylide, Paraformaldehyde |
| Catalyst | Copper acetylide on silica/carbon | None | None |
| Solvent | N-methyl-2-pyrrolidone/Water | Liquid Ammonia | 1,4-Dioxane |
| Temperature | 100-150 °C | ~100 °C | 15 °C |
| Pressure | 100-200 psig | Autogenous | Atmospheric |
| Reaction Time | 0.2-5.0 hours (continuous) | ~1 hour | 4 hours |
| Reported Yield | Favorable PAL:BD ratio | 95.5% | up to 89-95% |
| Key Reference | [5] |
Table 1: Comparative summary of key synthesis parameters for 2-propyn-1-ol.
Detailed Experimental Protocols
Protocol for Reppe Synthesis (Conceptual Continuous Process)
This protocol describes a conceptual continuous process for the synthesis of propargyl alcohol based on published patent literature.[5]
Materials:
-
Aqueous formaldehyde solution
-
N-methyl-2-pyrrolidone
-
Acetylene gas
-
Copper acetylide on silica carrier (slurry)
Equipment:
-
High-pressure slurry reactor with internal or external heat exchange
-
Feed pumps for liquid and slurry
-
Gas inlet for acetylene
-
High-pressure separator
Procedure:
-
Prepare a feed mixture of aqueous formaldehyde and N-methyl-2-pyrrolidone with a water concentration of approximately 14-20 wt%.[5]
-
Continuously pump the feed mixture and a slurry of the copper acetylide catalyst (3-10 wt% in the slurry) into the bottom of the synthesis reactor.[5]
-
Introduce acetylene gas into the bottom of the reactor at a pressure of 100-200 psig.[5] The molar ratio of formaldehyde to acetylene in the feed should be maintained between 1 and 1.5.[5]
-
Maintain the reactor temperature between 100-150 °C. The bubbling acetylene aids in keeping the catalyst suspended.[5]
-
The liquid product and unreacted gas exit from the top of the reactor and enter a high-pressure separator.
-
In the separator, the gas is disengaged from the liquid product stream containing propargyl alcohol, butynediol, unreacted formaldehyde, and the catalyst.
-
The liquid product stream is then directed to a purification stage.
Protocol for Dehydrochlorination of 3-Chloroallyl Alcohol
This laboratory-scale protocol is adapted from a patented procedure.
Materials:
-
3-chloroallyl alcohol (0.5 mole)
-
50% aqueous sodium hydroxide (approx. 0.5 mole)
-
Liquid ammonia (approx. 10 moles)
Equipment:
-
550 ml stainless steel autoclave
-
Heating and rocking mechanism
Procedure:
-
Charge the stainless steel autoclave with 46.3 grams of 3-chloroallyl alcohol and 38.5 grams of 50% aqueous NaOH.
-
Seal the autoclave and introduce 169 grams of liquid ammonia.
-
Heat the autoclave with rocking to a temperature of 100 °C. The heating process should take approximately one hour.
-
After the reaction time, release the pressure from the autoclave, venting the gases through a scrubber.
-
Open the autoclave and wash the contents with the scrubber material.
-
The propargyl alcohol is then separated from the aqueous mixture, for example, by extraction and distillation. This method has been reported to yield 25.8 grams of propargyl alcohol, representing a 96% conversion and a 95.5% yield based on the consumed chloroallyl alcohol.
Protocol for Synthesis from Sodium Acetylide and Paraformaldehyde
This laboratory protocol is based on a reported procedure.
Materials:
-
Sodium
-
Liquid ammonia
-
Acetylene gas (washed and dried)
-
1,4-Dioxane
-
Paraformaldehyde (0.05 mol)
Equipment:
-
Three-necked flask with a reflux condenser, stirrer, and gas bubbler
-
Dry ice/toluene cooling bath
-
Addition funnel
Procedure:
-
In the three-necked flask cooled with a dry ice/toluene bath, prepare sodium amide from the reaction of sodium with liquid ammonia.
-
Bubble washed and dried acetylene gas through the sodium amide solution to form sodium acetylide.
-
Remove the cooling bath and allow most of the ammonia to evaporate. Add 1,4-dioxane to the reaction mixture.
-
Dissolve 0.05 mol of paraformaldehyde in 1,4-dioxane in an addition funnel.
-
Add a small amount of the paraformaldehyde solution to the reaction mixture and heat to initiate the reaction.
-
Once the reaction has started, slowly add the remaining paraformaldehyde solution and let the mixture stir for 4 hours at 15 °C.
-
After the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
The reaction mixture is then diluted with water and extracted with a suitable organic solvent (e.g., methylene chloride) to isolate the propargyl alcohol.
-
The product can be further purified by distillation.
Purification of 2-propyn-1-ol
Crude propargyl alcohol from the synthesis reaction, particularly the Reppe process, contains water, unreacted formaldehyde, and byproducts like butynediol and formals.[1] Propargyl alcohol forms an azeotrope with water, making simple distillation for complete separation challenging.[1] A common purification strategy involves a multi-step distillation process. One patented method involves distilling the aqueous solution with acidified methanol to remove formaldehyde reaction products.[1] Subsequent azeotropic distillation with benzene can be used to remove water, followed by fractional distillation under reduced pressure to obtain high-purity propargyl alcohol.[1] Alternatively, distillation at a reduced pressure of 100 to 150 mmHg has been proposed to effectively separate propargyl alcohol from the reaction mixture.
Visualizing Synthesis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core synthesis pathways and a general experimental workflow.
Caption: Reppe synthesis pathway for 2-propyn-1-ol.
Caption: Dehydrochlorination synthesis of 2-propyn-1-ol.
Caption: General experimental workflow for synthesis.
References
- 1. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 3. US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Preparation of propargyl alcohol (2-propyn-1-ol) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]
Propargyl Alcohol: A Comprehensive Technical Guide on CAS Number 107-19-7 and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 107-19-7
Synonyms: 2-Propyn-1-ol, 2-Propynyl alcohol, Ethynylcarbinol
Propargyl alcohol is a versatile and highly reactive organic compound, distinguished as the simplest stable alcohol containing an alkyne functional group.[1] Its unique chemical structure makes it an invaluable intermediate in a wide array of applications, including organic synthesis, as a corrosion inhibitor, a solvent stabilizer, and an electroplating brightener additive.[1][2] This guide provides an in-depth overview of its physicochemical properties, comprehensive safety data, detailed handling protocols, and insights into its mechanism of toxicity.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for propargyl alcohol, compiled from various safety data sheets and scientific resources.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄O | [3] |
| Molecular Weight | 56.06 g/mol | [3] |
| Appearance | Colorless to light straw-colored liquid | [3][4] |
| Odor | Mild, geranium-like | [3] |
| Boiling Point | 114-115 °C | [1][2] |
| Melting Point | -51 to -48 °C | [1] |
| Flash Point | 36 °C (97 °F) | [3][5] |
| Density | 0.963 - 0.9715 g/cm³ at 25 °C | [1][2] |
| Vapor Pressure | 11.6 - 18 mbar at 20 °C | [2][4] |
| Vapor Density | 1.93 (Air = 1) | [2][4] |
| Solubility in Water | Miscible | [1] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Route | Source(s) |
| LD₅₀ | 20 - 110 mg/kg | Rat | Oral | [4][6][7][8] |
| LD₅₀ | 50 mg/kg | Mouse | Oral | [4] |
| LD₅₀ | 16 - 88 mg/kg | Rabbit | Dermal | [8][9][10] |
| LC₅₀ | 873 - 1040 ppm (2 hours) | Rat | Inhalation | [4][11] |
| LC₅₀ | 1750 - 2000 mg/m³ (2 hours) | Mouse | Inhalation | [4] |
Mechanism of Toxicity: A Cellular Perspective
The toxicity of propargyl alcohol is primarily attributed to its metabolic activation into a more reactive and harmful compound.[12] The primary pathway involves the oxidation of propargyl alcohol by the cytochrome P450 enzyme, specifically CYP2E1, to form 2-propynal (propargyl aldehyde).[6][12] This aldehyde is a highly reactive species that can readily interact with cellular macromolecules.
A critical consequence of this metabolic activation is the rapid depletion of intracellular glutathione (GSH), a key antioxidant.[6] The electrophilic 2-propynal conjugates with GSH, leading to its depletion and rendering the cell vulnerable to oxidative stress.[6] The resulting imbalance in the cellular redox state can lead to the formation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA, and ultimately contributing to cytotoxicity.[6]
Experimental Protocols for Safe Handling
Strict adherence to safety protocols is imperative when working with propargyl alcohol due to its flammability, high toxicity, and corrosive nature.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense.
-
Eye Protection: Wear chemical safety goggles and a face shield to protect against splashes.[4][5]
-
Skin Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton) and a flame-retardant lab coat or chemical-resistant apron.[4][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[5] If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Spill Cleanup Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.
-
Eliminate Ignition Sources: Turn off all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described above.
-
Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or activated charcoal adsorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[3][9]
First Aid Procedures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Hazard Identification and Risk Mitigation Workflow
A systematic approach to hazard identification and risk mitigation is essential for ensuring a safe laboratory environment when handling propargyl alcohol.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rawsource.com [rawsource.com]
- 6. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mtsinaikidney.com [mtsinaikidney.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Propynol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynol, systematically named prop-2-yn-1-ol and also known as propargyl alcohol, is the simplest stable alcohol containing a terminal alkyne functional group.[1] Its unique bifunctional nature, possessing both a reactive triple bond and a hydroxyl group, makes it a versatile and valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound, with a focus on its applications and the experimental methodologies used to characterize it, tailored for professionals in research and drug development.
Physical Properties
This compound is a colorless to light straw-colored, volatile liquid with a characteristic geranium-like odor.[3][4] It is miscible with water and most polar organic solvents, including alcohols, ethers, and acetone, a property that enhances its utility as a solvent and reactant in various chemical processes.[1][5]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₃H₄O | - | [1] |
| Molar Mass | 56.064 | g·mol⁻¹ | [1] |
| Melting Point | -51 to -48 | °C | [1] |
| Boiling Point | 114 to 115 | °C | [1][6] |
| Density | 0.9715 (20 °C) | g/cm³ | [1][7] |
| 0.963 (25 °C) | g/mL | [6][8] | |
| Vapor Pressure | 11.6 - 12 | mmHg (20 °C) | [1][6][8] |
| Vapor Density | 1.93 | (Air = 1.0) | [8][9] |
| Flash Point | 33 - 36 | °C | [10][11][12] |
| Autoignition Temp. | 365 | °C | [13] |
| Refractive Index | 1.4320 | (n20/D) | [6][8] |
| Solubility in Water | Miscible | - | [1][5] |
| Explosive Limits | 1.9 - 86.2 | vol% in air | [11][13] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the interplay of its two functional groups: the terminal alkyne and the primary alcohol.
Acidity
The hydrogen atom of the terminal alkyne is notably acidic due to the sp hybridization of the carbon atom. This allows this compound to be deprotonated by suitable bases to form a propargylate anion, a potent nucleophile used in carbon-carbon bond formation.[5] The hydroxyl proton is also acidic, comparable to other small alcohols.
Table 2: Chemical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| pKa (alkyne H) | 13.6 | at 25 °C | [1][6] |
| pKa (hydroxyl H) | ~15 | [5] | |
| Ionization Potential | 10.51 | eV | [4] |
Key Reactions
This compound undergoes a variety of reactions, making it a versatile intermediate in organic synthesis.
-
Reactions of the Alkyne Group : The triple bond can participate in addition reactions (e.g., hydrogenation, halogenation), cycloadditions (such as the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"), and coupling reactions (e.g., Sonogashira coupling).
-
Reactions of the Alcohol Group : The hydroxyl group can be oxidized to form propynal or propargylic acid, or it can undergo esterification and etherification.[1][14]
-
Combined Reactivity : The proximity of the two functional groups enables unique rearrangement reactions. The most notable is the Meyer-Schuster rearrangement , where secondary and tertiary propargylic alcohols rearrange in the presence of an acid or metal catalyst to form α,β-unsaturated ketones or aldehydes.[1][15]
Applications in Drug Development
The propargyl moiety is a critical component in medicinal chemistry and drug development. Its primary application is in Click Chemistry , specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linking of a propargyl-functionalized molecule (e.g., a drug candidate or a biological probe) to an azide-functionalized target (e.g., a protein, a fluorescent tag, or a PEG linker).[14] This methodology is widely used in creating antibody-drug conjugates (ADCs), PROTACs, and for target identification and validation.[14]
Toxicology and Metabolism
This compound is classified as a toxic and flammable substance.[1] It is harmful by inhalation, ingestion, and skin absorption, acting as a severe irritant to the eyes, skin, and respiratory tract.[9][12][16] Chronic exposure may lead to damage to the liver and kidneys.[17]
The toxicity of this compound is believed to be mediated by its metabolism to the highly reactive α,β-unsaturated aldehyde, propynal (propargylaldehyde).[18] This bioactivation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2E1. Propynal is a potent electrophile that can readily deplete cellular nucleophiles like glutathione (GSH), leading to oxidative stress and cellular damage.
Experimental Protocols
Accurate determination of physical and chemical properties is critical for safety, quality control, and reaction design. Below are outlines of standard methodologies.
Protocol 1: Determination of Boiling Point (OECD Test Guideline 103)
This protocol describes the ebulliometer method for determining the boiling point of a pure substance.
-
Principle : The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. An ebulliometer measures this temperature under equilibrium conditions at a given pressure.
-
Apparatus :
-
Ebulliometer with a heating element, reflux condenser, and a temperature sensor (thermocouple or platinum resistance thermometer) with a resolution of 0.1 °C.
-
Pressure measuring device (manometer) accurate to ±0.1 kPa.
-
-
Methodology :
-
Sample Preparation : Add the pure this compound sample and a few boiling stones to the ebulliometer.
-
Equilibration : Heat the sample until it boils and a stable reflux is established. Ensure the temperature reading remains constant (±0.1 °C) for at least 10 minutes to confirm equilibrium between the liquid and vapor phases.
-
Measurement : Record the stable temperature and the ambient atmospheric pressure.
-
Correction : If the measurement was not performed at standard pressure (101.325 kPa), the measured boiling point must be corrected using the Clausius-Clapeyron equation or a suitable nomograph.
-
Replicates : Perform at least two independent determinations. The results should agree within ±0.5 °C.
-
Protocol 2: Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)
This method is used for determining the flash point of flammable liquids.
-
Principle : The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air near its surface. A test flame is passed over the cup to determine this point.
-
Apparatus :
-
Pensky-Martens closed-cup tester, consisting of a test cup, lid with a shutter mechanism, stirrer, and controlled heating block.
-
Calibrated thermometer.
-
Ignition source (gas flame or electric igniter).
-
-
Methodology :
-
Sample Preparation : Fill the test cup with this compound to the marked level, ensuring no air bubbles are present.
-
Assembly : Place the lid on the cup and insert the thermometer.
-
Heating : Begin heating the sample at a slow, constant rate (5-6 °C per minute) while continuously stirring.
-
Testing : At regular temperature intervals, apply the test flame by opening the shutter. The first application should be at least 17 °C below the expected flash point.
-
Endpoint : The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.
-
Verification : Repeat the test with a fresh sample. Results should be within the established reproducibility limits of the method.
-
Protocol 3: Determination of pKa (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) of the acetylenic proton.
-
Principle : The substance is dissolved in a suitable solvent and titrated with a strong base of known concentration. The pKa is determined from the pH (or potential) at the half-equivalence point on the resulting titration curve.
-
Apparatus :
-
High-impedance potentiometer or pH meter with a glass electrode and a reference electrode.
-
Automated or manual burette with 0.01 mL resolution.
-
Stirring plate and magnetic stir bar.
-
Constant temperature bath.
-
-
Methodology :
-
Reagent Preparation : Prepare a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in isopropanol) and a solution of this compound of known concentration in a suitable solvent (e.g., anhydrous acetonitrile or DMSO).
-
Calibration : Calibrate the electrode system using standard buffer solutions.
-
Titration : Place a known volume of the this compound solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the electrodes and begin adding the titrant in small, precise increments.
-
Data Collection : Record the potential (mV) or pH reading after each addition of titrant, allowing the reading to stabilize.
-
Analysis : Plot the potential/pH versus the volume of titrant added. Determine the equivalence point from the inflection of the curve (or its first derivative). The pKa is the pH value at the point where half of the volume required to reach the equivalence point has been added.
-
References
- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 2. rawsource.com [rawsource.com]
- 3. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PROPARGYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]
- 5. rawsource.com [rawsource.com]
- 6. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Propargyl alcohol 99 107-19-7 [sigmaaldrich.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 13. cpachem.com [cpachem.com]
- 14. PROPARGYL ALCOHOL (this compound) - Ataman Kimya [atamanchemicals.com]
- 15. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 16. rawsource.com [rawsource.com]
- 17. nj.gov [nj.gov]
- 18. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Applications of High-Purity Propynol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynol, also known as propargyl alcohol (HC≡CCH₂OH), is the simplest stable alcohol containing an alkyne functional group. Its unique trifunctionality, arising from the hydroxyl group, the carbon-carbon triple bond, and the acidic acetylenic proton, makes it a highly versatile and valuable building block in organic synthesis. For researchers, scientists, and drug development professionals, access to high-purity this compound is critical for the successful synthesis of complex molecules, ranging from pharmaceutical intermediates to advanced materials. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, its key applications in drug development, and detailed experimental protocols for its analysis and use.
Commercial Availability of High-Purity this compound
High-purity this compound is commercially available from a variety of chemical suppliers, catering to different scales of research and manufacturing. Purity levels typically range from 98% to over 99.9%, with prices varying accordingly. The choice of supplier and purity grade will depend on the specific requirements of the application, with more sensitive reactions, such as those in pharmaceutical synthesis, demanding higher purity to avoid side reactions and ensure product integrity.
Below is a summary of commercially available high-purity this compound from various suppliers. Please note that pricing is subject to change and may vary based on quantity and location.
| Supplier | Purity (%) | Available Quantities | Price (USD/kg, approximate) |
| Sigma-Aldrich | ≥99 | 5g, 25g, 100g, 500g, 1kg | Request Quote |
| Thermo Fisher Scientific | 99 | 100mL, 500mL, 2.5L | Request Quote |
| TCI America | >98.0 | 25mL, 100mL, 500mL | Request Quote |
| Alfa Aesar | 99% | 100g, 500g, 2.5kg | Request Quote |
| Oakwood Chemical | 98% | 25g, 100g, 500g, 2.5kg | Request Quote |
| VWR | 99% | 100g, 500g | Request Quote |
| Ataman Kimya | 98% | Inquire | Inquire |
| CDH Fine Chemical | Inquire | 500ml, 2.5lit, 25lit | Inquire |
Applications in Drug Development and Organic Synthesis
The unique chemical properties of this compound make it an invaluable reagent in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules.
-
Synthesis of Heterocycles: The alkyne functionality of this compound is a key precursor for the synthesis of various heterocyclic rings, which are prevalent scaffolds in many drug molecules.
-
Click Chemistry: As a terminal alkyne, this compound is a versatile partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of molecules in drug discovery and development.
-
Introduction of the Propargyl Group: The propargyl moiety is a common structural motif in many biologically active compounds. This compound serves as a primary source for introducing this group into target molecules.
-
Synthesis of Chiral Alcohols and Amines: Enantiomerically pure propargylic alcohols and amines are crucial intermediates in the synthesis of chiral drugs. Biocatalytic methods using alcohol dehydrogenases can be employed for the synthesis of enantiopure propargylic alcohols from racemic mixtures.[1][2]
Experimental Protocols
Purity Determination by Gas Chromatography-Flame Ionization Detector (GC-FID)
Objective: To determine the purity of a this compound sample using GC-FID.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., acetone or dichloromethane, GC grade)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analytes (e.g., DB-WAX or similar)
-
Microsyringe
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of this compound and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 to 200 µg/mL.
-
Prepare a sample for analysis by diluting the original this compound sample to fall within the calibration range.
-
-
GC-FID Conditions (Example):
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak based on its retention time.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Determine the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram (assuming all components have a similar response factor). For higher accuracy, a relative response factor for known impurities should be determined.
-
Synthesis of a Pharmaceutical Intermediate: Diethyl α-propargyl-α-acetamidomalonate
Objective: To synthesize diethyl α-propargyl-α-acetamidomalonate, a versatile intermediate for the preparation of α-amino acids, using propargyl alcohol as a precursor. This protocol is adapted from a published procedure.
Materials:
-
Propargyl alcohol
-
Tosyl chloride
-
Sodium hydroxide (NaOH) pellets
-
Diethyl ether
-
Diethyl 2-acetamidomalonate
-
Potassium tert-butoxide
-
Dioxane
Methodology:
Step 1: Synthesis of Propargyl Tosylate
-
In a 2 L round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine 58 mL (1.0 mol) of propargyl alcohol, 250 g (1.30 mol) of tosyl chloride, and 1000 mL of diethyl ether.
-
Cool the reaction mixture in an ice bath.
-
Add 200 g (5.00 mol) of NaOH pellets to the solution in 6 portions at 0 °C under vigorous stirring.
-
Allow the resulting mixture to stir overnight at room temperature.
-
Pour the suspension into cold water and extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain propargyl tosylate.
Step 2: Synthesis of Diethyl α-propargyl-α-acetamidomalonate
-
To a solution of 105 g (0.483 mol) of diethyl 2-acetamidomalonate in 1.35 L of dioxane, add a slurry of 61 g (0.54 mol) of potassium tert-butoxide in 550 mL of dioxane dropwise via cannula over 2 hours while stirring with a mechanical stirrer at room temperature.
-
Heat the resulting suspension to 50 °C and stir for an additional 2 hours.
-
Add a solution of propargyl tosylate (83 mL, 0.49 mol) in 150 mL of dioxane dropwise at 50 °C over 1 hour.
-
Bring the resulting mixture to reflux and maintain for overnight.
-
After cooling, the reaction mixture can be worked up by standard procedures (e.g., filtration, extraction, and purification by chromatography) to yield the desired product.
Mandatory Visualizations
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver. The main pathway involves its oxidation by the cytochrome P450 enzyme CYP2E1 to form the highly reactive aldehyde, propynal (also known as propargylaldehyde).[3] Propynal can then be further metabolized or can interact with cellular macromolecules, contributing to the observed toxicity of this compound.
Caption: Metabolic activation of this compound to the reactive intermediate, propynal.
Experimental Workflow for the Synthesis of a Pharmaceutical Intermediate
The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate using this compound, as exemplified by the synthesis of diethyl α-propargyl-α-acetamidomalonate.
Caption: A generalized workflow for the synthesis of a pharmaceutical intermediate from this compound.
Conclusion
High-purity this compound is a readily available and indispensable tool for chemical researchers and drug development professionals. Its unique reactivity allows for the construction of complex molecular architectures and the introduction of the valuable propargyl functional group. A thorough understanding of its commercial availability, proper handling, and diverse applications is essential for leveraging its full potential in the synthesis of novel therapeutics and other advanced materials. The provided experimental protocols and workflow diagrams serve as a starting point for the practical application of this versatile building block in a laboratory setting.
References
- 1. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Propynol (Propargyl Alcohol) Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of propynol (2-propyn-1-ol), a versatile building block in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing detailed qualitative solubility information and outlines robust experimental protocols for the quantitative determination of this compound solubility in various organic solvents.
Core Concepts: Understanding this compound Solubility
This compound's solubility is governed by its molecular structure, which features both a polar hydroxyl (-OH) group and a nonpolar alkyne (carbon-carbon triple bond) functional group. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the short three-carbon chain has some nonpolar character. This amphiphilic nature dictates its solubility behavior, leading to high miscibility with many polar organic solvents.
Qualitative Solubility of this compound
This compound is widely reported to be miscible with water and a broad range of polar organic solvents.[1][2][3][4][5][6][7][8][9][10][11][12][13] Conversely, it exhibits poor solubility in nonpolar solvents such as aliphatic hydrocarbons.[3][6] The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available data.
| Solvent Class | Solvent | Solubility | Citation |
| Polar Protic Solvents | Ethanol | Miscible | [1][3][4] |
| Methanol | Miscible | [7] | |
| Polar Aprotic Solvents | Acetone | Miscible | [1][3][4] |
| Dioxane | Miscible | [1][3] | |
| Tetrahydrofuran (THF) | Miscible | [1][3] | |
| Pyridine | Miscible | [1][3] | |
| Halogenated Solvents | Chloroform | Miscible | [1][3][6] |
| 1,2-Dichloroethane | Miscible | [1][3] | |
| Carbon Tetrachloride | Moderately Soluble | [1][3][4] | |
| Aromatic Hydrocarbons | Benzene | Miscible | [1][3][6] |
| Ethers | Diethyl Ether | Miscible | [1][3] |
| Nonpolar Solvents | Aliphatic Hydrocarbons | Insoluble | [3][6] |
| Mineral Oil | Insoluble | [9] |
Experimental Protocols for Quantitative Solubility Determination
The following are detailed methodologies that can be adapted by researchers to quantitatively determine the solubility of this compound in specific organic solvents of interest.
Method 1: Gravimetric Determination of Solubility
This method is suitable for determining the solubility of a liquid solute in a solvent where the solvent can be selectively evaporated.
Principle: A saturated solution of this compound in the solvent of interest is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to remove the solvent, and the mass of the remaining this compound is determined.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
In a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a water bath), add an excess of this compound to the organic solvent of interest.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The temperature should be maintained at the desired value (e.g., 25 °C) throughout this period.
-
After stirring, allow the mixture to stand undisturbed for several hours to allow any undissolved this compound to settle.
-
-
Sample Collection:
-
Carefully withdraw a known volume (e.g., 10.00 mL) of the clear, supernatant saturated solution using a calibrated volumetric pipette. Avoid disturbing the undissolved layer.
-
-
Solvent Evaporation:
-
Transfer the collected sample to a pre-weighed, dry evaporating dish.
-
Place the evaporating dish in a fume hood and gently heat it to evaporate the solvent. The temperature should be kept below the boiling point of this compound (114-115 °C) to avoid loss of the solute. A rotary evaporator can also be used for more controlled evaporation.
-
Once the solvent has evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
-
-
Mass Determination and Calculation:
-
Cool the evaporating dish to room temperature in a desiccator and weigh it accurately.
-
The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight.
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of this compound (g) / Volume of saturated solution (mL)) * 100
-
Method 2: Determination of Miscibility by Visual Titration
This method is used to determine if two liquids are miscible in all proportions at a given temperature.
Principle: One liquid is incrementally added to a fixed volume of the other while observing for any signs of phase separation (turbidity).
Detailed Methodology:
-
Preparation:
-
Place a precise volume (e.g., 10.0 mL) of the organic solvent into a clear, sealed container (e.g., a graduated cylinder with a stopper or a titration flask) maintained at a constant temperature.
-
Fill a calibrated burette with this compound.
-
-
Titration and Observation:
-
Slowly add this compound from the burette to the solvent in small increments (e.g., 0.5 mL).
-
After each addition, securely seal the container and shake it vigorously to ensure thorough mixing.
-
Allow the mixture to stand and visually inspect for any signs of immiscibility, such as the formation of a cloudy suspension or two distinct layers.
-
-
Interpretation:
-
If the solution remains clear and homogeneous after the addition of a significant volume of this compound (e.g., until the total volume has doubled), the two liquids are considered miscible.
-
If turbidity or phase separation occurs at any point, the liquids are not fully miscible. The volume of this compound added before the onset of immiscibility can be recorded to determine the solubility limit under those conditions.
-
Method 3: Analytical Quantification using Gas Chromatography (GC)
This method provides a highly accurate determination of solubility and is particularly useful for complex mixtures or when high precision is required.
Principle: A saturated solution is prepared, and the concentration of this compound in the solution is determined using a gas chromatograph with a suitable detector, such as a Flame Ionization Detector (FID).
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Follow the procedure described in Method 1 (Step 1) to prepare a saturated solution of this compound in the desired organic solvent at a constant temperature.
-
-
Calibration Standards:
-
Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. The concentration range of the standards should bracket the expected solubility of this compound.
-
-
GC Analysis:
-
Set up a gas chromatograph with an appropriate column and detector (FID is commonly used for organic compounds). Optimize the GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate) for the separation and detection of this compound and the solvent.
-
Inject a known volume of each calibration standard into the GC to generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Carefully withdraw a sample of the clear supernatant from the saturated solution, dilute it with the pure solvent if necessary to fall within the calibration range, and inject it into the GC.
-
-
Calculation:
-
Determine the peak area of this compound in the sample chromatogram.
-
Use the calibration curve to determine the concentration of this compound in the (diluted) sample.
-
If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the concentration in the original saturated solution. This concentration represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.
Caption: A logical workflow for determining this compound solubility.
References
- 1. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rawsource.com [rawsource.com]
- 3. Propargyl alcohol [chembk.com]
- 4. grokipedia.com [grokipedia.com]
- 5. rawsource.com [rawsource.com]
- 6. Propargyl alcohol | Jiayuan [jy-chemical.com]
- 7. sanjaychemindia.com [sanjaychemindia.com]
- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]
- 10. solechem.eu [solechem.eu]
- 11. atamankimya.com [atamankimya.com]
- 12. Water Treatment Chemicals & Hydroxy Benzotriazole & Antacids Supplier [tengerchemical.com]
- 13. CAS 107-19-7: Propargyl alcohol | CymitQuimica [cymitquimica.com]
Spectroscopic data (NMR, IR, Mass Spec) of propynol
An In-depth Technical Guide to the Spectroscopic Data of Propynol
Introduction
This compound, also known as propargyl alcohol (HC≡CCH₂OH), is a versatile and reactive primary alcohol that serves as a crucial intermediate in the synthesis of a wide array of agricultural chemicals, pharmaceuticals, and other fine chemicals. Its unique structure, featuring both a terminal alkyne and a primary alcohol functional group, imparts a rich and complex chemical reactivity. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and visual aids to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the hydroxyl, methylene, and acetylenic protons. The chemical shifts can vary slightly depending on the solvent used.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in D₂O (ppm) | Multiplicity |
| -OH | Variable (singlet) | Not observed (exchanges with D₂O) | s |
| -CH₂- | ~4.1 - 4.2 | 4.219 | d |
| ≡C-H | ~2.4 | Not specified | t |
Note: The multiplicity of the -CH₂- protons is a doublet due to coupling with the acetylenic proton, and the acetylenic proton is a triplet due to coupling with the methylene protons.[1]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum of this compound shows three signals, one for each of the unique carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |
| H-C≡ | 76.487 |
| -C≡C- | 84.309 |
| -CH₂-OH | 52.037 |
Source: Biological Magnetic Resonance Bank.[2]
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts in organic solvents.
-
Instrument Setup : Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
¹H NMR Acquisition :
-
Tune the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum using typical parameters such as a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]
-
Typically, 16 to 32 scans are accumulated to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Tune the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This involves using a broader spectral width (e.g., 200-250 ppm) and a longer relaxation delay (e.g., 2-5 seconds).[1]
-
A larger number of scans (e.g., 512-1024 or more) is generally required due to the lower natural abundance of ¹³C.[1]
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound clearly indicates the presence of the O-H, C-H (alkynyl and alkyl), and C≡C bonds.
Characteristic IR Absorption Bands
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | ~3665 (gas phase), broad ~3300 (liquid) | Strong, Broad |
| ≡C-H stretch (alkyne) | ~3334 | Strong, Sharp |
| C-H stretch (alkane) | ~2940 - 2880 | Medium |
| C≡C stretch (alkyne) | ~2120 - 2100 | Weak to Medium |
| C-O stretch (alcohol) | ~1020 | Strong |
Source: Data compiled from gas-phase measurements in helium nanodroplets and general spectroscopic tables.[3]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : For liquid samples like this compound, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4]
-
Background Spectrum : Acquire a background spectrum of the empty sample holder (or the salt plates) to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum : Place the prepared sample in the IR spectrometer's beam path.
-
Data Acquisition : Scan the sample over the desired mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification. The molecular weight of this compound is 56.06 g/mol .[4]
Major Fragments in Electron Ionization (EI) Mass Spectrum
| m/z | Proposed Fragment Ion | Notes |
| 56 | [C₃H₄O]⁺ | Molecular ion (M⁺) |
| 55 | [C₃H₃O]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 39 | [C₃H₃]⁺ | Propargyl cation |
| 29 | [CHO]⁺ | Formyl cation |
| 27 | [C₂H₃]⁺ | Vinyl cation |
Source: Data compiled from gas-phase electron ionization measurements.[3][5]
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).
-
Fragmentation : The molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals.
-
Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical substance like this compound.
Mass Spectrometry Fragmentation of this compound
This diagram illustrates the primary fragmentation pathways of this compound following electron ionization.
References
Propynol (Propargyl Alcohol): A Versatile Precursor in Modern Organic Synthesis
Introduction: Propynol, systematically known as prop-2-yn-1-ol, is a trifunctional organic compound featuring a primary alcohol, a terminal alkyne, and an adjacent methylene group. This unique structural arrangement imparts a remarkable reactivity profile, establishing this compound and its derivatives as indispensable building blocks in organic synthesis.[1] Its ability to participate in a wide array of chemical transformations—including coupling reactions, cycloadditions, and multicomponent reactions—makes it a cornerstone for the construction of complex molecular architectures.[2][3] For researchers, scientists, and drug development professionals, this compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, advanced polymers, and other fine chemicals.[1][2][4]
Core Reactivity and Synthetic Potential: The synthetic versatility of this compound stems from the distinct reactivity of its alkyne and hydroxyl functional groups.
-
The Alkyne Group: The terminal C-H bond is acidic and can be deprotonated to form a potent nucleophile (an acetylide). The carbon-carbon triple bond is a site of high electron density, making it susceptible to addition reactions and a key participant in metal-catalyzed coupling reactions like Sonogashira, A³ coupling, and cycloadditions (e.g., "click chemistry").[2][4]
-
The Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for substitution reactions. Crucially, in conjunction with the alkyne, it forms a propargylic system, which is key to powerful transformations such as the Nicholas reaction.[3]
Key Synthetic Transformations Involving this compound
This section details the core synthetic reactions where this compound and its derivatives act as pivotal precursors, complete with mechanistic diagrams, quantitative data, and detailed experimental protocols.
The Nicholas Reaction
The Nicholas reaction is a powerful method for the propargylation of nucleophiles under mild, non-basic conditions.[5][6] The reaction involves the protection and activation of the alkyne moiety by dicobalt octacarbonyl (Co₂(CO)₈). This complexation stabilizes an adjacent propargylic carbocation, which can then be intercepted by a wide range of nucleophiles.[7][8] Subsequent oxidative decomplexation regenerates the alkyne, yielding the final product.[9] This method is particularly valuable for synthesizing alkyne-tagged biomolecules and natural products that are sensitive to basic conditions.[6]
Table 1: Representative Yields for the Nicholas Reaction
| Nucleophile | Propargyl Source | Lewis Acid | Decomplexing Agent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Guaianolide Analog | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | Ceric Ammonium Nitrate (CAN) | 46% (complex), quant. (final) | [6] |
| Melampomagnolide B | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | Ceric Ammonium Nitrate (CAN) | 41% (complex), 94% (final) | [6] |
| Phenol | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | Ferric Nitrate | 85% | [9] |
| Anisole | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | Ceric Ammonium Nitrate (CAN) | 92% |[7] |
Experimental Protocol: Propargylation via the Nicholas Reaction [6][7]
-
Complexation: In a flask under an inert atmosphere, dissolve the propargylic alcohol (1.0 eq) in dichloromethane (DCM). Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1-1.2 eq) portion-wise. Stir the mixture at room temperature for 2-5 hours until the starting material is consumed (monitor by TLC).
-
Cation Formation & Nucleophilic Attack: Cool the reaction mixture to 0 °C or -78 °C, depending on the nucleophile's reactivity. Add the Lewis acid (e.g., BF₃·OEt₂, 1.0-2.5 eq) dropwise. After stirring for 5-10 minutes, add the nucleophile (1.0-3.0 eq) solution in DCM.
-
Reaction Progression: Allow the mixture to stir for an additional 1-4 hours, maintaining the low temperature. Monitor the reaction's progress by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the layers and extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is the cobalt-complexed alkyne.
-
Decomplexation: Dissolve the crude complex in acetone or methanol at 0 °C. Add an oxidative decomplexing agent, such as ceric ammonium nitrate (CAN, ~4 eq) or ferric nitrate, in portions. Stir for 1 hour at room temperature.
-
Final Purification: Concentrate the mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic extracts, dry over Na₂SO₄, concentrate, and purify the final product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly effective cross-coupling reaction for forming C(sp²)-C(sp) bonds. It typically involves the reaction of a terminal alkyne, such as this compound, with an aryl or vinyl halide.[10] The reaction is co-catalyzed by a palladium complex and a copper(I) salt, in the presence of a base.[11] This reaction is fundamental in synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[11][12] A variation known as deacetonative Sonogashira coupling allows aryl propargyl alcohols to react with aryl chlorides, broadening the scope of this transformation.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. rawsource.com [rawsource.com]
- 3. researchgate.net [researchgate.net]
- 4. rawsource.com [rawsource.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 8. Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 12. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Discovery and Enduring Legacy of Propargyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl alcohol (2-propyn-1-ol), the simplest stable alcohol containing a carbon-carbon triple bond, has a rich history spanning over 150 years. First synthesized in 1872, its unique reactivity, stemming from the presence of both a hydroxyl group and a terminal alkyne, has established it as a versatile and indispensable building block in organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of propargyl alcohol, detailing its initial synthesis and the evolution of its industrial production. Furthermore, it elucidates the compound's physical and chemical properties, and its significant role as a precursor in the synthesis of pharmaceuticals and agrochemicals, with a particular focus on the propargylamine moiety as a key pharmacophore in modern drug design.
Discovery and Early Synthesis
The first documented synthesis of propargyl alcohol was achieved by the Belgian chemist Louis Henry in 1872.[1] His pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, described the preparation of propargyl alcohol from 2-bromoprop-2-en-1-ol.[1]
Experimental Protocol: Henry's Synthesis (1872)
Reaction Scheme:
General Procedure (Inferred):
-
A solution of 2-bromoprop-2-en-1-ol in a suitable solvent (e.g., ethanol) would be prepared in a reaction vessel equipped with a reflux condenser.
-
A concentrated aqueous or alcoholic solution of potassium hydroxide would be added gradually to the reaction mixture.
-
The mixture would then be heated to reflux to drive the elimination reaction to completion.
-
After cooling, the reaction mixture would be neutralized, and the propargyl alcohol product would be isolated and purified by distillation.
This initial synthesis, though groundbreaking, was not amenable to large-scale production. The development of a more efficient and commercially viable synthesis route was crucial for unlocking the full potential of this versatile molecule.
Industrial Synthesis: The Reppe Process
The advent of industrial-scale production of propargyl alcohol is largely attributed to the pioneering work of Walter Reppe at BASF in the 1920s and 1930s.[2][3] Reppe's research into the chemistry of acetylene under pressure led to the development of a process for the synthesis of propargyl alcohol and butynediol from the reaction of acetylene with formaldehyde.[2][3][4] This process, often referred to as "Reppe Chemistry," remains the cornerstone of industrial propargyl alcohol production today.[2][3]
The Reppe process involves the copper-catalyzed addition of formaldehyde to acetylene.[5][6] The reaction can be controlled to favor the formation of either propargyl alcohol or 1,4-butynediol.[7][8]
Evolution of the Reppe Process
The industrial synthesis of propargyl alcohol has undergone significant optimization over the decades to improve selectivity, yield, and safety. The following table summarizes the key developments in the Reppe process:
| Period | Catalyst System | Solvent/Medium | Temperature (°C) | Pressure (bar) | Key Features & Yields |
| Early Development (1930s-1950s) | Copper(I) acetylide on a support (e.g., silica gel)[5][7] | Aqueous formaldehyde solution, often with a co-solvent like tetrahydrofuran (THF) or methanol[7] | 90 - 120[7][9] | 5 - 20[7][9] | Batch or continuous process; formation of butynediol as a significant by-product. Yields of propargyl alcohol were often moderate. |
| Process Refinements (1960s-1980s) | Modified copper acetylide catalysts with promoters (e.g., bismuth compounds)[6] | N-alkyl-2-pyrrolidones (e.g., N-methyl-2-pyrrolidone, NMP) as acetylene absorbents[8] | 80 - 150[8] | 1 - 15[8][9] | Improved selectivity for propargyl alcohol; operation at lower pressures enhancing safety. Propargyl alcohol to butynediol ratios significantly increased. |
| Modern Processes (1990s-Present) | Highly active and selective supported copper catalysts; homogeneous catalyst systems being explored.[6] | Fluidized bed reactors; advanced solvent systems for efficient acetylene dissolution and product separation.[10][11][12] | 70 - 120[10][11][12] | 1 - 15[10][11][12] | Continuous processes with high throughput and selectivity. Focus on catalyst stability, recycling, and minimizing by-product formation. Yields of propargyl alcohol can exceed 90%. |
Generalized Experimental Protocol for the Reppe Synthesis
The following is a generalized protocol for the laboratory-scale synthesis of propargyl alcohol based on the principles of the Reppe process:
-
Catalyst Preparation: A supported copper catalyst is prepared, often by impregnating a high-surface-area support like silica gel with a copper salt (e.g., copper(II) nitrate) followed by calcination and reduction to form the active copper(I) species.
-
Reaction Setup: A high-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, and temperature and pressure controls is charged with the catalyst and an aqueous solution of formaldehyde. A co-solvent such as THF may also be added to enhance acetylene solubility.
-
Reaction Execution: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with acetylene to the desired operating pressure. The reaction mixture is heated to the target temperature with vigorous stirring. The reaction is typically exothermic, and cooling is required to maintain a constant temperature.
-
Work-up and Purification: After the desired reaction time, the reactor is cooled, and the excess acetylene is safely vented. The reaction mixture is filtered to remove the catalyst. The propargyl alcohol is then separated from the aqueous phase and unreacted formaldehyde by distillation. Further purification is achieved by fractional distillation.
Physical and Chemical Properties
Propargyl alcohol is a colorless, viscous liquid with a characteristic geranium-like odor.[13][14] It is miscible with water and most polar organic solvents.[13][15] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₃H₄O[15] |
| Molar Mass | 56.06 g/mol [15] |
| Appearance | Colorless to straw-colored liquid[15] |
| Odor | Geranium-like[13] |
| Boiling Point | 114-115 °C[5][15] |
| Melting Point | -51 to -48 °C[5][15] |
| Density | 0.9715 g/cm³ at 20 °C[16] |
| Vapor Pressure | 12 mmHg at 20 °C[15] |
| Flash Point | 36 °C (97 °F)[15] |
| Solubility in Water | Miscible[15] |
| pKa | 13.6[15] |
| Refractive Index (n²⁰/D) | 1.432[5] |
Propargyl alcohol's chemical reactivity is dominated by its two functional groups: the hydroxyl group and the terminal alkyne. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The terminal alkyne is highly reactive and participates in a wide range of transformations, including addition reactions, cycloadditions (such as "click chemistry"), and the formation of metal acetylides.[15][17]
Role in Drug Development and Agrochemicals
The unique structural and reactive properties of propargyl alcohol have made it a valuable building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[5][17]
The Propargylamine Moiety: A Privileged Pharmacophore
A significant application of the propargyl group in medicinal chemistry is in the form of the propargylamine moiety. This structural motif is a key pharmacophore in a number of drugs, particularly those targeting monoamine oxidase (MAO) enzymes. MAO-B inhibitors containing a propargylamine group, such as selegiline and rasagiline, are used in the treatment of Parkinson's disease.
The propargylamine group acts as an irreversible inhibitor of MAO-B. The alkyne functionality undergoes an enzyme-catalyzed oxidation to a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, leading to its inactivation.
The following diagram illustrates a generalized experimental workflow for screening the inhibitory activity of novel propargylamine derivatives against MAO-B.
Synthesis of Agrochemicals
Propargyl alcohol is a key starting material for the synthesis of several commercially important agrochemicals.
-
Propargite: This acaricide (mite killer) is synthesized from propargyl alcohol.[5] The synthesis involves the reaction of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfite with propargyl alcohol in the presence of a base.
-
Prallethrin: A synthetic pyrethroid insecticide, prallethrin is produced using a multi-step synthesis where propargyl alcohol is a crucial intermediate for forming the alcohol portion of the final ester product.[5]
Conclusion
Since its discovery by L. Henry in 1872, propargyl alcohol has transitioned from a laboratory curiosity to a cornerstone of the chemical industry. The development of the Reppe process enabled its large-scale production, paving the way for its widespread use as a versatile synthon. Its unique combination of a hydroxyl group and a reactive alkyne has made it an invaluable tool for organic chemists, particularly in the synthesis of complex molecules with biological activity. The enduring importance of the propargyl moiety in drug design, exemplified by the success of propargylamine-based MAO inhibitors, ensures that propargyl alcohol will continue to be a relevant and highly sought-after chemical intermediate for the foreseeable future. The ongoing research into new catalytic systems and applications for this remarkable molecule promises to further expand its already impressive legacy.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Reppe Chemistry - Associate Professorship of Inorganic Chemistry [ch.nat.tum.de]
- 3. osti.gov [osti.gov]
- 4. encyclopedia.com [encyclopedia.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene - Google Patents [patents.google.com]
- 9. solechem.eu [solechem.eu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 12. Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN1830253A - Manufacturing method of high content propargite - Google Patents [patents.google.com]
Basic reactivity of the terminal alkyne in propynol
An In-depth Technical Guide on the Core Reactivity of the Terminal Alkyne in Propargyl Alcohol
Introduction
Propargyl alcohol (prop-2-yn-1-ol) is a versatile bifunctional organic compound, distinguished by the presence of both a primary hydroxyl (-OH) group and a terminal alkyne (-C≡CH) group.[1] This unique structural arrangement imparts a remarkable profile of reactivity, establishing it as an indispensable building block in modern organic synthesis.[1] Its applications are extensive, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, high-performance polymers, and corrosion inhibitors.[2][3][4] This guide focuses on the fundamental reactivity of the terminal alkyne, providing researchers, scientists, and drug development professionals with a detailed understanding of its chemical behavior, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Core Reactivity Principles of the Terminal Alkyne
The reactivity of the terminal alkyne in propargyl alcohol is primarily governed by the acidity of the sp-hybridized C-H bond. This acidity facilitates deprotonation to form a potent carbon-based nucleophile, which is the cornerstone of its utility in carbon-carbon bond formation.
Acidity and Deprotonation
The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is significantly more acidic than protons on sp² or sp³ hybridized carbons. This is due to the high degree of s-character (50%) in the sp orbital, which stabilizes the resulting conjugate base, the acetylide anion. The pKa of the alkynyl proton in propargyl alcohol is approximately 13.6.[5] This is notably more acidic than the hydroxyl proton (pKa ≈ 15-16.1) and the analogous proton in allyl alcohol (pKa = 15.5).[5][6]
This acidity allows for facile deprotonation by a suitable base to generate the propargylate anion. This anion is a highly reactive intermediate that serves as a powerful nucleophile in a variety of synthetic transformations.[6]
Table 1: Comparison of pKa Values
| Compound | Functional Group | Approximate pKa | Reference(s) |
| Propargyl Alcohol | Terminal Alkyne (-C≡C-H) | 13.6 | [5] |
| Propargyl Alcohol | Hydroxyl (-OH) | 15.0 | [6] |
| n-Propyl Alcohol | Hydroxyl (-OH) | 16.1 | [5] |
| Allyl Alcohol | Hydroxyl (-OH) | 15.5 | [5] |
| Water | Hydroxyl (-OH) | 15.7 | [7] |
| Acetylene | Terminal Alkyne (-C≡C-H) | 25 | [7] |
The general deprotonation reaction can be represented as follows:
HC≡C-CH₂OH + Base → ⁻:C≡C-CH₂OH + [H-Base]⁺
The choice of base is critical and depends on the specific application, with common examples including organometallic reagents (e.g., Grignard reagents, organolithiums) or strong inorganic bases (e.g., sodium hydride, sodium amide).
References
Propynol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propynol, also known as propargyl alcohol, is a versatile and highly reactive primary alcohol containing a terminal alkyne functionality. Its unique chemical structure makes it an invaluable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. However, this reactivity also imparts inherent instability, necessitating stringent storage and handling protocols to ensure its integrity and prevent hazardous situations. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition pathways, polymerization potential, and the effects of various environmental factors. Recommended storage conditions, supported by available data, are presented to ensure the long-term viability of this critical reagent.
Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₃H₄O | [1] |
| Molar Mass | 56.06 g/mol | [1] |
| Appearance | Colorless to straw-colored liquid | [1][2] |
| Odor | Geranium-like | [2] |
| Boiling Point | 114-115 °C | [1][3] |
| Melting Point | -53 °C | [3] |
| Flash Point | 33 °C (closed cup) | [4] |
| Autoignition Temperature | 365 °C | [5] |
| Density | 0.963 g/mL at 25 °C | [3] |
| Vapor Pressure | 11.6 mmHg at 20 °C | [3] |
| Solubility | Miscible with water and most polar organic solvents | [1] |
| pKa | 13.6 | [1] |
Chemical Stability and Decomposition Pathways
This compound is a moderately stable compound under optimal conditions but is susceptible to degradation through several pathways, primarily thermal decomposition, polymerization, and acid-catalyzed reactions.
Thermal Decomposition
At elevated temperatures, this compound undergoes thermal decomposition. Studies conducted at high temperatures (953 to 1262 K) for combustion analysis indicate that the primary decomposition step is the dissociation of the C-O bond, forming propargyl and hydroxyl radicals.[6] Subsequent reactions lead to a variety of products, including acetylene, propyne, vinylacetylene, propynal, and propenal.[6] While these high-temperature studies are not directly indicative of degradation under storage conditions, they highlight the inherent weakness of the C-O bond. It is crucial to avoid localized heating, as this can initiate decomposition.[2]
Caption: High-temperature thermal decomposition of this compound.
Polymerization
This compound can undergo polymerization, which can be explosive under certain conditions.[2] This process can be initiated by heat, light, bases, or oxidizing agents.[1][2][4] The polymerization can proceed via the triple bond, leading to the formation of poly(propargyl alcohol).[7] The resulting polymer is a polyconjugated system.[8] Uninhibited this compound vapor may also polymerize in confined spaces such as vents.[2] The polymerization is reportedly inhibited by the polymer product itself, with the reaction slowing significantly after a certain conversion percentage.[8]
Caption: Initiation of this compound polymerization.
Acid-Catalyzed Degradation
In the presence of strong acids, this compound can undergo degradation through various pathways. In aqueous hydrochloric acid, for instance, this compound can undergo electrophilic addition of HCl and water to the alkyne bond, forming products such as 1-hydroxypropan-2-one, 2-chloroprop-2-en-1-ol, 2,2-dichloropropan-1-ol, and 2-chloropropane-1,2-diol.[7] Some of these intermediates can further polymerize.[7]
Caption: Acid-catalyzed degradation of this compound.
Photolytic Decomposition
This compound is sensitive to light and should be stored in the dark.[2][4] Exposure to light can initiate polymerization and other degradation reactions. The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 37 hours.[2] While specific quantitative data on the photodegradation of pure, liquid this compound under storage conditions is limited, it is a critical factor to control.
Recommended Storage Conditions
To ensure the stability and longevity of this compound, the following storage conditions are recommended based on available data and safety guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of thermal decomposition and polymerization.[3][9][10] |
| Light | Store in the dark in amber or opaque containers. | Prevents photolytically initiated degradation and polymerization.[2][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. |
| Container | Tightly sealed containers. | Prevents contamination and evaporation.[11] |
| Purity | Use high-purity this compound. | Impurities can act as catalysts for decomposition.[12] |
A commercial source for propargyl alcohol suggests a shelf life of 24 months when stored in a refrigerator at 2°C to 8°C.[10]
Incompatible Materials
This compound is incompatible with a wide range of materials, and contact with them should be strictly avoided to prevent hazardous reactions.
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Violent reactions, fire, and explosion.[2] |
| Strong Bases | Can initiate violent polymerization.[2] |
| Strong Acids | Can cause decomposition and polymerization.[2] |
| Peroxides | Can initiate explosive polymerization.[2] |
| Phosphorus Pentoxide | Can cause the alcohol to burst into flame.[2] |
| Some Plastics | Can be attacked by this compound.[4] |
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to determine the shelf-life of this compound under specific storage conditions. The following is a general protocol for assessing the stability of this compound.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water (with a suitable buffer, e.g., phosphate) and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 205 nm).[13]
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[14][15]
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
References
- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 炔丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ICSC 0673 - PROPARGYL ALCOHOL [inchem.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. pdqscientific.com [pdqscientific.com]
- 11. rawsource.com [rawsource.com]
- 12. rawsource.com [rawsource.com]
- 13. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Molecular Properties of Propynol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental molecular characteristics of propynol, also known as propargyl alcohol or 2-propyn-1-ol. This document outlines its molecular formula and weight, and presents a detailed experimental protocol for the determination of its molecular weight. Furthermore, a key synthetic pathway is visualized to provide a deeper understanding of its chemical context.
Core Molecular Data
This compound is the simplest stable alcohol containing an alkyne functional group. Its chemical identity is defined by its molecular formula and weight, which are fundamental parameters in experimental and theoretical chemistry.
The molecular formula of this compound is C₃H₄O .[1][2][3] This indicates that each molecule of this compound is composed of three carbon atoms, four hydrogen atoms, and one oxygen atom. The molecular weight of this compound is 56.06 g/mol .[4] This value is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions with specific molar concentrations.
| Property | Value |
| Molecular Formula | C₃H₄O |
| Molecular Weight | 56.06 g/mol |
| Appearance | Colorless to straw-colored liquid |
| Boiling Point | 114-115 °C |
| Melting Point | -51 to -48 °C |
| Density | 0.9715 g/cm³ |
Experimental Determination of Molecular Weight
The molecular weight of a small organic molecule like this compound is most accurately determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules.
Protocol: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight of a purified this compound sample.
Materials:
-
Purified this compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an electron ionization (EI) source
-
Gas chromatograph (for GC-MS) or a direct insertion probe
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent. The concentration should be in the range of 1-10 µg/mL.
-
For GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from any residual impurities before entering the mass spectrometer.
-
For direct insertion probe analysis, a small amount of the sample is placed in a capillary tube and introduced directly into the ion source.
-
-
Ionization:
-
In the EI source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
-
Mass Analysis:
-
The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or a similar detector.
-
The detector generates a signal that is proportional to the number of ions at each m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value that corresponds to the intact molecule is the molecular ion peak. The m/z value of this peak provides the molecular weight of the compound. For this compound, this would be observed at an m/z of approximately 56.
-
Synthesis of this compound
This compound can be synthesized through the copper-catalyzed addition of formaldehyde to acetylene. This reaction is a fundamental process in industrial organic chemistry.
Caption: Synthesis of this compound from Formaldehyde and Acetylene.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using Propynol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] Propynol (propargyl alcohol), a readily available and functionalized terminal alkyne, serves as a valuable building block in these transformations, allowing for the introduction of a hydroxymethylacetylene moiety. This functional group can be further elaborated, making it a key synthon in medicinal chemistry and drug development.
This document provides detailed application notes and protocols for the successful implementation of this compound in Sonogashira coupling reactions. It covers various catalytic systems, reaction conditions, and presents quantitative data to guide researchers in optimizing their synthetic strategies.
Catalytic Systems and Reaction Conditions
The success of the Sonogashira coupling reaction with this compound is highly dependent on the choice of catalyst, base, and solvent. Both traditional palladium-copper cocatalyst systems and copper-free methodologies have been effectively employed.
Catalyst Systems:
-
Palladium Catalysts: The palladium catalyst is central to the reaction, facilitating the oxidative addition of the aryl/vinyl halide.[1] Commonly used palladium sources include:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Palladium(II) acetate (Pd(OAc)₂) in combination with phosphine ligands
-
Heterogeneous catalysts, such as palladium on charcoal (Pd/C) or nanosized MCM-41 anchored palladium complexes, which offer advantages in terms of catalyst recovery and reuse.[2]
-
-
Copper Co-catalysts: In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[1]
-
Copper-Free Systems: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification, copper-free Sonogashira protocols have been developed.[3] These reactions often require specific ligands or different reaction conditions to proceed efficiently.
Bases and Solvents:
-
Bases: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Common bases include:
-
Triethylamine (Et₃N)
-
Diisopropylamine (i-Pr₂NH)
-
Pyrrolidine
-
-
Solvents: The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature. A variety of solvents have been successfully used:
Quantitative Data Presentation
The following tables summarize the yields of Sonogashira coupling reactions between various aryl halides and this compound under different catalytic conditions.
Table 1: Sonogashira Coupling of Aryl Iodides with this compound
| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 92 | Adapted from[7] |
| 2 | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 95 | Adapted from[7] |
| 3 | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 88 | Adapted from[7] |
| 4 | Iodobenzene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 3 | 90 | [5] |
| 5 | 4-Iodotoluene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 3 | 93 | [5] |
Table 2: Sonogashira Coupling of Aryl Bromides with this compound
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 90 | 12 | 85 | [2] |
| 2 | 4-Bromoacetophenone | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 90 | 12 | 90 | [2] |
| 3 | 4-Bromobenzonitrile | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 90 | 12 | 88 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling of Aryl Halides with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 eq)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture to dissolve the solids.
-
Add triethylamine (2.0 mmol) followed by this compound (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Iodide with this compound in an Ionic Liquid[5][6]
Materials:
-
Aryl iodide (0.5 mmol)
-
This compound (0.75 mmol, 1.5 eq)
-
PdCl₂(PPh₃)₂ (0.0025 mmol, 0.5 mol%)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) (0.8 mL)
Procedure:
-
In a screw-cap vial, combine the aryl iodide (0.5 mmol), this compound (0.75 mmol), and PdCl₂(PPh₃)₂ (0.0025 mmol).
-
Add the ionic liquid [TBP][4EtOV] (0.8 mL) to the vial.
-
Seal the vial and stir the mixture at 55 °C for 3 hours.
-
After cooling to room temperature, partition the mixture between water (5 mL) and pentane (5 mL).
-
Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).
-
Combine the organic phases, wash with brine, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product.[6]
Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for a Sonogashira coupling reaction using this compound.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
This compound is a highly effective and versatile substrate for Sonogashira coupling reactions, providing a straightforward route to functionalized aryl- and vinyl-alkynes. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and selectivity. The protocols and data presented in these application notes serve as a valuable resource for chemists in academia and industry, facilitating the development of novel synthetic methodologies and the discovery of new chemical entities.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Propynol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing propynol (propargyl alcohol) as the alkyne component. The CuAAC reaction is prized for its high efficiency, specificity, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[]
Overview
The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne (in this case, this compound) and an azide-functionalized molecule.[2] This bioorthogonal reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3] The use of a chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to stabilize the copper(I) catalyst, enhance reaction rates, and protect sensitive biomolecules from oxidative damage.[3][4]
Quantitative Data
The efficiency of the CuAAC reaction is influenced by several parameters, including the choice of ligand, catalyst concentration, and reaction time. The following tables summarize representative data for CuAAC reactions.
Table 1: Influence of Ligand on CuAAC Reaction with Propargyl Alcohol
| Ligand | Apparent Second-Order Rate Constant (k_obs) (M⁻¹s⁻¹) | Product Yield after 60 min (%) |
| Ligand 1 (a tripodal amine ligand) | ~0.18 | 32 |
| BTTAA | ~0.12 | 20 |
| None | Not Reported | <5 |
Conditions: Azido-peptide (50 µM), propargyl alcohol (50 µM), Ligand (100 µM), CuSO₄ (50 µM), and sodium ascorbate (500 µM) in water at 24 ± 1 °C. Data extrapolated from a study on a similar system.[5]
Table 2: Optimization of Reaction Conditions for a PEGylated Propargyl Derivative
| Parameter | Condition | Yield (%) |
| Catalyst/Alkyne Molar Ratio | 0.1 | Low |
| 0.5 | 82.32 | |
| Reaction Time (hours) | 24 | 82.32 |
| 48 | 87.14 |
Conditions: Reaction of mPEG-alkyne with 4-azidomethyl-7-methoxycoumarin in scCO₂ at 130 bar and 35 °C. While not with this compound itself, this data illustrates the impact of catalyst loading and reaction time on yield.[6]
Experimental Protocols
This section provides a detailed protocol for performing a CuAAC reaction with this compound as a model alkyne. This protocol is a general guideline and may require optimization for specific substrates and applications.
Materials
-
Propargyl alcohol (this compound)
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed deionized water
-
Organic solvent (if needed for dissolving reactants, e.g., DMSO, DMF)
Preparation of Stock Solutions
-
Propargyl Alcohol (10 mM): Prepare a 10 mM stock solution in degassed deionized water or an appropriate organic solvent.
-
Azide-functionalized Molecule (10 mM): Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (20 mM): Prepare a 20 mM stock solution in degassed deionized water.[7]
-
Sodium Ascorbate (100 mM): Prepare a 100 mM stock solution in degassed deionized water. Note: This solution should be prepared fresh for each set of reactions to ensure maximum reducing activity.[7]
-
THPTA (50 mM): Prepare a 50 mM stock solution in degassed deionized water.[7]
CuAAC Reaction Procedure
The following procedure is for a final reaction volume of 500 µL.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
446.2 µL of a solution containing the azide-functionalized molecule in the reaction buffer. The final concentration of the azide should be 100 µM.[4]
-
A premixed solution of 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. This results in a final concentration of 0.25 mM copper and 1.25 mM ligand (a 5:1 ligand to copper ratio).[4]
-
Add the propargyl alcohol solution to achieve a final concentration of 560 µM.[4]
-
-
Initiation of the Reaction: Initiate the cycloaddition by adding 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution. The final concentration of sodium ascorbate will be 5 mM.[4]
-
Incubation: Close the tube to minimize oxygen diffusion and mix the contents by inverting the tube several times.[8] The reaction can be placed on a slow rotator for gentle agitation.[] Allow the reaction to proceed at room temperature for 1-4 hours.[5] Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
Reaction Quenching and Purification (Optional): The reaction can be stopped by adding a copper-chelating agent such as EDTA.[] Purification to remove the copper catalyst and excess reagents can be achieved by methods appropriate for the product, such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.[9]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the CuAAC reaction protocol.
Catalytic Cycle
Caption: The catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
References
- 2. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Propynol as a Monomer for Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynol, also known as propargyl alcohol (2-propyn-1-ol), is the simplest stable alcohol containing a terminal alkyne functional group.[1] This bifunctionality, possessing both a reactive hydroxyl group and a triple bond, makes it a versatile monomer for the synthesis of functional polymers.[2][3] The resulting poly(propargyl alcohol) (PPA) and its derivatives are characterized by a backbone of conjugated double bonds with pendant hydroxyl groups, offering a platform for further chemical modification. These polymers are gaining interest in materials science for applications ranging from advanced coatings and adhesives to functional materials for gas capture, owing to their potential for enhanced mechanical properties and thermal stability.[4] The alkyne functionality also allows for post-polymerization modification via "click" chemistry, enabling the attachment of various molecules to tailor the polymer's properties for specific applications, including in the biomedical field.[4][5]
This document provides detailed application notes and protocols for the synthesis of polymers using this compound as a monomer, along with methods for their characterization.
Data Presentation
The following tables summarize quantitative data obtained from the characterization of propargyl alcohol-based polymers from literature sources.
Table 1: Molecular Weight and Polydispersity of Propargyl Alcohol-Initiated Polymer
| Polymer System | Synthesis Method | M ( g/mol ) | PDI (M/M) | Reference |
| Poly(ethylene oxide) initiated with propargyl alcohol | Anionic Ring-Opening Polymerization | 6,800 | 1.37 | [6] |
Table 2: Physicochemical Properties of Poly(propargyl alcohol) Synthesized by -Ray Irradiation
| Property | Value | Polymerization Conditions | Reference |
| FTIR (C=C stretch) | 1607–1652 cm⁻¹ | In various media (water, chloroform, DMF) | [7] |
| UV-Vis Absorption | 305–316 nm | In various media (water, chloroform, DMF) | [7] |
| Optical Band Gap | 2.85–3.50 eV | Dependent on polymerization medium | [7] |
| Electrical Conductivity | 2.45 × 10⁻⁶ to 9.43 × 10⁻⁷ S/cm | Dependent on polymerization medium | [7] |
Table 3: Properties of Hyper-Cross-Linked Poly(propargyl alcohol) Networks
| Property | Value | Polymerization Method | Reference |
| Specific Surface Area (BET) | 400–800 m²/g | Rhodium-catalyzed copolymerization of acetal-protected propargyl alcohol with 1,3,5-triethynylbenzene, followed by deprotection. | [8] |
| Functional Group Content | Up to 9.6 mmol/g | Rhodium-catalyzed copolymerization of acetal-protected propargyl alcohol with 1,3,5-triethynylbenzene, followed by deprotection. | [8] |
| Water Vapor Capture Capacity | Up to 445 mg/g (at 297 K) | Rhodium-catalyzed copolymerization of acetal-protected propargyl alcohol with 1,3,5-triethynylbenzene, followed by deprotection. | [8] |
Experimental Protocols
Direct polymerization of propargyl alcohol can be challenging due to the high reactivity of the hydroxyl group, which can interfere with some catalytic systems.[8] One successful strategy involves the use of a protected monomer, followed by deprotection after polymerization.
Protocol 1: Rhodium-Catalyzed Synthesis of Hyper-Cross-Linked Poly(propargyl alcohol) Networks
This protocol is adapted from the synthesis of microporous polyacetylene networks and involves the copolymerization of an acetal-protected propargyl alcohol monomer with a cross-linker, followed by deprotection to yield the final functional polymer network.[8]
Materials:
-
Acetaldehyde ethyl propargyl acetal (acetal-protected propargyl alcohol, monomer M2)
-
1,3,5-triethynylbenzene (TEB, cross-linker)
-
(Acetylacetonato)(norbornadiene)rhodium(I), [Rh(nbd)acac] (catalyst)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
-
Acetone
-
Argon gas
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert argon atmosphere, prepare a stock solution of the [Rh(nbd)acac] catalyst in anhydrous CH₂Cl₂. In a separate thick-walled glass ampoule, dissolve the monomer (M2) and the cross-linker (TEB) in anhydrous CH₂Cl₂. Comonomer mole ratios in the feed can be varied, for example, 1:1 or 3:1 (M2:TEB).[8]
-
Polymerization: Add the catalyst solution to the monomer/cross-linker solution. The total monomer concentration and catalyst loading should be optimized for the desired polymer properties. Seal the ampoule under argon.
-
Reaction: Place the sealed ampoule in an oil bath preheated to 75 °C and stir for 7 days.[8] During this time, a solid copolymer network will form.
-
Purification of Parent Network: After 7 days, cool the reaction mixture to room temperature. Dilute the mixture with an excess of CH₂Cl₂. Isolate the solid polymer by filtration.
-
Washing: Repeatedly wash the isolated polymer with fresh CH₂Cl₂ to remove any unreacted monomers and residual catalyst.
-
Drying: Dry the polymer network under vacuum at room temperature for 48 hours or until a constant weight is achieved. Mechanically grind the dried polymer to a fine powder.
-
Deprotection (Hydrolysis): Suspend the dried, powdered polymer in a mixture of acetone and aqueous HCl. Stir the suspension at room temperature to hydrolyze the acetal protecting groups. The reaction time will depend on the polymer's porosity and particle size.
-
Final Washing and Drying: After deprotection, filter the polymer and wash thoroughly with deionized water until the washings are neutral, then wash with acetone. Dry the final hyper-cross-linked poly(propargyl alcohol) network under vacuum.
References
- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 2. rawsource.com [rawsource.com]
- 3. rawsource.com [rawsource.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN100361946C - Process for preparing propargyl alcohol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyvinyl alcohol based-drug delivery systems for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of Biomolecules using Propargyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl alcohol and its derivatives are versatile reagents for the chemical modification and functionalization of biomolecules. The terminal alkyne group of the propargyl moiety serves as a key functional handle for highly efficient and specific conjugation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][] This bioorthogonal reaction enables the stable ligation of a propargyl-modified biomolecule with an azide-containing molecule under mild, aqueous conditions, making it ideal for biological applications.[3][4]
The functionalization of biomolecules such as proteins, peptides, and nucleic acids with propargyl groups opens up a vast array of possibilities in research and drug development.[5] These include the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation, and the site-specific labeling of biomolecules for imaging and diagnostic applications.[6][7][8] The small size and stability of the propargyl group ensure minimal perturbation to the structure and function of the biomolecule.[9]
These application notes provide detailed protocols for the functionalization of proteins and peptides using propargyl-containing reagents and their subsequent conjugation via CuAAC.
Key Applications
-
Drug Development: Propargyl-functionalized biomolecules are instrumental in the synthesis of ADCs and PROTACs.[6][8]
-
Bioconjugation: The propargyl group allows for the attachment of various moieties, including fluorescent dyes, biotin, and polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic molecules.[6][10]
-
Proteomics and Activity-Based Protein Profiling: Propargyl-containing probes can be used to label and identify specific proteins in complex biological samples.[11]
-
Biomaterial Science: Immobilization of propargyl-modified proteins onto azide-functionalized surfaces is a common strategy for creating bioactive materials for applications such as biosensors and immunoassays.[8][12]
Quantitative Data Summary
The efficiency of biomolecule functionalization and subsequent conjugation reactions is dependent on various parameters. The following tables provide typical reaction conditions and optimization parameters for the CuAAC reaction, which is the most common application of propargyl-functionalized biomolecules.
Table 1: Typical Reaction Conditions for CuAAC Bioconjugation [10][13]
| Parameter | Value | Notes |
| Azide-Biomolecule Concentration | 1-5 mg/mL (e.g., 20-100 µM) | Higher concentrations can improve reaction rates but may lead to aggregation. |
| Propargyl-Reagent Molar Excess | 5-20 fold over the biomolecule | A molar excess helps to drive the reaction to completion. |
| CuSO₄ Concentration | 50 µM - 1 mM | 100-250 µM is often sufficient. Higher concentrations can cause protein aggregation.[14] |
| Ligand (e.g., THPTA) Concentration | 5-fold molar excess over CuSO₄ | Ligands like THPTA protect the biomolecule from oxidative damage and enhance the reaction rate.[9] |
| Sodium Ascorbate Concentration | 1-5 mM (at least 5-10 fold molar excess over copper) | Should be freshly prepared. Acts as a reducing agent to maintain copper in the active Cu(I) state.[14] |
| Reaction Buffer | PBS, pH 7.4 (amine-free for NHS ester reactions) | The pH range of 7-8.5 is generally optimal.[10][14] |
| Reaction Temperature | Room Temperature (20-25°C) | Lower temperatures can be used for sensitive biomolecules, but this will slow down the reaction rate.[14] |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by LC-MS.[13] |
Table 2: Optimization of CuAAC Reaction Parameters [14]
| Parameter | Range Tested | General Recommendation | Impact on Reaction |
| CuSO₄ Concentration | 50 µM - 1 mM | 100-250 µM | Higher concentrations can increase reaction rate but also protein aggregation. |
| Sodium Ascorbate Conc. | 1 mM - 25 mM | 5-10 fold molar excess over copper | Higher concentrations can overcome dissolved oxygen but may generate more reactive oxygen species. |
| Reaction Temperature | 4°C - 37°C | Room temperature (~20-25°C) | Lower temperatures for sensitive biomolecules will decrease the reaction rate. |
| pH | 6.5 - 9.0 | 7.5 - 8.5 | Biomolecule stability is the primary constraint. |
Experimental Protocols
Protocol 1: Two-Step Protein Propargylation and CuAAC Conjugation
This protocol describes the modification of a protein with a propargyl group using a Propargyl-PEG-NHS ester, followed by a CuAAC reaction with an azide-containing molecule.
Materials and Reagents:
-
Target Protein
-
Propargyl-PEG-NHS Ester (e.g., Propargyl-PEG5-NHS Ester)[12]
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting Columns (e.g., 7K MWCO)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Step 1: Protein Modification with Propargyl-PEG-NHS Ester [12]
-
Protein Preparation: Dissolve the target protein in amine-free PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Propargyl-PEG-NHS Ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the Propargyl-PEG-NHS Ester stock solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column or by dialysis against PBS (pH 7.4).
Step 2: CuAAC ("Click") Reaction [10]
-
Prepare the Click Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Propargyl-modified protein solution (from Step 1)
-
Azide-functionalized molecule (5-10 fold molar excess over the protein)
-
CuSO₄ solution to a final concentration of 100-250 µM.
-
THPTA solution to a final concentration of 500 µM - 1.25 mM (maintaining a 5:1 molar ratio to copper).
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.[10]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[13]
Characterization of the Conjugate:
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the molecular weight of the conjugate.
-
SDS-PAGE: A shift in the molecular weight on an SDS-PAGE gel provides qualitative confirmation of conjugation.
-
HPLC: Analytical reverse-phase HPLC can be used to assess the purity of the final product.
Protocol 2: Direct Propargylation of Amino Acids
This protocol describes the esterification of the carboxyl group of an amino acid using propargyl alcohol.[15][16]
Materials and Reagents:
-
Amino Acid
-
Propargyl Alcohol
-
Dry Hydrochloric Acid (HCl) gas
-
Anhydrous Diethyl Ether
Procedure:
-
Bubble dry HCl gas through propargyl alcohol (20 mL) at 0°C for 1 hour.
-
Add the amino acid (5 mmol) to the saturated solution of HCl in propargyl alcohol at 0°C.
-
Continue stirring for 12 hours at room temperature (28°C).
-
Remove the propargyl alcohol under vacuum.
-
Wash the residue with anhydrous diethyl ether (25 mL x 10).
-
Dry the product under vacuum and store it in a desiccator.
Visualizations
Caption: General workflow for biomolecule functionalization and conjugation.
Caption: Experimental workflow for protein propargylation and conjugation.
Caption: Simplified scheme of the CuAAC "Click" Reaction.
References
- 1. benchchem.com [benchchem.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Click Chemistry | AAT Bioquest [aatbio.com]
- 5. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Synthesis of Propargyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl ethers are valuable synthetic intermediates characterized by the presence of a terminal alkyne and an ether linkage. This unique combination of functional groups makes them highly versatile building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The terminal alkyne allows for a variety of subsequent transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, which is widely used for bioconjugation and the synthesis of complex molecular architectures. These application notes provide detailed protocols for the synthesis of propargyl ethers via the widely used Williamson ether synthesis and the acid-catalyzed Nicholas reaction, which is suitable for base-sensitive substrates.
Core Synthesis Strategies
The synthesis of propargyl ethers can be broadly categorized into two main approaches: base-mediated and acid-catalyzed methods.
-
Williamson Ether Synthesis: This classical and versatile method involves the deprotonation of an alcohol or phenol with a base to form an alkoxide or phenoxide, which then acts as a nucleophile in an SN2 reaction with a propargyl halide (e.g., propargyl bromide or chloride).[1] The reaction is typically efficient for primary and secondary alcohols, as well as phenols. For reactions involving immiscible aqueous and organic phases, a phase-transfer catalyst (PTC) can be employed to facilitate the reaction.[2][3]
-
Nicholas Reaction: This method provides an alternative for substrates that are sensitive to basic conditions.[4] It involves the reaction of an alcohol with a pre-formed dicobalt hexacarbonyl-stabilized propargyl cation under acidic conditions.[4][5]
Logical Workflow for Propargyl Ether Synthesis
Caption: General workflows for propargyl ether synthesis.
Data Presentation: Comparison of Williamson Ether Synthesis Conditions
| Entry | Alcohol/Phenol | Propargylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Ethylphenol | Methyl Iodide | 25% NaOH (aq) | TBAB | - | Reflux | 1 | - | [6] |
| 2 | 2-Naphthol | 1-Bromobutane | NaOH | - | Ethanol | Reflux | 0.83 | - | [7] |
| 3 | p-Cresol | Propargyl Chloride | 20% NaOH (aq) | TBAB | - | RT | 30 | - | [8] |
| 4 | Bisphenol A | Propargyl Chloride | KOH (aq) | TBAB | - | 20 | 24 | 94.5 | [8] |
| 5 | 2-Amino-3-cyano-4-phenyl-4H-chromen-7-ol | Propargyl Bromide | K₂CO₃ | KI | Acetone | Reflux | 2 | 90 | [9] |
| 6 | 2-Amino-3-cyano-4-phenyl-4H-chromen-7-ol | Propargyl Bromide | NaH | - | DMF | RT | 2 | 92 | [9] |
| 7 | HOOC-PEG-OH | Propargyl Bromide | KOH | - | DMF | 70 | 15 | - | [10] |
TBAB: Tetrabutylammonium bromide; RT: Room Temperature; DMF: Dimethylformamide
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Aryl Propargyl Ether using Phase-Transfer Catalysis
This protocol is adapted from the synthesis of the bispropargyl ether of bisphenol A and is suitable for many phenolic substrates.[8]
Materials:
-
Bisphenol A (1.0 eq)
-
Potassium hydroxide (85%, 3.5 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Propargyl chloride (2.4 eq)
-
Deionized water
-
Isopropanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add potassium hydroxide (3.5 eq) and deionized water (e.g., 15 mL for 0.01 mol of bisphenol A).
-
Stir the mixture until the potassium hydroxide is fully dissolved.
-
Add bisphenol A (1.0 eq) and tetrabutylammonium bromide (0.05 eq) to the flask.
-
Stir the mixture at room temperature (20°C) until the solids are dissolved.
-
Slowly add propargyl chloride (2.4 eq) to the reaction mixture.
-
Continue stirring vigorously at room temperature for 24 hours.
-
The product, the bispropargyl ether of bisphenol A, will precipitate as a colorless solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filtered solid sequentially with deionized water and then with cold isopropanol.
-
Dry the product under vacuum to obtain the pure bispropargyl ether.
Protocol 2: Nicholas Reaction for Propargylation of a Base-Sensitive Alcohol
This protocol is a general procedure for the propargylation of an alcohol using a dicobalt-stabilized propargyl cation, suitable for molecules with base-labile functional groups.[4][5]
Materials:
-
Propargyl alcohol (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 eq)
-
The alcohol substrate (nucleophile, 1.0 eq)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Ceric ammonium nitrate (CAN)
-
Acetone
Equipment:
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part A: Formation of the Dicobalt Hexacarbonyl-Propargyl Alcohol Complex
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol (1.0 eq) in anhydrous DCM.
-
Add dicobalt octacarbonyl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for approximately 5 hours. The reaction progress can be monitored by TLC.
Part B: Nicholas Reaction
-
To the solution from Part A, add the alcohol substrate (1.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.0 eq) dropwise.
-
Stir the reaction for an appropriate time (e.g., 5 minutes to several hours, monitor by TLC) at 0°C.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cobalt-complexed propargyl ether.
Part C: Oxidative Decomplexation
-
Dissolve the crude complex from Part B in acetone and cool the solution to 0°C.
-
Add ceric ammonium nitrate (CAN) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure propargyl ether.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. iajpr.com [iajpr.com]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 9. EP0639554A1 - Process for the preparation of propargyl ethers - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of Propynol for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynol (propargyl alcohol) and its derivatives are highly versatile building blocks in organic synthesis, primarily owing to the reactivity of the terminal alkyne functionality. This reactivity allows for a diverse range of transformations, making this compound-derived synthons crucial for the construction of complex molecular architectures found in numerous pharmaceutical intermediates. The carbon-carbon triple bond can be readily functionalized through various reactions, including carbon-carbon bond formations, rearrangements, and the introduction of heteroatoms. These transformations are instrumental in the synthesis of key structural motifs such as propargylamines, α,β-unsaturated carbonyl compounds, and substituted alkynes, which are prevalent in a wide array of biologically active molecules.
This document provides detailed application notes and experimental protocols for key derivatization reactions of this compound and its derivatives that are frequently employed in the synthesis of pharmaceutical intermediates.
A³ Coupling Reaction: Synthesis of Propargylamines
Application Note: The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful, one-pot, three-component reaction that provides a direct and atom-economical route to propargylamines.[1][2] Propargylamines are valuable intermediates in the synthesis of nitrogen-containing heterocycles, β-lactams, and various pharmacologically active compounds.[3][4] The reaction is typically catalyzed by a transition metal, with copper salts being widely used due to their low cost and high efficiency.[1] The mechanism generally involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne.[3][4]
Experimental Protocol: Synthesis of 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine
This protocol describes the copper-catalyzed A³ coupling of benzaldehyde, phenylacetylene, and piperidine.
Diagram of the Experimental Workflow:
References
Application Notes and Protocols: Propynol in the Synthesis of Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
Propynol (propargyl alcohol), a versatile C3 building block, serves as a critical starting material and intermediate in the synthesis of a diverse range of agricultural chemicals. Its unique structure, featuring a reactive terminal alkyne and a primary alcohol, allows for its incorporation into complex molecular architectures, leading to the development of potent acaricides, insecticides, fungicides, and herbicides. The trifunctional nature of this compound enables a variety of chemical transformations, including etherification, esterification, and addition reactions, making it an invaluable tool for the agrochemical industry.
This document provides detailed application notes and experimental protocols for the synthesis of key agricultural chemicals derived from this compound. The information is intended to guide researchers and chemists in the development and optimization of synthetic routes to novel and existing agrochemical products.
Acaricide Synthesis: Propargite
Propargite is a widely used acaricide effective against a broad spectrum of mites. This compound is a key reagent in the final step of its synthesis, reacting with an intermediate to form the propargyl ether linkage essential for its activity.
Experimental Protocol: Synthesis of Propargite
This protocol details the final step in the synthesis of Propargite, where propargyl alcohol is reacted with 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate.
Materials:
-
2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate
-
Propargyl alcohol (this compound)
-
Triethylamine
-
Toluene
-
Dilute acetic acid
-
Nitrogen gas
Procedure:
-
In a 250 mL four-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add 40 mL of toluene, 25 g of triethylamine, and 11.3 g (0.20 mol) of propargyl alcohol.
-
Purge the flask with nitrogen and cool the mixture to 0°C with an ice bath while stirring.
-
Slowly add 60.0 g of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate to the reaction mixture over a period of 1.5 hours.
-
Maintain the reaction temperature between 4-8°C for 3 hours after the addition is complete.
-
Neutralize the reaction mixture with dilute acetic acid and then with triethylamine.
-
Wash the organic phase with water three times, or until the pH of both the oil and water phases is approximately 7.
-
Remove the toluene solvent under vacuum to yield the crude Propargite.
Data Presentation: Synthesis of Propargite
| Reactant | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate | ~346.9 | 60.0 | ~0.17 | 1 |
| Propargyl alcohol | 56.07 | 11.3 | 0.20 | ~1.18 |
| Triethylamine | 101.19 | 25.0 | ~0.25 | ~1.47 |
| Parameter | Value |
| Solvent | Toluene |
| Reaction Temperature | 0-8°C |
| Reaction Time | 4.5 hours |
| Product | Propargite |
| Yield | >92% (crude) |
Reaction Pathway: Synthesis of Propargite
Caption: Synthesis of Propargite from its precursors.
Insecticide Synthesis: Prallethrin
Prallethrin is a synthetic pyrethroid insecticide known for its rapid knockdown effect on household insects. Its synthesis involves the esterification of a chrysanthemic acid derivative with prallethrolone, an alcohol containing a propargyl group. The synthesis of prallethrolone is a key step that introduces the propargyl moiety.
Plausible Synthetic Pathway for Prallethrin
-
Synthesis of Prallethrolone (2-propargyl-3-methyl-cyclopent-2-en-1-one): This intermediate can be synthesized through various routes, often involving the alkylation of a cyclopentenone precursor with a propargyl halide.
-
Esterification: Prallethrolone is then esterified with chrysanthemoyl chloride (or a similar activated derivative of chrysanthemic acid) to yield Prallethrin.
Conceptual Experimental Protocol: Esterification of Prallethrolone
This conceptual protocol is based on general esterification methods for pyrethroid synthesis.
Materials:
-
Prallethrolone
-
Chrysanthemoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous toluene (or another inert solvent)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve prallethrolone (1 equivalent) in anhydrous toluene.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0°C.
-
Slowly add a solution of chrysanthemoyl chloride (1 equivalent) in anhydrous toluene to the cooled mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Prallethrin.
Logical Relationship: Prallethrin Synthesis
Caption: Logical workflow for the synthesis of Prallethrin.
Fungicide Synthesis: Iodopropynyl Butylcarbamate (IPBC)
Iodopropynyl butylcarbamate (IPBC) is a widely used broad-spectrum fungicide and preservative. This compound is the foundational molecule upon which the carbamate and iodopropynyl functionalities are built.
Experimental Protocol: Synthesis of IPBC
This protocol outlines the two-step synthesis of IPBC from propargyl alcohol.
Step 1: Synthesis of Propynyl Butylcarbamate
Materials:
-
Propargyl alcohol
-
Butyl isocyanate
-
Toluene (or other inert solvent)
-
Catalyst (e.g., dibutyltin dilaurate, optional)
Procedure:
-
In a reaction vessel, dissolve propargyl alcohol (1 equivalent) in toluene.
-
Slowly add butyl isocyanate (1 equivalent) to the solution. An exothermic reaction may occur.
-
If necessary, a catalytic amount of dibutyltin dilaurate can be added to facilitate the reaction.
-
Stir the mixture at room temperature until the reaction is complete (monitored by IR spectroscopy by the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
The resulting solution of propynyl butylcarbamate can be used directly in the next step.
Step 2: Iodination of Propynyl Butylcarbamate
Materials:
-
Propynyl butylcarbamate solution from Step 1
-
Sodium iodide
-
Sodium hypochlorite solution
-
Sodium hydroxide
-
Ethanol/water mixture
Procedure:
-
To the solution of propynyl butylcarbamate, add a mixture of ethanol and water.
-
Add sodium iodide (1 equivalent) and sodium hydroxide to the mixture.
-
Cool the mixture in an ice bath and slowly add sodium hypochlorite solution while stirring vigorously.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, continue stirring for 1-2 hours.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield IPBC.
Data Presentation: Synthesis of IPBC
| Reactant (Step 1) | Molar Ratio |
| Propargyl alcohol | 1 |
| Butyl isocyanate | 1 |
| Reactant (Step 2) | Molar Ratio |
| Propynyl butylcarbamate | 1 |
| Sodium iodide | 1 |
| Sodium hypochlorite | ~1.1 |
| Sodium hydroxide | Stoichiometric |
| Parameter | Value |
| Solvent (Step 1) | Toluene |
| Solvent (Step 2) | Ethanol/Water |
| Reaction Temperature | Room Temp (Step 1), <10°C (Step 2) |
| Product | IPBC |
| Typical Yield | High |
Reaction Pathway: Synthesis of IPBC
Caption: Two-step synthesis of the fungicide IPBC.
Herbicide Intermediate Synthesis: 4-Propargyloxybenzaldehyde
Propargyl ethers of phenolic compounds are an important class of intermediates in the synthesis of herbicides. The following protocol describes the synthesis of 4-propargyloxybenzaldehyde, which can be a building block for more complex herbicidal molecules.
Experimental Protocol: Synthesis of 4-Propargyloxybenzaldehyde
Materials:
-
4-Hydroxybenzaldehyde
-
Propargyl bromide
-
Potassium carbonate
-
Acetone
Procedure:
-
In a round-bottom flask, combine 122 g of 4-hydroxybenzaldehyde, 1000 mL of acetone, 138 g of potassium carbonate, and 150 g of propargyl bromide.
-
Heat the mixture to 60°C and maintain this temperature for 4 hours with stirring.
-
After cooling, filter off the precipitated solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methylene chloride and wash with a 10% aqueous sodium hydroxide solution.
-
Separate the organic phase and concentrate it to obtain 4-propargyloxybenzaldehyde.
Data Presentation: Synthesis of 4-Propargyloxybenzaldehyde
| Reactant | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| 4-Hydroxybenzaldehyde | 122.12 | 122 | ~1.0 | 1 |
| Propargyl bromide | 118.96 | 150 | ~1.26 | ~1.26 |
| Potassium carbonate | 138.21 | 138 | ~1.0 | 1 |
| Parameter | Value |
| Solvent | Acetone |
| Reaction Temperature | 60°C |
| Reaction Time | 4 hours |
| Product | 4-Propargyloxybenzaldehyde |
| Yield | Not specified in source |
Reaction Pathway: Synthesis of 4-Propargyloxybenzaldehyde
Caption: Synthesis of a propargyl ether herbicide intermediate.
Application Notes and Protocols for the A3 Coupling Reaction with Propynol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting the aldehyde-alkyne-amine (A3) coupling reaction using propargyl alcohol (propynol) as the alkyne component. This three-component reaction is a powerful, atom-economical method for the synthesis of propargylamines, which are valuable intermediates in the preparation of various biologically active compounds and pharmaceuticals.[1][2][3]
Introduction to the A3 Coupling Reaction
The A3 coupling reaction is a one-pot synthesis that combines an aldehyde, a terminal alkyne, and an amine to form a propargylamine.[1][3] This reaction is typically catalyzed by a transition metal, with copper and gold complexes being the most common, although metal-free variations have also been developed.[2][4][5] The use of propargyl alcohol as the alkyne component introduces a hydroxyl group into the product, providing a handle for further functionalization.
The general transformation is as follows:
-
Aldehyde + Amine + Propargyl Alcohol → Propargylamine Product
Reaction Mechanism and Signaling Pathway
The generally accepted mechanism for the metal-catalyzed A3 coupling reaction involves several key steps:
-
Imine/Iminium Ion Formation : The aldehyde and amine react to form an imine or, in the case of secondary amines, an iminium ion intermediate.[1][2]
-
Alkyne Activation : The metal catalyst activates the terminal C-H bond of the alkyne (propargyl alcohol), increasing its acidity and facilitating the formation of a metal-acetylide intermediate.[1][2]
-
Nucleophilic Addition : The metal acetylide then acts as a nucleophile, attacking the electrophilic carbon of the imine or iminium ion.
-
Product Formation and Catalyst Regeneration : This nucleophilic addition leads to the formation of the final propargylamine product and the regeneration of the active catalyst, allowing the catalytic cycle to continue.[4]
Caption: Generalized mechanism of the metal-catalyzed A3 coupling reaction.
Experimental Protocols
Below are detailed protocols for conducting the A3 coupling reaction with propargyl alcohol under different catalytic conditions.
General Copper-Catalyzed A3 Coupling Protocol
This protocol is a general procedure adaptable for various aldehydes and amines with propargyl alcohol using a simple copper catalyst.
Materials and Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and needle for inert atmosphere (optional, but recommended)
-
Magnetic stir plate
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Rotary evaporator
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Propargyl alcohol (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene, Dioxane, or water), 5 mL
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and copper(I) iodide (0.05 mmol).
-
Solvent and Reagent Addition : Add the solvent (5 mL) to the flask, followed by the propargyl alcohol (1.2 mmol).
-
Reaction Conditions : Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the progress by TLC.
-
Workup : Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Metal-Free A3 Coupling in Magnetized Water
This protocol describes a greener, metal-free alternative for the A3 coupling of propargyl alcohol.[4][5]
Materials and Equipment:
-
Reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating capabilities
-
Neodymium magnets for water magnetization
-
Standard laboratory glassware for workup and purification
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Propargyl alcohol (1.2 mmol, 1.2 equiv)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Preparation of Magnetized Water : Place deionized water in a beaker and stir it over a strong neodymium magnet for approximately 30 minutes.
-
Reaction Setup : In a reaction vial, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and propargyl alcohol (1.2 mmol) in magnetized water (3 mL).
-
Reaction Conditions : Seal the vial and stir the mixture vigorously at 80 °C. Monitor the reaction progress by TLC.
-
Workup and Purification : After completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation: Representative Yields
The following tables summarize representative yields for the A3 coupling reaction with propargyl alcohol under different conditions and with various substrates.
Table 1: Copper-Catalyzed A3 Coupling of Propargyl Alcohol with Various Aldehydes and Amines
| Entry | Aldehyde | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | CuI (5) | Toluene | 80 | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | CuI (5) | Dioxane | 80 | 8 | 82 |
| 3 | 4-Methoxybenzaldehyde | Morpholine | CuBr (5) | Water | 60 | 12 | 78 |
| 4 | Cyclohexanecarboxaldehyde | Pyrrolidine | CuCl (5) | CH3CN | RT | 24 | 75 |
| 5 | Furfural | Piperidine | CuI (2.5) | neat | 60 | 4 | 91 |
Table 2: Metal-Free A3 Coupling of Propargyl Alcohol in Magnetized Water [4]
| Entry | Aldehyde | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Piperidine | Magnetized Water | 80 | 5 | 72 |
| 2 | 4-Hydroxybenzaldehyde | Piperidine | Magnetized Water | 80 | 6 | 68 |
| 3 | Benzaldehyde | Morpholine | Magnetized Water | 80 | 8 | 65 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the A3 coupling reaction with propargyl alcohol, from reaction setup to product characterization.
Caption: General experimental workflow for the A3 coupling with this compound.
Conclusion
The A3 coupling reaction with propargyl alcohol is a versatile and efficient method for synthesizing functionalized propargylamines. The choice between a metal-catalyzed or metal-free approach allows for flexibility depending on the desired substrate scope and green chemistry considerations. The protocols and data presented herein provide a solid foundation for researchers to implement and adapt this valuable transformation in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. phytojournal.com [phytojournal.com]
- 3. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 4. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Propargyl Alcohol in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique to study the dynamics of biomolecules within living systems. By introducing bioorthogonal functional groups into nascent biopolymers, researchers can track their synthesis, localization, and interactions without significantly perturbing the cellular environment. Propargyl alcohol and its derivatives, featuring a terminal alkyne group, serve as versatile chemical reporters for this purpose. Once incorporated into biomolecules such as proteins, lipids, and glycans, the alkyne handle can be specifically and efficiently detected via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This allows for the covalent attachment of various probes for fluorescence microscopy, mass spectrometry, and other downstream applications.
These application notes provide an overview and detailed protocols for the use of propargyl-containing precursors in metabolic labeling studies.
Principle of Propargyl Alcohol-Based Metabolic Labeling
The fundamental principle involves a two-step process. First, cells or organisms are incubated with a precursor molecule containing a propargyl group. This precursor is designed to be recognized and utilized by the cellular machinery, leading to its incorporation into a specific class of biomolecules. Following this labeling period, the alkyne-tagged biomolecules are detected in a second step by a click reaction with an azide-functionalized reporter molecule, such as a fluorophore or a biotin tag for enrichment.
Caption: General workflow of propargyl alcohol-based metabolic labeling.
Applications in Research and Drug Development
The versatility of this technique lends itself to a wide array of applications:
-
Proteomics: Studying protein synthesis, turnover, and localization.
-
Glycomics: Investigating the dynamics of protein glycosylation.
-
Lipidomics: Tracking the metabolism and trafficking of lipids.
-
Drug Discovery: Identifying cellular targets of drugs and elucidating mechanisms of action.
Quantitative Data Summary
The following tables summarize typical experimental parameters for metabolic labeling using various propargyl-containing precursors.
Table 1: Metabolic Labeling Parameters for Protein Synthesis
| Precursor | Cell Type | Concentration | Incubation Time | Reference(s) |
| L-Homopropargylglycine (HPG) | Cultured cell lines (e.g., IMR90, HeLa) | 50 µM | 1 - 24 hours | [3][4] |
| O-propargyl-puromycin (OPP) | Various cell types | 10-50 µM | 15 - 60 minutes | [5] |
Table 2: Metabolic Labeling Parameters for Phospholipid Synthesis
| Precursor | Cell Type | Concentration | Incubation Time | Reference(s) |
| Propargyl-choline | Cultured cells (e.g., HeLa) | 100 - 500 µM | 24 - 48 hours | [6][7] |
Table 3: Metabolic Labeling Parameters for Glycan Synthesis
| Precursor | Cell Type | Concentration | Incubation Time | Reference(s) |
| Propargyl-glucosamine (GlcNAlk) | Cultured cells | 200 µM | 16 hours | [8] |
| Propargyl-fucose (FucAl) | Seedlings | 2.5 µM | 4 hours | [9] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with L-Homopropargylglycine (HPG)
This protocol describes the metabolic labeling of proteins in cultured mammalian cells using HPG, an analog of methionine.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection reagents (see Protocol 4)
Procedure:
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) and grow to the desired confluency.
-
Methionine Starvation (Optional but Recommended): To enhance HPG incorporation, replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C.[4]
-
Metabolic Labeling: Replace the medium with methionine-free medium supplemented with HPG to a final concentration of 50 µM.[3][4]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the labeling medium and wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Chemistry Detection: Proceed with the click chemistry reaction to detect the incorporated HPG (see Protocol 4).
Protocol 2: Metabolic Labeling of Choline Phospholipids with Propargyl-choline
This protocol outlines the labeling of choline-containing phospholipids in cultured cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Propargyl-choline chloride stock solution (e.g., 50 mM in water)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% saponin in PBS)
-
Click chemistry detection reagents (see Protocol 4)
Procedure:
-
Cell Culture: Grow cells in their standard culture medium.
-
Metabolic Labeling: Add propargyl-choline to the culture medium to a final concentration of 100-500 µM.[6][7] Propargyl-choline can effectively compete with the choline present in complete media.[7]
-
Incubation: Incubate the cells for 24-48 hours at 37°C. Cells labeled with up to 500 µM propargyl-choline for 48 hours have shown no obvious toxicity.[7][10]
-
Washing: Wash the cells three times with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in Protocol 1. For lipid studies, a milder permeabilization agent like saponin may be preferred.
-
Click Chemistry Detection: Proceed with the click chemistry reaction (see Protocol 4).
Protocol 3: Metabolic Labeling of Glycans with Alkyne-Modified Sugars
This protocol provides a general framework for labeling glycans with propargyl-containing sugar analogs.
Materials:
-
Cultured cells
-
Low-glucose cell culture medium (for some sugar analogs)
-
Alkyne-modified sugar (e.g., Ac4GlcNAlk) stock solution in DMSO
-
PBS
-
Cell lysis buffer
-
Click chemistry detection reagents (see Protocol 4)
Procedure:
-
Cell Culture: Grow cells to approximately 80-85% confluency.
-
Metabolic Labeling: Replace the standard medium with medium containing the alkyne-modified sugar. For Ac4GlcNAlk, a concentration of 200 µM in low-glucose medium for 16 hours has been reported.[8]
-
Cell Harvesting: Wash the cells with PBS and harvest by trypsinization or scraping.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Click Chemistry Detection: The click reaction can be performed on the cell lysate (see Protocol 4).
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol is for the detection of alkyne-labeled biomolecules in fixed, permeabilized cells for fluorescence microscopy.
Materials:
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide) stock solution (e.g., 5 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 500 mM in water, freshly prepared)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use by adding the components in the following order:
-
PBS
-
Azide-fluorophore (final concentration 2-50 µM)
-
CuSO4 (final concentration 0.5-1 mM)
-
THPTA (final concentration 2.5-5 mM)
-
Sodium ascorbate (final concentration 5-10 mM) Vortex briefly after each addition.
-
-
Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Visualizations
Caption: A typical experimental workflow for metabolic labeling.
Caption: Propargyl-choline incorporation into phospholipid metabolism.
Toxicity and Considerations
While propargyl-containing metabolic reporters are generally well-tolerated at the concentrations used for labeling, it is important to consider potential toxicity.[7][10][11][12][13] Propargyl alcohol itself can be toxic at high concentrations.[14] It is recommended to perform dose-response and time-course experiments to determine the optimal, non-toxic labeling conditions for each cell type and experimental system. The stability of the propargyl group to enzymatic cleavage is generally high, minimizing off-target effects.[11]
Conclusion
Metabolic labeling with propargyl alcohol and its derivatives is a robust and versatile method for studying the life cycle of biomolecules in living systems. The high specificity and efficiency of the subsequent click chemistry reaction enable a wide range of applications, from high-resolution imaging to quantitative proteomics. The protocols provided herein serve as a starting point for researchers to implement this powerful technology in their own studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chemical Approaches for Measuring and Manipulating Lipids at the Organelle Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. QuantiSpec--Quantitative mass spectrometry data analysis of (15)N-metabolically labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of Unnatural Sugars for the Identification of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic click-labeling with a fucose analog reveals pectin delivery, architecture, and dynamics in Arabidopsis cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Protecting the Hydroxyl Group in Propargyl Alcohol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the selective protection and deprotection of hydroxyl groups are critical steps in the multi-step synthesis of complex molecules. Propargyl alcohol, with its versatile alkyne functionality, is a valuable building block in organic synthesis. However, the reactivity of its hydroxyl group often necessitates the use of protecting groups to prevent unwanted side reactions. This document provides detailed application notes and experimental protocols for the protection of the hydroxyl group in propargyl alcohol using common protecting group strategies.
Introduction to Protecting Group Strategies
A protecting group is a chemical moiety that is selectively introduced into a molecule to block a reactive functional group, allowing for chemical modifications at other positions. An ideal protecting group should be:
-
Easy and efficient to introduce and remove.
-
Stable to the reaction conditions it is intended to protect against.
-
Removable under conditions that do not affect other functional groups in the molecule (orthogonal protection). [1][2][3]
This guide focuses on four widely used protecting groups for alcohols: tert-Butyldimethylsilyl (TBDMS) ether, Tetrahydropyranyl (THP) ether, Methoxymethyl (MOM) ether, and Benzyl (Bn) ether. The selection of a suitable protecting group depends on the overall synthetic strategy, including the stability of the protecting group to subsequent reaction conditions and the availability of a selective deprotection method.
tert-Butyldimethylsilyl (TBDMS) Ether
TBDMS ethers are a popular choice for protecting alcohols due to their ease of formation, stability to a wide range of non-acidic reagents, and straightforward removal using fluoride ions.[4][5]
Protection and Deprotection Workflow
Caption: General workflow for TBDMS protection and deprotection of propargyl alcohol.
Quantitative Data
| Step | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Citation |
| Protection | TBDMSCl, Imidazole | DMF | Room Temp. | 12-24 h | ~90-98 | [5][6] |
| Deprotection | TBAF (1.0 M in THF) | THF | Room Temp. | 45 min - 18 h | 32-99 | [4][7] |
Experimental Protocols
Protocol 1: Protection of Propargyl Alcohol as its TBDMS Ether
-
Preparation: To a solution of propargyl alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the propargyl TBDMS ether.[8]
Protocol 2: Deprotection of Propargyl TBDMS Ether
-
Preparation: Dissolve the propargyl TBDMS ether (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Reaction: Add tetrabutylammonium fluoride (TBAF, 1.1 eq., 1.0 M solution in THF) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 45 minutes to 18 hours.[4][7]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected propargyl alcohol.[8]
Tetrahydropyranyl (THP) Ether
THP ethers are another common choice for protecting alcohols. They are stable to a variety of non-acidic reagents, including strong bases and organometallics.[9][10] Deprotection is readily achieved under acidic conditions.[9][11]
Protection and Deprotection Workflow
Caption: General workflow for THP protection and deprotection of propargyl alcohol.
Quantitative Data
| Step | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Citation |
| Protection | 3,4-Dihydropyran (DHP), p-TsOH (cat.) | Dichloromethane (DCM) | Room Temp. | 1-2 h | High | [9][12] |
| Deprotection | p-Toluenesulfonic acid (p-TsOH) | Methanol | Room Temp. | 15 min - 2 h | Good to Excellent | [11] |
| Deprotection | Acetic acid:THF:Water (3:1:1) | THF/Water | Room Temp. | Varies | Good | [9] |
Experimental Protocols
Protocol 3: Protection of Propargyl Alcohol as its THP Ether
-
Preparation: To a solution of propargyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydropyran (DHP, 1.2 eq.) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the propargyl THP ether, which can often be used without further purification.[9]
Protocol 4: Acid-Catalyzed Deprotection of Propargyl THP Ether
-
Preparation: Dissolve the propargyl THP ether (1.0 eq.) in methanol.
-
Reaction: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected propargyl alcohol.[11]
Methoxymethyl (MOM) Ether
MOM ethers are stable to a wide range of pH (4-12) and are resistant to many oxidizing and reducing agents, as well as nucleophiles.[13] They are typically cleaved under acidic conditions.[14][15]
Protection and Deprotection Workflow
Caption: General workflow for MOM protection and deprotection of propargyl alcohol.
Quantitative Data
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Protection | MOMCl, DIPEA | Dichloromethane (DCM) | 0 to 25 | 16 | ~95 | [16] |
| Protection | MOMCl, NaH | THF | 25 | 2 | 74-96 | [16] |
| Deprotection | HCl (conc.) | Methanol | Reflux | Varies | Good | [13] |
| Deprotection | TMSOTf, 2,2'-bipyridyl | Acetonitrile | Room Temp. | 15 min | 91 | [15] |
Experimental Protocols
Protocol 5: Protection of Propargyl Alcohol as its MOM Ether
-
Preparation: To a solution of propargyl alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 4.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add methoxymethyl chloride (MOMCl, 3.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction with water and extract with DCM.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]
Protocol 6: Acid-Catalyzed Deprotection of Propargyl MOM Ether
-
Preparation: Dissolve the propargyl MOM ether (1.0 eq.) in methanol.
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected propargyl alcohol.[13]
Benzyl (Bn) Ether
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions.[17][18] They are commonly introduced via the Williamson ether synthesis and removed by catalytic hydrogenolysis.[17][19][20]
Protection and Deprotection Workflow
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. adichemistry.com [adichemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Benzyl Ethers [organic-chemistry.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
Propynol as a Versatile Building Block for Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propynol, also known as propargyl alcohol, and its derivatives are highly valuable and versatile building blocks in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1] The presence of both a hydroxyl group and a terminal alkyne functionality allows for diverse chemical transformations, including cycloadditions, cycloisomerizations, and multicomponent reactions.[1][2] These reactions, often facilitated by metal catalysts, provide efficient pathways to synthesize heterocycles such as oxazoles, pyrimidines, pyrroles, and furans, many of which are privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of oxazoles and pyrimidines from this compound-derived starting materials.
Synthesis of Oxazoles via Cycloisomerization of N-Propargylamides
A prominent application of this compound derivatives is the synthesis of oxazoles through the cycloisomerization of N-propargylamides. This transformation can be efficiently catalyzed by various transition metals, with gold and palladium being particularly effective.[6][7]
Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in promoting the 5-exo-dig cyclization of N-propargylamides to yield oxazoles. The reaction proceeds under mild conditions and tolerates a wide range of functional groups.[7][8]
Experimental Protocol: Gold-Catalyzed Cycloisomerization of N-Propargyl Benzamide
Materials:
-
N-propargyl benzamide
-
Gold(I) chloride (AuCl) or other suitable gold catalyst
-
Silver hexafluorophosphate (AgPF6) (if using a halide-containing gold catalyst)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-propargyl benzamide (1.0 mmol).
-
Dissolve the N-propargyl benzamide in the chosen anhydrous solvent (10 mL).
-
In a separate vial, weigh the gold catalyst (e.g., 1-5 mol%). If a halide-containing gold catalyst is used, it is often beneficial to use a silver salt co-catalyst (e.g., AgPF6) to generate a more active cationic gold species.
-
Add the catalyst (and co-catalyst if applicable) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,5-disubstituted oxazole.
Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
Palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by an in-situ cyclization, provides a powerful method for the synthesis of 2,5-disubstituted oxazoles.[1][2]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenyl-5-methyloxazole
Materials:
-
N-propargylacetamide
-
Iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(2-furyl)phosphine (TFP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, combine Pd2(dba)3 (0.025 mmol), TFP (0.1 mmol), and NaOtBu (2.4 mmol).
-
Add anhydrous acetonitrile (5 mL) to the tube.
-
Add N-propargylacetamide (1.0 mmol) and iodobenzene (1.1 mmol) to the reaction mixture.
-
Stir the mixture at 80 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain 2-phenyl-5-methyloxazole.[1]
Synthesis of Pyrimidines from Propargyl Alcohols
Propargyl alcohols serve as a three-carbon component in the [3+3] annulation reactions with amidines to construct the pyrimidine core. This reaction is often catalyzed by copper salts.[9][10]
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4-Disubstituted Pyrimidines
Materials:
-
Substituted propargyl alcohol
-
Amidine hydrochloride
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a sealed tube under an inert atmosphere, add the amidine hydrochloride (1.2 mmol) and a base to liberate the free amidine.
-
Add the substituted propargyl alcohol (1.0 mmol) and Cu(OTf)2 (10-20 mol%) to the tube.
-
Add the anhydrous solvent (e.g., DCE) and seal the tube.
-
Heat the reaction mixture at the required temperature (e.g., 80-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine derivative.[9]
Quantitative Data Summary
The following tables summarize the yields of various heterocyclic compounds synthesized from this compound derivatives under different catalytic conditions.
Table 1: Synthesis of 2,5-Disubstituted Oxazoles
| Starting Material (N-Propargylamide) | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| N-Propargylacetamide | Iodobenzene | Pd2(dba)3 / TFP / NaOtBu | MeCN | 75 | [1] |
| N-Propargylbenzamide | 4-Iodotoluene | Pd2(dba)3 / TFP / NaOtBu | MeCN | 82 | [1] |
| N-Propargylbenzamide | - | AuCl3 | CH2Cl2 | 95 | [7] |
| N-(1-Phenylprop-2-yn-1-yl)benzamide | - | AuCl | CH2Cl2 | 89 | [7] |
Table 2: Synthesis of Substituted Pyrimidines
| Propargyl Alcohol Derivative | Amidine | Catalyst | Yield (%) | Reference |
| 1-Phenylprop-2-yn-1-ol | Benzamidine hydrochloride | Cu(OTf)2 | 85 | [9] |
| 1-p-Tolylprop-2-yn-1-ol | Acetamidine hydrochloride | Cu(OTf)2 | 78 | [9] |
| 1-Cyclohexylprop-2-yn-1-ol | Benzamidine hydrochloride | Cu(OTf)2 | 72 | [9] |
Visualizations
Experimental Workflow for Heterocycle Synthesis from this compound
References
- 1. Preparation of 2,5-Disubstituted Oxazoles from N-Propargylamides [organic-chemistry.org]
- 2. Preparation of 2,5-disubstituted oxazoles from N-propargylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application of Propynol in Materials Science and Surface Modification: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propynol, also known as propargyl alcohol (2-propyn-1-ol), is a versatile chemical building block with significant applications in materials science and surface modification. Its unique structure, featuring a terminal alkyne group and a primary alcohol, allows for a wide range of chemical transformations. The high reactivity of the triple bond makes it an ideal candidate for polymerization, a key component in "click chemistry" for surface functionalization, and an effective corrosion inhibitor. This document provides detailed application notes and experimental protocols for its use in these key areas.
Corrosion Inhibition
Propargyl alcohol is a well-established and highly effective corrosion inhibitor, particularly for steel in acidic environments.[1][2][3] It functions by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[4][5] The alkyne group plays a crucial role in the strong adsorption to the metal surface.[4]
Application Note:
This compound is widely used in industrial processes such as acid pickling, industrial cleaning, and in the oil and gas industry to protect metal equipment from acid attack.[2][3] Its effectiveness is concentration and temperature-dependent. The addition of other ions, such as Cu²⁺, can enhance its inhibitive performance.[6]
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes the inhibition efficiency of propargyl alcohol for different types of steel under various conditions.
| Metal Type | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Duplex Stainless Steel (ASTM A182 F51) | 10% HCl | 500 mg/L | 40 | 95.70 | [1][7] |
| Duplex Stainless Steel (ASTM A182 F51) | 10% HCl | 1000 mg/L | 40 | 96.24 | [1][7] |
| Duplex Stainless Steel (ASTM A182 F51) | 15% HCl | 500 mg/L | 40 | 89.12 | [1][7] |
| Duplex Stainless Steel (ASTM A182 F51) | 15% HCl | 1000 mg/L | 40 | 91.70 | [1][7] |
| Duplex Stainless Steel (ASTM A182 F51) | 10% HCl | 500 mg/L | 55 | 93.60 | [1][7] |
| Duplex Stainless Steel (ASTM A182 F51) | 10% HCl | 1000 mg/L | 55 | 95.13 | [1][7] |
| Duplex Stainless Steel (ASTM A182 F51) | 15% HCl | 500 mg/L | 55 | 80.82 | [1][7] |
| Duplex Stainless Steel (ASTM A182 F51) | 15% HCl | 1000 mg/L | 55 | 86.15 | [1][7] |
| Stainless Steel (AISI 317L) | 3.5% NaCl | 1% (v/v) | 25, 40, 55 | Increased pitting potential | [8] |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol describes two common methods for evaluating the efficiency of propargyl alcohol as a corrosion inhibitor: the gravimetric (mass loss) method and electrochemical polarization.
A. Gravimetric Method (Mass Loss)
-
Coupon Preparation: Prepare metal coupons (e.g., AISI 304L stainless steel) of known dimensions. Polish the surfaces with successively finer grades of sandpaper (e.g., 100 to 600 grade), clean with acetone, wash with deionized water, and dry with hot air.[2]
-
Initial Weighing: Accurately weigh the prepared coupons using a digital electronic balance.[2]
-
Immersion: Immerse the coupons completely in a prepared corrosive solution (e.g., 5% or 10% HCl) with and without the desired concentration of propargyl alcohol (e.g., 0.05% and 0.1% v/v).[2] The tests should be conducted in sealed containers at a constant temperature (e.g., 25°C, 40°C, or 55°C) using a thermostatically controlled bath for a specific duration (e.g., 3 hours).[1][2]
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with water and acetone, dry, and reweigh.
-
Calculation of Inhibition Efficiency (E%): Calculate the corrosion rate and the inhibition efficiency using the following formula: E% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the mass loss in the absence of the inhibitor and Wᵢ is the mass loss in the presence of the inhibitor.[1]
B. Electrochemical Method (Potentiodynamic Polarization)
-
Electrode Preparation: A sample of the metal (e.g., Duplex Stainless Steel) is embedded in a resin with a defined surface area (e.g., 0.25 cm²) exposed to be the working electrode. Polish the exposed surface as described for the coupons.[1][8]
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).[2][8]
-
Measurement: Fill the cell with the corrosive solution (with and without inhibitor) and maintain the desired temperature. Allow the open-circuit potential (OCP) to stabilize (e.g., for 1 hour).[1] Record the polarization curves using a potentiostat by scanning the potential (e.g., from -300 mV to +300 mV vs. OCP) at a constant scan rate (e.g., 1 mV/s or 60 mV/min).[2][8]
-
Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots. The inhibition efficiency is calculated as: E% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.
Gravimetric corrosion testing workflow.
Surface Modification via "Click Chemistry"
The terminal alkyne group of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction.[9][10] This reaction is highly efficient and specific, allowing for the covalent attachment of this compound-containing molecules to azide-functionalized surfaces, thereby modifying their properties.[9][11] This is particularly useful for PEGylation, which enhances the biocompatibility of materials by reducing protein adsorption and cell adhesion.[9]
Application Note:
Propargyl-terminated linkers, often containing polyethylene glycol (PEG) spacers, are used to functionalize surfaces of various materials, including silicon wafers, glass, and nanoparticles.[9][11] This method is central to the development of biosensors, targeted drug delivery systems, and biocompatible implants. The modified surfaces can be further functionalized by attaching biomolecules, fluorophores, or drugs to the free hydroxyl or acid group of the linker.[11]
Quantitative Data: Surface Characterization Post-Modification
| Surface Type | Characterization Method | Measured Parameter | Value | Reference |
| Azide-Functionalized Silicon Wafer | Water Contact Angle | Angle (°) | 70-80 | [9] |
| PEGylated Silicon Wafer (Post-Click) | Water Contact Angle | Angle (°) | 30-50 | [9] |
| PEGylated Glass (PEG 2000) | Ellipsometry | Dry Thickness (nm) | ~3.2 | [9] |
| Azide-Functionalized Silicon Wafer | XPS (N 1s signal) | Atomic % | Increased vs. Unmodified | [9] |
| PEGylated Silicon Wafer (Post-Click) | XPS (N 1s signal) | Decreased vs. Azide-Functionalized | [9] |
Experimental Protocol: Surface PEGylation using Propargyl-PEG-alcohol
This protocol describes a two-step process: first, functionalizing a surface with azide groups, and second, "clicking" a propargyl-PEG-alcohol linker onto the surface.
A. Step 1: Surface Azidation (Example with Silicon Wafer)
-
Surface Cleaning and Activation: Immerse silicon substrates in a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to clean the surface and generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.[9]
-
Silanization: Prepare a 2% (v/v) solution of an azide-containing silane (e.g., (3-azidopropyl)triethoxysilane) in anhydrous toluene. Immerse the cleaned substrates in this solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen).[9]
-
Washing and Curing: Rinse the substrates sequentially with toluene, acetone, and isopropanol. Cure the silane layer by baking in an oven at 110°C for 30 minutes. Store the azide-functionalized substrates in a desiccator.[9]
B. Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Propargyl-PEG-alcohol Solution: Dissolve the propargyl-PEG-alcohol linker in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-20 mM.[9]
-
Copper(II) Sulfate (CuSO₄) Solution: Prepare a 100 mM stock solution in deionized water.[12]
-
Sodium Ascorbate Solution: Prepare a fresh 1 M stock solution in deionized water. This is the reducing agent to generate the active Cu(I) catalyst.[11][12]
-
Copper Ligand (Optional but Recommended): Prepare a stock solution of a copper-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water. This ligand improves reaction efficiency and reduces cell toxicity in biological applications.[9][10][13]
-
-
Click Reaction:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add the Propargyl-PEG-alcohol solution, ensuring the surface is fully covered.
-
If using a ligand, pre-mix the CuSO₄ and THPTA solutions (e.g., 1:5 molar ratio) before adding to the reaction.[14]
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.[11]
-
Initiate the reaction by adding the sodium ascorate solution to a final concentration of 5-10 mM.[11]
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.[9][11]
-
Washing and Drying: Remove the substrate from the reaction solution. Rinse thoroughly with deionized water to remove the catalyst and excess reagents. Dry the now PEGylated surface under a gentle stream of nitrogen gas.[9]
-
Characterization: Confirm the surface modification using techniques such as water contact angle measurements (to assess hydrophilicity), X-ray photoelectron spectroscopy (XPS, to determine elemental composition), and ellipsometry (to measure the thickness of the grafted layer).[9]
Workflow for surface PEGylation via CuAAC.
Synthesis of Functional Polymers
This compound serves as a valuable monomer for creating functional polymers. The alkyne groups in the resulting polymer can be used for post-polymerization modification, or they can participate in cross-linking reactions to form thermosetting resins.[4][15] These materials are of interest for high-performance applications in aerospace and electronics due to their potential for high thermal stability.[15]
Application Note:
This compound and its derivatives can be copolymerized with cross-linkers to create hyper-cross-linked microporous polymer networks.[16] These materials can exhibit high specific surface areas and are being explored for applications such as CO₂ and water vapor capture. The hydroxyl and aldehyde groups within these networks serve as active sites for capture.[16] Furthermore, propargyl groups can be incorporated into oligoimides to create pre-polymers that can be thermally cured into highly stable thermoset plastics for use in carbon fiber reinforced composites.[15]
Experimental Protocol: Synthesis of a Hyper-Cross-Linked Poly(propargyl alcohol) Network (Representative Protocol)
This protocol is based on the copolymerization of an acetal-protected propargyl alcohol with a cross-linker, followed by deprotection.[16]
-
Monomer Synthesis: Protect the hydroxyl group of propargyl alcohol, for example, by reacting it with an appropriate reagent to form an acetal. This prevents unwanted side reactions during polymerization.
-
Polymerization:
-
In a reaction vessel under an inert atmosphere, dissolve the protected propargyl alcohol monomer and a cross-linker (e.g., 1,3,5-triethynylbenzene) in a suitable solvent.[16]
-
Add a catalyst system suitable for alkyne polymerization (e.g., a Rh-based catalyst).
-
Carry out the polymerization at a specific temperature and for a set duration to achieve the desired molecular weight and cross-linking density.
-
-
Work-up: Precipitate the polymer by adding the reaction mixture to a non-solvent. Filter and wash the resulting solid polymer to remove residual monomer and catalyst. Dry the polymer under vacuum.
-
Deprotection: To liberate the functional hydroxyl groups, subject the polymer to hydrolytic deprotection. This typically involves treating the polymer with an acid in a suitable solvent.[16]
-
Final Product: After deprotection, wash the polymer thoroughly to remove the deprotection reagents and byproducts. Dry the final hyper-cross-linked poly(propargyl alcohol) network.
-
Characterization: Characterize the polymer network using techniques like FT-IR spectroscopy (to confirm functional groups), solid-state NMR, thermogravimetric analysis (TGA, to assess thermal stability), and gas sorption analysis (to determine surface area and porosity).[16]
Synthesis of a functional polymer network.
References
- 1. davidpublisher.com [davidpublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. rawsource.com [rawsource.com]
- 4. rawsource.com [rawsource.com]
- 5. rawsource.com [rawsource.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tecnologiammm.com.br [tecnologiammm.com.br]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Propargyl Alcohol Polymerization in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the unintended polymerization of propargyl alcohol during chemical reactions. The following information is curated to assist researchers in troubleshooting and optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary triggers for propargyl alcohol polymerization?
A1: Propargyl alcohol can undergo polymerization when exposed to several triggers, including heat, strong bases (caustic solutions), strong acids, oxidizing agents, peroxides, and even light.[1] The inherent reactivity of its terminal alkyne and primary alcohol functional groups makes it susceptible to various polymerization pathways.[2]
Q2: What are the visible signs of propargyl alcohol polymerization during a reaction?
A2: Unwanted polymerization may manifest as the formation of insoluble materials, a noticeable increase in the viscosity of the reaction mixture, discoloration (often turning yellow or brown), or unexpected exotherms. In severe cases, a runaway reaction can occur, leading to a rapid increase in temperature and pressure.
Q3: Can I use propargyl alcohol as a solvent at elevated temperatures?
A3: Extreme caution is advised when heating propargyl alcohol. Thermal decomposition of propargyl alcohol has been observed at temperatures ranging from 953 K to 1262 K (680 °C to 989 °C).[3][4] While this is a high temperature, polymerization can be initiated at much lower temperatures, especially in the presence of catalysts or impurities. It is crucial to maintain strict temperature control and to operate at the lowest effective temperature for your reaction. For distillations, vacuum distillation is recommended to avoid decomposition by heat.[5]
Q4: How should I store propargyl alcohol to ensure its stability?
A4: To maintain the stability of propargyl alcohol, it should be stored in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[6][7] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent contact with oxygen and moisture.[8] For long-term storage, a temperature of -20°C is recommended, while 4°C is acceptable for short-term storage.[8]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving propargyl alcohol and provides systematic steps for their resolution.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected formation of a solid or viscous oil in the reaction mixture. | Polymerization of propargyl alcohol. | 1. Review Reaction Temperature: Ensure the reaction temperature is as low as possible while still allowing for a reasonable reaction rate. Consider if local overheating could be an issue. 2. Check for Contaminants: Peroxides from solvents (like THF or ethers) or residual strong acids/bases from previous steps can initiate polymerization. Use freshly purified reagents and solvents. 3. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) to prevent oxidation, which can lead to radical formation. 4. Consider Inhibitors: If the reaction conditions are harsh, consider adding a small amount of a radical inhibitor (e.g., BHT, hydroquinone) or a chelating agent if metal-catalyzed polymerization is suspected. |
| Reaction shows a sudden, uncontrolled increase in temperature (exotherm). | Runaway polymerization. | 1. Immediate Cooling: Immerse the reaction vessel in an ice bath to rapidly reduce the temperature. 2. Dilution: If safe to do so, add a large volume of a cold, inert solvent to dilute the reactants and dissipate heat. 3. Quenching: If the reaction is known to be quenchable, have a suitable quenching agent ready for immediate addition. 4. Safety Precautions: Always work behind a blast shield when there is a risk of a runaway reaction. Have appropriate fire extinguishing equipment readily available. |
| Low yield of the desired product and formation of complex byproducts. | Competing polymerization and side reactions. | 1. Optimize Reaction Conditions: Systematically vary the temperature, concentration of reactants, and catalyst loading to find an optimal window where the desired reaction proceeds efficiently with minimal polymerization. 2. Order of Addition: Adding the propargyl alcohol slowly to the reaction mixture can help maintain a low instantaneous concentration, which may suppress polymerization.[1] 3. pH Control: If the reaction is sensitive to pH, ensure it is adequately buffered to avoid strongly acidic or basic conditions that can promote polymerization. |
Experimental Protocols and Data
General Handling and Reaction Setup
Objective: To provide a general protocol for setting up a reaction involving propargyl alcohol to minimize the risk of polymerization.
Methodology:
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen) to remove any adsorbed moisture.
-
Solvent and Reagent Preparation: Use freshly distilled or anhydrous grade solvents. Ensure all other reagents are free from peroxides and other impurities. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for and remove peroxides before use.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Control: Use a reliable heating mantle with a temperature controller and a thermometer placed in the reaction mixture to accurately monitor the internal temperature. For reactions at or below room temperature, use an ice bath or a cryocooler.
-
Reagent Addition: If the reaction allows, add the propargyl alcohol dropwise to the reaction mixture using an addition funnel. This helps to control the reaction exotherm and maintain a low concentration of the alcohol.
-
Monitoring: Monitor the reaction progress closely using appropriate analytical techniques (e.g., TLC, GC, NMR). Upon completion, proceed with the workup without undue delay.
Temperature and Stability Data
While specific kinetic data for propargyl alcohol polymerization under various synthetic conditions is not extensively published, the following table summarizes the known stability based on its chemical properties.
| Condition | Stability | Associated Risks | Citation |
| Storage at -20°C | High | Minimal degradation. | [8] |
| Storage at 4°C | Good | Slow degradation over extended periods. | [8] |
| Room Temperature (20-25°C) | Moderate | Increased rate of oxidative degradation and potential for polymerization. | [8] |
| > 40°C | Low | Accelerated degradation and significant risk of polymerization. | [8] |
| Presence of Strong Bases | Low | Can initiate polymerization. | [2] |
| Presence of Oxidizers/Peroxides | Low | Can initiate explosive polymerization. | [1] |
Visual Troubleshooting Guide
The following diagram illustrates the logical workflow for troubleshooting and preventing the polymerization of propargyl alcohol.
References
- 1. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 6. rawsource.com [rawsource.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Propynol Reaction Products
Welcome to the technical support center for the purification of propynol (propargyl alcohol) and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction?
A1: The impurities in a this compound reaction are highly dependent on the specific reaction being performed. However, some common impurities include:
-
Unreacted Starting Materials: Residual this compound, electrophiles, or nucleophiles.
-
Solvent: The solvent used for the reaction.
-
Byproducts: These can include side-reaction products such as dipropargyl formal and other condensation products, especially if formaldehyde was used in the synthesis of the starting propargyl alcohol.[1] In reactions involving propargyl halides, elimination products can also be formed.[2]
-
Catalyst: If a catalyst was used, it may need to be removed.
-
Water: Propargyl alcohol can form an azeotrope with water, making its removal challenging.[1]
Q2: Which purification technique is best for my this compound reaction product?
A2: The optimal purification technique depends on the physical properties of your product and the nature of the impurities.
-
Distillation: This is a suitable method for thermally stable, volatile liquid products.[3] Vacuum distillation is recommended for compounds that are sensitive to high temperatures to avoid decomposition.[1]
-
Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities and is often used for a wide range of this compound derivatives.[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is often used as a final polishing step to achieve high purity for demanding applications.[2]
-
Recrystallization: This method is effective for purifying solid this compound derivatives.
-
Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove water-soluble or acid/base-soluble impurities.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a reaction and the effectiveness of purification.[2] It allows for rapid analysis of fractions collected during column chromatography. Gas Chromatography (GC) can also be used for volatile compounds to assess purity.
Troubleshooting Guides
Distillation
Problem 1: My this compound product is decomposing during distillation.
-
Possible Cause: Propargyl alcohol and its derivatives can be thermally unstable and may decompose upon heating.[1][5]
-
Troubleshooting:
-
Use Vacuum Distillation: Lowering the pressure reduces the boiling point of your compound, minimizing the risk of thermal decomposition.[1] A patent suggests that distillation at a pressure of 100 to 150 mmHg is effective for separating propargyl alcohol.[6][7]
-
Ensure a Stable Heat Source: Use a heating mantle with a stirrer or a water/oil bath to ensure even heating and avoid localized overheating, which can cause decomposition.[1]
-
Check for Impurities: Acidic or basic impurities can catalyze decomposition at high temperatures. Consider a preliminary wash with a dilute, neutralized aqueous solution.
-
Problem 2: I am unable to separate my product from water.
-
Possible Cause: Propargyl alcohol forms a constant boiling azeotrope with water, making complete separation by simple distillation difficult.[1]
-
Troubleshooting:
-
Azeotropic Distillation: Add a third component, such as benzene, to form a new, lower-boiling azeotrope with water, which can then be removed.[1]
-
Drying Agents: Before distillation, dry the crude product with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Extraction: Perform a liquid-liquid extraction with a non-polar organic solvent to separate the product from the aqueous phase before distillation.
-
Column Chromatography
Problem 3: My this compound derivative is not separating from non-polar impurities on a silica gel column.
-
Possible Cause: The solvent system (mobile phase) may be too polar, causing your product and the non-polar impurities to elute together.
-
Troubleshooting:
-
Decrease Solvent Polarity: Use a less polar solvent system to increase the retention of your more polar product on the silica gel, allowing the non-polar impurities to elute first.[8]
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the eluent. This can effectively separate compounds with a wide range of polarities.[2]
-
Optimize with TLC: Before running the column, use TLC to determine the optimal solvent system that gives good separation between your product and the impurities. Aim for a retention factor (Rf) of around 0.25-0.35 for your product.[8]
-
Problem 4: My product is streaking on the TLC plate and the column.
-
Possible Cause: This can be due to overloading the column, the compound being too polar for the chosen eluent, or the presence of acidic/basic impurities interacting with the silica gel.
-
Troubleshooting:
-
Load Less Sample: Overloading the column can lead to poor separation and band broadening.
-
Adjust Solvent Polarity: If the compound is highly polar, a more polar eluent may be needed. Adding a small amount of a polar solvent like methanol can sometimes help.
-
Add a Modifier: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve the peak shape.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Reaction Products
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Distillation | Good for large quantities, relatively inexpensive. | Requires thermal stability of the compound, may not separate compounds with close boiling points. | Thermally stable, volatile liquids. |
| Flash Chromatography | Fast, versatile, applicable to a wide range of compounds.[2] | Can use large volumes of solvent, may not provide baseline separation for complex mixtures. | Routine purification of most organic compounds. |
| HPLC | High resolution and purity, automated.[2] | More expensive, smaller sample capacity. | Final purification step to achieve high purity.[2] |
| Recrystallization | Can yield very pure crystalline solids, relatively simple setup. | Only applicable to solids, yield can be low. | Purifying solid derivatives of this compound. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for a this compound Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the sample onto a small amount of silica gel and dry-load it onto the top of the column.[2]
-
Elution: Begin eluting with the initial, non-polar solvent. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[2]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[2]
Protocol 2: Removal of Formaldehyde Impurities from Propargyl Alcohol
This protocol is based on a patented method for purifying propargyl alcohol that is a byproduct of butynediol synthesis.[1]
-
Acidification and Methanol Addition: To a solution of crude propargyl alcohol in water, add methanol and an acid, such as hydrochloric acid and succinic acid.[1]
-
Distillation: Distill the mixture. The methanol reacts with formaldehyde to form methylal, which distills off as a low-boiling azeotrope with methanol (B.P. 42°C).[1]
-
Removal of Excess Methanol: After the methylal azeotrope is removed, the residual methanol can be distilled off.
-
Further Purification: The remaining propargyl alcohol-water azeotrope is now free of formaldehyde reaction products and can be further purified by methods such as azeotropic distillation with benzene to remove water, followed by vacuum distillation to obtain pure propargyl alcohol.[1]
Visualizations
Caption: Decision tree for selecting a primary purification technique.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. solechem.eu [solechem.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5043495A - Process of separation and purification of a propargyl alcohols - Google Patents [patents.google.com]
- 6. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Side Reactions in Propynol Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the functionalization of propynol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Rearrangement Reactions of Propargylic Alcohols
Question 1: I am trying to perform a reaction on a propargylic alcohol under acidic conditions and I'm observing the formation of an α,β-unsaturated ketone or aldehyde instead of my desired product. What is happening and how can I prevent it?
Answer:
You are likely observing a Meyer-Schuster or a Rupe rearrangement. These are common acid-catalyzed rearrangements of secondary and tertiary propargylic alcohols.[1][2][3][4][5]
-
Meyer-Schuster Rearrangement: This reaction converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes.[4][6]
-
Rupe Rearrangement: This is a competing reaction for tertiary propargylic alcohols, which also yields α,β-unsaturated ketones.[3][4]
To minimize these rearrangements, consider the following troubleshooting steps:
-
Avoid Strong Acids: The traditional conditions for these rearrangements involve strong acids.[4] Whenever possible, use non-acidic or neutral reaction conditions.
-
Use Milder Catalysts: Transition metal-based and Lewis acid catalysts (e.g., Ru-, Ag-, Au-, or InCl₃-based catalysts) can promote the desired reaction under milder conditions, thus avoiding the rearrangement.[4][7] Microwave-assisted catalysis with InCl₃ has been shown to give excellent yields with good stereoselectivity.[4]
-
Protecting Groups: Protect the alcohol functionality before carrying out reactions that require acidic conditions. Silyl ethers, such as tert-butyldimethylsilyl (TBS), are common protecting groups for alcohols.[8][9]
Troubleshooting Flowchart: Meyer-Schuster/Rupe Rearrangement
Caption: Troubleshooting unwanted rearrangement reactions.
Sonogashira Coupling Reactions
Question 2: I am performing a Sonogashira coupling with a terminal propargyl alcohol and getting a significant amount of a homocoupled diyne byproduct. How can I improve the yield of my desired cross-coupled product?
Answer:
The formation of a homocoupled product, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings.[10][11] This is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[10][11]
Here are several strategies to minimize homocoupling:
-
Run Under an Inert Atmosphere: Rigorously deoxygenate your solvents and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[10][12]
-
Use Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[11][12][13] These methods often require careful selection of palladium catalysts, ligands, and bases.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[12]
-
Optimize Ligands and Base: The choice of phosphine ligand on the palladium catalyst and the amine base can significantly influence the extent of homocoupling.[10][12] Bulky, electron-rich phosphine ligands and secondary amines like piperidine or diisopropylamine can sometimes be more effective at promoting the desired cross-coupling.[10]
Quantitative Data: Effect of Reaction Conditions on Sonogashira Homocoupling
| Catalyst System | Atmosphere | Homocoupling Byproduct Yield | Desired Product Yield | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Air | High (can be major product) | Low to moderate | [11] |
| Pd(PPh₃)₂Cl₂ / CuI | Inert (Argon) | Significantly reduced | High | [12] |
| Pd(OAc)₂ / SPhos (Copper-free) | Inert (Argon) | Minimal (<5%) | High (>90%) | [12] |
| PdCl₂(PPh₃)₂ | H₂ (diluted) | ~2% | Very good | [14] |
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Halide with Propargyl Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
Aryl halide (1.0 mmol)
-
Propargyl alcohol (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.[12]
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the propargyl alcohol dropwise via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Oxidation of Propargylic Alcohols
Question 3: I am trying to oxidize a primary propargylic alcohol to the corresponding propynal, but I am getting low yields and/or over-oxidation to the carboxylic acid. What are the best conditions for this transformation?
Answer:
The oxidation of propargylic alcohols to the corresponding aldehydes (propynals) can be challenging due to the sensitivity of the product and the potential for over-oxidation.[15]
Troubleshooting Strategies:
-
Choice of Oxidant: Strong oxidizing agents like chromium trioxide (CrO₃) in acidic conditions can lead to over-oxidation and lower yields (typically 17-30%).[16] Milder and more selective oxidizing agents are recommended.
-
Mild Oxidation Methods:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C) and is known for its mildness and high chemoselectivity.[17][18]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that allows for the selective oxidation of primary alcohols to aldehydes at room temperature under neutral conditions.[17][19]
-
TEMPO-mediated Aerobic Oxidation: Catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite or in an aerobic setup with a metal catalyst (e.g., Fe(NO₃)₃·9H₂O) are highly efficient and environmentally friendly.[15][20]
-
Quantitative Data: Comparison of Oxidation Methods for Propargylic Alcohols
| Oxidation Method | Typical Yield of Propynal | Key Advantages | Key Disadvantages | Reference(s) |
| CrO₃ / H₂SO₄ | 17-30% | Inexpensive reagents | Low yield, harsh conditions, toxic waste | [16] |
| Swern Oxidation | Good to excellent | Mild, high selectivity, broad functional group tolerance | Requires cryogenic temperatures, produces foul-smelling byproducts | [17][18] |
| Dess-Martin Periodinane | Good to excellent | Room temperature, neutral pH, rapid | Expensive, potentially explosive under impact or heat | [17][19] |
| Fe(NO₃)₃/TEMPO/NaCl (Aerobic) | Good to excellent | Mild, eco-friendly (uses air as oxidant), scalable | May require optimization for specific substrates | [20] |
Reaction Pathway: Oxidation of Propargyl Alcohol
Caption: Oxidation pathways of propargyl alcohol.
Protecting Group Strategies
Question 4: My propargyl alcohol is sensitive to the reaction conditions I need to use for another part of my molecule. What is a suitable protecting group and how do I remove it without causing side reactions?
Answer:
Protecting the hydroxyl group is a common strategy to prevent unwanted side reactions.[7][8] A good protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove selectively under mild conditions.
-
Silyl Ethers (e.g., TBS): Tert-butyldimethylsilyl (TBS) ethers are widely used for protecting alcohols due to their stability under a range of conditions and the variety of methods for their selective removal.[8][9][21]
-
Protection: Typically achieved using TBS-Cl and imidazole in DMF or TBS-OTf and 2,6-lutidine in DCM.[8][9]
-
Deprotection: Commonly removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF) in THF.[8] Acidic conditions (e.g., HCl in MeOH) can also be used, but care must be taken if other acid-sensitive groups are present.[8] Gold-catalyzed deprotection has also been reported as a mild method.[22]
-
Troubleshooting Deprotection:
-
Incomplete Deprotection: If using TBAF, ensure the reagent is fresh and the reaction is run for a sufficient amount of time.
-
Side Reactions with TBAF: The basicity of the fluoride ion can sometimes cause undesired side reactions.[8] If this is observed, consider using a milder fluoride source or an alternative deprotection method.
-
Selective Deprotection: In molecules with multiple silyl ethers, selective deprotection can often be achieved by taking advantage of their different steric bulk and lability. For example, a less hindered primary TBS ether can sometimes be deprotected in the presence of a more hindered secondary or tertiary TBS ether.[23][24]
Experimental Workflow: Protection and Deprotection of Propargyl Alcohol
Caption: General workflow for using a protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. researchgate.net [researchgate.net]
- 16. server.ccl.net [server.ccl.net]
- 17. benchchem.com [benchchem.com]
- 18. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. Dess-Martin Oxidation [organic-chemistry.org]
- 20. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. thieme-connect.com [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. ace.as-pub.com [ace.as-pub.com]
Technical Support Center: Improving the Efficiency of Propynol Esterification
Welcome to the technical support center for the esterification of propynol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the esterification of this compound, presented in a question-and-answer format.
Q1: Why is the yield of my this compound esterification reaction unexpectedly low?
A1: Low yields in this compound esterification can stem from several factors, primarily related to reaction equilibrium, substrate stability, and reaction conditions.
-
Reversible Reaction: Fischer esterification, a common method, is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield.[1]
-
Sub-optimal Catalyst Concentration: An insufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will lead to a slow and incomplete reaction.[1]
-
Reaction Temperature and Time: The reaction may not have reached equilibrium if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures can promote side reactions and decomposition.[1]
-
Steric Hindrance: While this compound itself is not sterically hindered, the carboxylic acid substrate may be, which can slow down the reaction rate.
-
Coupling Agent Inefficiency: In methods like Steglich esterification, the coupling agent (e.g., DCC) may not be activating the carboxylic acid efficiently, or side reactions may be occurring. In one documented case involving a complex carboxylic acid and propargyl alcohol with DCC/DMAP, a low yield of only 12% was reported.[2]
Solutions:
-
Water Removal: To drive the equilibrium towards the product in Fischer esterification, remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of the alcohol.[3]
-
Use of Excess Reagent: Employing a large excess of either the this compound or the carboxylic acid can shift the equilibrium to favor the formation of the ester.[1]
-
Optimize Catalyst Loading: The amount of acid catalyst in Fischer esterification is crucial. Typically, a catalytic amount is sufficient to accelerate the reaction.[1] For Steglich esterification, using 5-10 mol% of DMAP can significantly increase the reaction rate and suppress side products.[4][5]
-
Alternative Methods for Sensitive Substrates: For acid-sensitive substrates, consider milder, non-acidic methods such as Steglich esterification (DCC/DMAP) or acylation with an acid anhydride or acyl chloride.[6]
Q2: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?
A2: Side reactions can be a significant issue in the esterification of this compound, particularly due to the reactivity of the alkyne functional group under certain conditions.
-
N-Acylurea Formation (Steglich Esterification): A common side product in DCC-mediated esterifications is the formation of an N-acylurea through the rearrangement of the O-acylisourea intermediate. This byproduct is unable to react with the alcohol.[5][7]
-
Dehydration of Alcohol: In the presence of strong acid catalysts and high temperatures, this compound could potentially undergo dehydration or other decomposition pathways.
-
Reactions involving the Alkyne: While generally stable, the terminal alkyne in this compound could undergo unintended reactions under harsh conditions, although this is less common during standard esterification.
Solutions:
-
Use of DMAP in Steglich Esterification: The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in DCC-mediated couplings is highly effective at suppressing the formation of N-acylurea by acting as an acyl transfer agent.[5][7]
-
Control Reaction Temperature: Avoid excessively high temperatures to minimize dehydration and other decomposition pathways.
-
Choose Milder Reagents: If side reactions are problematic, switching to a milder esterification method, such as using an acid anhydride with a pyridine catalyst, can be beneficial.[8]
Q3: The purification of my propargyl ester is challenging. What are the recommended methods?
A3: Purification is critical for obtaining a high-purity propargyl ester. The choice of method depends on the physical properties of the ester and the nature of the impurities.
-
Work-up Procedure: After the reaction, a standard work-up is often necessary. This typically involves quenching the reaction, washing the organic layer with a mild base (like sodium bicarbonate solution) to remove unreacted acid, followed by washing with brine.[9]
-
Distillation: For volatile esters, distillation is an effective purification method.[9]
-
Column Chromatography: For less volatile or solid esters, purification by column chromatography on silica gel is a common and effective technique.
-
Recrystallization: If the final ester is a solid, recrystallization can be an excellent method for achieving high purity.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound esterification?
A1: The most common methods for the esterification of this compound include:
-
Fischer Esterification: This is the reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] It is a cost-effective method but is reversible and may not be suitable for acid-sensitive substrates.
-
Steglich Esterification: This method uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction between this compound and a carboxylic acid at room temperature.[7][10] It is a milder alternative to Fischer esterification.[5]
-
Acylation with Acid Anhydrides or Acyl Chlorides: this compound can be acylated using an acid anhydride, often in the presence of a base like pyridine, or with a more reactive acyl chloride.[11][12] These methods are generally fast and high-yielding.
Q2: What is the role of the acid catalyst in Fischer esterification?
A2: The acid catalyst plays a crucial role in Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (this compound).[9] The catalyst is regenerated at the end of the reaction.
Q3: Are there any specific safety concerns when working with this compound esterification?
A3: Yes. Propargyl alcohol is a high-energy compound due to the presence of the alkyne functional group. There has been a documented incident of a violent detonation during a large-scale Fischer esterification of propargyl alcohol when the reaction mixture was heated. It is strongly recommended to perform new reactions with propargyl alcohol on a small scale first and to exercise extreme caution, especially when scaling up. Always work in a well-ventilated fume hood and use appropriate personal protective equipment, including safety goggles and a lab coat.
Q4: Can I use a base as a catalyst for this compound esterification?
A4: While strong acids are typically used to catalyze Fischer esterification, bases like pyridine are often used as catalysts and acid scavengers in acylations with acid anhydrides and acyl chlorides.[8] In Steglich esterification, DMAP acts as a nucleophilic catalyst.[5]
Data Presentation
The efficiency of this compound esterification is highly dependent on the chosen method and reaction conditions. Below is a summary of typical conditions and expected outcomes for common esterification methods with primary alcohols like this compound.
| Method | Carboxylic Acid Derivative | Key Reagents | Typical Solvent | Temperature | Typical Yield Range | Key Considerations |
| Fischer Esterification | Carboxylic Acid | H₂SO₄ or p-TsOH (catalyst) | Excess Alcohol or Toluene | Reflux | 50-90% | Reversible reaction; requires water removal for high yield.[3][13] |
| Steglich Esterification | Carboxylic Acid | DCC, DMAP (catalyst) | CH₂Cl₂, DMF | Room Temperature | 12-95%[2][4] | Mild conditions; suitable for sensitive substrates; forms DCU byproduct.[7] |
| Acylation | Acetic Anhydride | Pyridine or DMAP (catalyst) | CH₂Cl₂, Pyridine | 0°C to Room Temp. | 80-99% | Generally high-yielding and fast; requires use of a more reactive acylating agent.[11][12] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and glacial acetic acid (3.0 eq).
-
Carefully add concentrated sulfuric acid (0.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude propargyl acetate by distillation.
Protocol 2: Steglich Esterification of this compound with Benzoic Acid
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0°C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting propargyl benzoate by column chromatography on silica gel.
Protocol 3: Acylation of this compound with Acetic Anhydride
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in pyridine at 0°C.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.[14]
-
After the reaction is complete, pour the mixture into ice-cold water and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield propargyl acetate.
Mandatory Visualizations
Caption: Experimental workflow for Fischer esterification of this compound.
Caption: Simplified mechanism of Steglich esterification.
Caption: Troubleshooting logic for this compound esterification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification Reaction | TCI AMERICA [tcichemicals.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Ester synthesis by acylation [organic-chemistry.org]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Propynol Reactions
Welcome to the Technical Support Center for catalyst poisoning in reactions involving propynol (propargyl alcohol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the catalytic hydrogenation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[1] This prevents the catalyst from facilitating the desired reaction, leading to reduced activity and/or selectivity. In the context of this compound hydrogenation, this can result in incomplete reactions or the formation of undesired byproducts like propanol.
Q2: What are the most common catalysts used for the selective hydrogenation of this compound to allyl alcohol?
A2: The most common catalyst for this transformation is the Lindlar catalyst.[2][3][4] This is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is intentionally "poisoned" with lead acetate and often a secondary poison like quinoline.[2][3][5] This controlled poisoning is crucial for achieving high selectivity towards the desired allyl alcohol.
Q3: Why is the Lindlar catalyst "poisoned"? Isn't poisoning bad for the catalyst?
A3: In the case of the Lindlar catalyst, poisoning is a deliberate and beneficial step to increase selectivity.[2] An unpoisoned palladium catalyst is so active that it would rapidly hydrogenate the triple bond of this compound all the way to a single bond, yielding propanol instead of the desired allyl alcohol. The lead and quinoline "poisons" deactivate the catalyst just enough to stop the reaction at the alkene (allyl alcohol) stage.[2][5] They do this by reducing the number of sites on the catalyst that strongly adsorb alkenes, thus preventing the second hydrogenation step.[6][7]
Q4: What are the common signs of catalyst poisoning in my this compound hydrogenation reaction?
A4: The primary signs of catalyst poisoning include:
-
Decreased reaction rate: The reaction takes significantly longer to complete or stalls altogether.
-
Low conversion: A significant amount of this compound remains unreacted even after extended reaction times.
-
Poor selectivity: The formation of the fully hydrogenated product (propanol) is observed, or other side reactions occur. This can happen if the selective poisoning of the Lindlar catalyst is compromised.
-
No reaction at all: The catalyst appears completely inactive.
Q5: What are the most likely sources of unintentional catalyst poisoning in my experiment?
A5: Unintentional catalyst poisons can be introduced from several sources:
-
Impurities in the this compound: Commercial propargyl alcohol can contain impurities from its synthesis, such as residual starting materials or byproducts, which can act as poisons.[8][9]
-
Contaminated solvents: Solvents can contain traces of sulfur compounds, water, or other organic impurities that can deactivate the catalyst.
-
Leaching from equipment: Although less common, trace metals or other substances can leach from the reactor or other equipment.
-
Atmospheric contaminants: Improper handling can expose the catalyst to air, which can lead to oxidation of the active metal.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Recommended Action |
| Catalyst Poisoning | The catalyst's active sites are blocked. Common poisons include sulfur compounds, carbon monoxide, and halides.[1] Ensure all glassware is scrupulously clean and that high-purity this compound and solvents are used. Consider passing the solvent through a column of activated alumina before use to remove trace impurities. |
| Insufficient Catalyst Loading | The amount of catalyst is too low for the scale of the reaction. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). |
| Poor Hydrogen Gas Delivery | Inefficient stirring or a poor seal on the reaction vessel can lead to insufficient hydrogen availability at the catalyst surface. Ensure vigorous stirring and check for leaks in your hydrogenation apparatus. |
| Improper Catalyst Activation | Some catalysts require an activation step. For Lindlar catalysts, ensure it is fresh and has been stored under an inert atmosphere. Palladium catalysts can be pyrophoric when dry and should be handled with care.[5] |
Issue 2: Poor Selectivity (Formation of Propanol)
| Potential Cause | Recommended Action |
| Over-active Catalyst | The Lindlar catalyst may not be sufficiently "poisoned," leading to the hydrogenation of the allyl alcohol product to propanol. Add a small amount of quinoline (1-2 drops) to the reaction mixture to further moderate the catalyst's activity.[2] |
| High Hydrogen Pressure | Excessive hydrogen pressure can favor the complete hydrogenation to the alkane. If using a Parr apparatus, reduce the hydrogen pressure. If using a balloon, ensure it is not over-inflated. |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after the this compound has been consumed can lead to the slow hydrogenation of the allyl alcohol. Monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting material is consumed.[10] |
Issue 3: Catalyst Deactivation During Reaction (Reaction Starts but then Stops)
| Potential Cause | Recommended Action |
| Coking | Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites.[11][12] This is more common at higher temperatures. If possible, run the reaction at a lower temperature. |
| Sintering | At elevated temperatures, the fine palladium nanoparticles on the support can agglomerate into larger particles, reducing the active surface area. Avoid excessive reaction temperatures. |
| Gradual Poisoning | A low concentration of a poison in the reactants or solvent may slowly deactivate the catalyst over the course of the reaction. See recommendations for "Catalyst Poisoning" in Issue 1. |
Quantitative Data on Catalyst Deactivation
The following table provides illustrative data on how different factors can impact catalyst performance in a typical this compound hydrogenation using a Lindlar catalyst. The values are representative and intended to demonstrate trends rather than being absolute for every experimental setup.
| Condition | This compound Conversion (%) | Allyl Alcohol Selectivity (%) | Observations |
| Standard | >98 | >95 | Expected outcome with a properly prepared Lindlar catalyst. |
| Sulfur Impurity (10 ppm) | <20 | N/A | Sulfur compounds are strong poisons for palladium catalysts, leading to significant loss of activity.[1] |
| No Quinoline | >98 | ~70 | Without the secondary poison, the catalyst is too active and over-hydrogenation to propanol occurs.[2][6] |
| High Temperature (80°C) | >98 | ~85 | Higher temperatures can decrease selectivity and may lead to coking and sintering over time. |
| Aged/Improperly Stored Catalyst | <50 | ~90 | The catalyst may have been partially oxidized or deactivated during storage. |
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to Allyl Alcohol
Materials:
-
This compound (2-propyn-1-ol)
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)[10]
-
Anhydrous ethanol or methanol[10]
-
Quinoline (optional)[10]
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (balloon setup or Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully add the Lindlar catalyst (5-10 wt% relative to the substrate).[10] If desired, add 1-2 drops of quinoline.
-
Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Hydrogenation: Evacuate the flask one last time and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize to 1-4 atm.
-
Reaction: Begin vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude allyl alcohol. Purify by distillation if necessary.
Protocol 2: Regeneration of a Coked Lindlar Catalyst
This is a general procedure for regenerating a catalyst deactivated by coking. Success is not guaranteed and depends on the severity of the coking.
Materials:
-
Coked Lindlar catalyst
-
Air or a mixture of an inert gas and oxygen
-
Tube furnace
Procedure:
-
Catalyst Preparation: Place the coked catalyst in a quartz tube within a tube furnace.
-
Inert Purge: Purge the tube with an inert gas (e.g., nitrogen) to remove any residual flammable solvents or reactants.
-
Controlled Oxidation: While maintaining a slow flow of inert gas, gradually introduce a small percentage of air or oxygen into the gas stream.
-
Temperature Program: Slowly heat the furnace to a temperature between 300°C and 400°C. The temperature should be high enough to combust the carbon deposits but not so high as to cause significant sintering of the palladium particles.[13][14]
-
Hold and Cool: Hold at the target temperature until the coke has been burned off (this can be monitored by analyzing the off-gas for CO₂). Then, cool the catalyst to room temperature under a flow of inert gas.
-
Storage: Store the regenerated catalyst under an inert atmosphere. Note that the selectivity of the regenerated catalyst may be altered and should be tested on a small scale before use in a large-scale reaction.
Visualizations
Caption: Mechanism of catalyst poisoning, where a poison molecule irreversibly binds to an active site.
Caption: A logical workflow for troubleshooting common issues in this compound hydrogenation reactions.
References
- 1. Which acts as poison for Pdcharcoal in Lindlars catalyst class 11 chemistry CBSE [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 4. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 5. orgosolver.com [orgosolver.com]
- 6. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. rawsource.com [rawsource.com]
- 10. benchchem.com [benchchem.com]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.ul.ie [pure.ul.ie]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal from Propynol Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual catalysts from propynol (propargyl alcohol) reactions. Effective catalyst removal is a critical purification step to ensure the quality, safety, and stability of the final product, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in this compound reactions? this compound reactions can employ a range of catalysts depending on the specific transformation. These are broadly categorized as:
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture, typically a solid catalyst in a liquid reaction medium. Common examples include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and other supported precious metals.[1][2]
-
Homogeneous Catalysts: These are soluble in the reaction mixture and exist in the same phase as the reactants.[1] Examples include transition metal complexes like Wilkinson's catalyst and various acid catalysts.[3][4]
Q2: Why is the complete removal of residual catalyst critical, especially in drug development? Residual catalyst, particularly from heavy metals like palladium, is a major concern in the pharmaceutical industry. These impurities must be controlled to acceptable, low levels for several reasons:
-
Patient Safety: Many metal catalysts are toxic and pose health risks.[5]
-
Regulatory Compliance: Regulatory bodies like the FDA have strict guidelines for elemental impurities in drug products.[5]
-
Product Stability: Residual catalyst can promote degradation of the final API, affecting its shelf life and efficacy.
-
Reaction Control: Unremoved catalysts can interfere with subsequent synthetic steps.
Q3: What are the primary methods for removing residual catalysts? The choice of removal method depends on whether the catalyst is heterogeneous or homogeneous.
-
For Heterogeneous Catalysts: Filtration is the most direct method.[6] Using a filter aid like Celite® can help remove very fine particles.[6][7][8]
-
For Homogeneous Catalysts: More complex techniques are required, including:
-
Metal Scavenging: Using solid-supported materials (scavengers) with functional groups that chelate and bind to the metal catalyst, which can then be filtered off.[9][10][11]
-
Chromatography: Passing the reaction mixture through a silica or alumina column can trap polar metal complexes.[3][7]
-
Extraction: Liquid-liquid extraction can be used to separate the catalyst from the product based on differing solubilities.[3][7]
-
Precipitation/Crystallization: The product can be crystallized, leaving the catalyst impurities in the mother liquor.[4] In some cases, the catalyst itself can be precipitated and filtered.[7]
-
Organic Solvent Nanofiltration (OSN): A newer method that separates molecules based on size, allowing for the recovery of the catalyst.[9][12]
-
Catalyst Removal Troubleshooting Guide
This section addresses common problems encountered during the removal of catalysts from this compound reaction mixtures.
Problem 1: Incomplete removal of a heterogeneous catalyst (e.g., Pd/C) after filtration.
-
Symptom: The filtrate appears gray or black, or analysis shows high levels of residual metal.
-
Possible Causes & Solutions:
-
Catalyst Particles are Too Fine: Standard filter paper may not be sufficient to trap microscopic catalyst fines.
-
Formation of Soluble or Colloidal Metal Species: The catalyst may have leached soluble or colloidal metal into the reaction mixture. Filtration alone is ineffective against these species.[7][10]
-
Problem 2: Low efficiency of metal scavengers.
-
Symptom: Residual metal levels remain above the target limit after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific metal or its oxidation state.
-
Solution: Select a scavenger based on the catalyst's properties. For example, thiol-based scavengers are often effective for Pd(II), while other types may be better for Pd(0).[10]
-
Solution: Perform a small-scale screen with a panel of different scavengers to identify the most effective one for your specific system.[10]
-
-
Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the reaction time may be inadequate for complete removal.
-
Solution: Increase the amount of scavenger used (e.g., by weight percent or molar equivalents) and/or extend the stirring time.[14] Refer to the manufacturer's guidelines for starting points.
-
-
Poor Mass Transfer: The scavenger may not be effectively dispersed in the reaction mixture.
-
Solution: Ensure vigorous stirring to maintain a good suspension of the scavenger.
-
-
Problem 3: The catalyst co-precipitates with the product during crystallization.
-
Symptom: The crystallized product is discolored or analysis shows it is contaminated with the catalyst.
-
Possible Causes & Solutions:
-
Incomplete Removal of Fines Before Crystallization: Fine catalyst particles are acting as nucleation sites for crystal growth.[6]
-
Solution: Perform a hot filtration of the solution through a Celite® pad immediately before allowing it to cool for crystallization.[6]
-
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[6]
-
Solution: Slow down the crystallization process. This can be achieved by cooling the solution more slowly or by adding an anti-solvent at a much-reduced rate.[6]
-
-
Data on Catalyst Removal Efficiency
The following table summarizes typical efficiencies for common palladium removal techniques, providing a general guide for method selection. Actual results will vary based on the specific reaction conditions, solvent, and nature of the product.
| Removal Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration (Pd/C) | > 10,000 | 50 - 500 | Simple, fast, and inexpensive for heterogeneous catalysts. | Ineffective for soluble or colloidal palladium.[10] |
| Celite® Filtration | > 10,000 | 10 - 100 | Greatly improves removal of fine particles.[6][7] | Can be slow; requires proper pad preparation.[6] |
| Activated Carbon | 200 - 2,000 | 10 - 50 | Effective for many Pd species; relatively low cost.[13] | Can adsorb the desired product, leading to yield loss.[14] |
| Metal Scavengers | 200 - 2,500 | < 1 - 20 | Highly selective and efficient, leading to very low residual metal levels.[11][14] | Higher cost than other methods; requires optimization.[5] |
| Column Chromatography | 100 - 1,000 | < 5 - 50 | Can remove catalyst and other impurities simultaneously.[7] | Can be time-consuming and require large solvent volumes. |
Visualized Workflows and Decision Guides
The following diagrams illustrate the decision-making process for selecting a removal method and the general workflow for using scavengers.
Caption: Decision tree for selecting a catalyst removal method.
Caption: General workflow for catalyst removal using a scavenger.
Key Experimental Protocols
Protocol 1: Catalyst Filtration using a Celite® Pad
This protocol is designed for the removal of fine, heterogeneous catalyst particles from a reaction mixture.[6]
-
Funnel Preparation: Place a piece of filter paper correctly sized for your Büchner or sintered glass funnel.
-
Celite® Slurry: In a separate beaker, create a slurry by mixing a sufficient amount of Celite® with the same solvent used in your reaction.
-
Pad Formation: Wet the filter paper in the funnel with the solvent. Gently pour the Celite® slurry onto the filter paper to form a uniform pad approximately 1-2 cm thick.
-
Pad Settling: Apply a gentle vacuum to settle the pad and drain the excess solvent. Ensure the pad is level and has no cracks.
-
Filtration: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[10] Carefully pour the mixture onto the center of the Celite® pad, avoiding disturbance to the pad surface.
-
Washing: Once the entire mixture has passed through, wash the filter cake with fresh, hot solvent to recover any remaining product.[6]
-
Collection: The collected filtrate should now be free of heterogeneous catalyst particles.
Protocol 2: Palladium Removal with a Solid-Supported Scavenger
This protocol provides a general method for using a scavenger to remove dissolved palladium to parts-per-million (ppm) levels.[10]
-
Scavenger Selection: Choose an appropriate scavenger based on the palladium's likely oxidation state and the solvent system. Consult manufacturer literature for guidance.
-
Addition: To the crude reaction mixture (post-filtration if a heterogeneous catalyst was used), add the recommended amount of scavenger (often specified by the manufacturer in wt% or molar equivalents relative to the metal).
-
Incubation: Stir the resulting suspension vigorously at a specified temperature (e.g., room temperature to 60 °C) for a recommended period (e.g., 2 to 24 hours). Optimal time and temperature should be determined empirically.
-
Filtration: Remove the solid-supported scavenger by filtration through standard filter paper or a cotton plug.
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrates and submit a sample for analysis (e.g., by ICP-MS) to confirm the final palladium concentration.
References
- 1. catalystseurope.org [catalystseurope.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aidic.it [aidic.it]
- 13. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
Propynol Reaction Troubleshooting: A Technical Support Guide
Welcome to the Technical Support Center for propynol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during experiments involving this compound and its derivatives, particularly in propargylation reactions. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you diagnose and resolve issues leading to incomplete reactions and low yields.
Frequently Asked Questions (FAQs)
Q1: My propargylation reaction is not going to completion or has a very low yield. What are the most common causes?
Low or no yield in a propargylation reaction is a frequent issue that can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the best approach to identify the root cause.[1] The primary areas to investigate are:
-
Reagent Quality: The purity and stability of your starting materials are critical.
-
Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry can significantly hinder the reaction.
-
Solvent and Base Selection: The choice of solvent and base is crucial for the efficiency of the reaction.
Q2: How does the quality of propargyl bromide/chloride affect the reaction?
Propargyl halides can degrade over time. It is highly advisable to use a fresh bottle or to purify the reagent by distillation before use.[2] Commercial propargyl bromide is often stabilized with additives like magnesium oxide or diluted in a solvent such as toluene to reduce its shock-sensitivity.[2] Impurities in your substrate (the molecule you are trying to propargylate) can also consume reagents or inhibit the reaction.[2]
Q3: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products is a common challenge in propargylation reactions. Understanding the potential side reactions is key to optimizing your reaction for a cleaner product profile. Common side reactions include:
-
Di-propargylation: Primary amines have two reactive N-H bonds, which can lead to the formation of a di-propargylated product. To minimize this, you can use a larger excess of the amine relative to the propargyl halide.[2]
-
Meyer-Schuster and Rupe Rearrangements: In the presence of acid, propargyl alcohols can undergo rearrangement to form α,β-unsaturated aldehydes or ketones. It is crucial to use non-acidic or neutral conditions to avoid these rearrangements.[3][4]
-
Glaser Coupling: This is an oxidative homocoupling of the terminal alkyne, which can be a significant side reaction, especially in the presence of copper catalysts and oxygen.[5][6] Performing the reaction under an inert atmosphere and using a reducing agent can help minimize this.[6]
Q4: My reaction seems to stall before all the starting material is consumed. What should I do?
A stalled reaction can be due to several factors:
-
Deactivated Reagent or Catalyst: The propargylating agent may have degraded, or if you are using a catalyst, it may have become inactive. Adding a fresh portion of the reagent or catalyst can help.[1]
-
Inhibitor Present: Impurities in your starting materials or solvent could be inhibiting the reaction. Purifying the starting materials may be necessary.[1]
-
Product Inhibition: As the product forms, it might inhibit the catalyst. In some cases, it may be possible to remove the product as it forms.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting an incomplete this compound reaction.
Caption: A stepwise guide to troubleshooting low-yield this compound reactions.
Data Presentation: Reaction Condition Optimization
The choice of base and solvent can significantly impact the yield of N-propargylation reactions. The following table summarizes the effect of different bases on the yield of N-propargylation of aniline with propargyl bromide.
| Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 25 | 6 | High | [7] |
| Substituted Anilines | t-BuOK | Toluene | 130 | 48 | 49-88 | [8] |
| Julolidine | - | - | - | - | 60 | [9] |
| N,N-dimethylaniline | - | - | - | - | 51-65 | [9] |
Note: "High" yield is reported in the reference without a specific percentage. The reaction conditions for Julolidine and N,N-dimethylaniline were part of a broader study on C-H olefination and specific conditions for N-propargylation were not detailed.
Experimental Protocols
Protocol 1: Purification of Propargyl Bromide by Distillation
Objective: To remove stabilizers and degradation products from commercial propargyl bromide.
Materials:
-
Commercial propargyl bromide (e.g., 80% in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Heating mantle
-
Ice bath
-
Anhydrous collection flask
Procedure:
-
Set up the distillation apparatus. Ensure all glassware is dry.
-
Place anhydrous potassium carbonate in the receiving flask to dry the distilled propargyl bromide.
-
Cool the receiving flask in an ice bath to minimize loss of the volatile product.
-
Transfer the commercial propargyl bromide solution to the distillation flask.
-
Heat the distillation flask gently with a heating mantle.
-
Collect the fraction that boils at approximately 84-85 °C.[10]
-
The purified propargyl bromide should be used immediately for the best results.
Protocol 2: General Procedure for N-Propargylation of an Amine under Anhydrous Conditions
Objective: To perform an N-propargylation reaction while minimizing exposure to atmospheric moisture and oxygen.
Materials:
-
Amine substrate
-
Purified propargyl bromide
-
Anhydrous base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stir bar and stir plate
-
Nitrogen or Argon gas supply with a manifold or balloon
-
Syringes and needles
Experimental Workflow Diagram:
Caption: General workflow for anhydrous N-propargylation of an amine.
Procedure:
-
Setup: Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction (using a balloon or a manifold).[11][12][13]
-
Reagent Addition: To the flask, add the amine substrate and the anhydrous base.
-
Dissolution: Add the anhydrous solvent via syringe.
-
Deprotonation: Stir the mixture at the appropriate temperature (this can range from 0 °C to room temperature depending on the base and substrate) to allow for deprotonation of the amine.
-
Propargylation: Cool the reaction mixture to 0 °C (if not already at this temperature) and slowly add the purified propargyl bromide dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction (e.g., with saturated aqueous ammonium chloride). Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.[2]
This technical support guide provides a starting point for troubleshooting incomplete this compound reactions. For more specific issues, consulting the primary literature for reactions with similar substrates is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
Technical Support Center: Stabilizing Propynol for Long-Term Storage and Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stabilization of propynol (propargyl alcohol) for long-term storage and use in research and development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The most common signs of this compound degradation include a change in color from colorless to yellow or brown, an increase in viscosity, and the formation of solid precipitates. A yellowish tint can develop over time, especially when the alcohol is exposed to light, air, or certain contaminants.[1] These changes are often indicative of polymerization or the formation of oxidation products.
Q2: What are the main causes of this compound instability?
A2: this compound is susceptible to degradation through several pathways:
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. The initial step is the cleavage of the C-O bond, forming propargyl and hydroxyl radicals, which can lead to a variety of byproducts.
-
Polymerization: this compound can undergo self-polymerization, which can be initiated by heat, light, exposure to air (oxygen), or the presence of bases or certain metal catalysts.[2] This is a significant concern as it can be an exothermic and potentially explosive process.
-
Oxidation: The propargyl alcohol can be oxidized to form propargyl aldehyde or propargylic acid, especially in the presence of oxidizing agents or upon exposure to air.[2]
-
Acid-Catalyzed Reactions: In the presence of strong acids, this compound can undergo hydration to form a ketone or participate in other rearrangement reactions.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerated temperatures (2-8°C) are recommended for long-term storage to minimize thermal decomposition and polymerization.[3][4][5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
-
Light: Protect from light by using amber glass bottles or storing in a dark location to prevent photodegradation.[2]
-
Container: Use tightly sealed, inert containers, such as glass, to prevent contamination and evaporation. For long-term storage, stainless steel or glass-lined containers are preferred. Avoid materials like aluminum. This compound is incompatible with oxidizers, acids, and metals such as copper and brass.[6]
Q4: Can I still use this compound that has turned slightly yellow?
A4: A slight yellow discoloration indicates the initial stages of degradation. For non-critical applications, it may still be usable, but it is crucial to assess its purity before use, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC). For sensitive applications, such as in pharmaceutical synthesis or polymerization reactions where purity is critical, using discolored this compound is not recommended as the impurities can lead to unpredictable results and side reactions.
Q5: What are the consequences of using degraded this compound in my experiments?
A5: Using degraded this compound can have several negative impacts on experimental outcomes:
-
Inaccurate Stoichiometry: If a significant portion of the this compound has degraded, the actual concentration of the active molecule will be lower than expected, leading to incorrect stoichiometric ratios in your reactions.
-
Side Reactions: Degradation products, such as aldehydes, ketones, or oligomers, can participate in unintended side reactions, leading to a complex mixture of products and reduced yield of the desired compound. For example, propargyl aldehyde can interfere with reactions targeting the alcohol or alkyne functional groups.
-
Catalyst Inhibition: Impurities can poison or inhibit catalysts, particularly in sensitive reactions like transition metal-catalyzed cross-couplings or click chemistry.
-
Inconsistent Results: The presence of varying levels of impurities in different batches of aged this compound will lead to poor reproducibility of your experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Color Change (Yellow to Brown) | Oxidation, Polymerization, Presence of impurities. | 1. Assess Purity: Analyze the sample using GC or a stability-indicating HPLC method to quantify the level of impurities.2. Consider Purification: For valuable batches, distillation under reduced pressure can remove non-volatile impurities and colored products. However, this should be done with extreme caution due to the thermal sensitivity of this compound.3. Evaluate for Use: If the impurity level is low and the application is not sensitive to these impurities, it may be usable. For critical applications, it is safer to use a fresh, pure sample.4. Review Storage Conditions: Ensure the container is properly sealed, protected from light, and stored at the recommended temperature under an inert atmosphere. |
| Increased Viscosity or Gel Formation | Polymerization. | 1. DO NOT USE: Increased viscosity is a clear sign of significant polymerization. The material is likely a mixture of oligomers and polymers and is not suitable for most applications.2. Safe Disposal: Dispose of the material according to your institution's hazardous waste guidelines. Do not attempt to heat or distill viscous or polymerized this compound, as this can lead to a runaway reaction.3. Prevent Future Occurrences: Review storage conditions. Ensure the absence of basic contaminants and exposure to heat and light. Consider adding a polymerization inhibitor if not already present. |
| Precipitate Formation | Polymerization, Formation of insoluble degradation products. | 1. Isolate and Analyze: If possible and safe, carefully isolate the precipitate and the liquid phase for analysis to identify the nature of the solid.2. Do Not Use: The presence of a precipitate indicates significant degradation. The liquid phase is also likely contaminated with soluble oligomers.3. Disposal: Dispose of the entire batch as hazardous waste.4. Check for Contaminants: Investigate potential sources of contamination that could have initiated polymerization, such as incompatible container materials or cross-contamination. |
| Inconsistent Reaction Yields or Purity | Degradation of this compound starting material. | 1. Verify Starting Material Purity: Before starting a series of reactions, verify the purity of your this compound stock using a validated analytical method (e.g., GC-FID or HPLC-UV).2. Use Fresh Aliquots: If using a larger bottle of this compound, aliquot it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.3. Perform a Small-Scale Test Reaction: If you suspect the quality of your this compound, run a small-scale, well-characterized reaction to confirm its reactivity before committing to a large-scale synthesis. |
Data Presentation: Stabilization of this compound
While comprehensive quantitative data on the long-term stability of this compound with a wide range of modern inhibitors is limited in publicly available literature, a patent from 1966 provides insight into the effectiveness of acidic stabilizers in preventing discoloration, which is an early indicator of degradation.
Table 1: Effect of Acidic Stabilizers on the Color Stability of this compound at Room Temperature
| Sample No. | Stabilizer | Stabilizer Concentration (ppm) | VCS Color at 40 days | VCS Color at 71 days |
| 1 | Sulfuric Acid | 50 | 1 | 2 |
| 2 | Sulfuric Acid | 100 | 1 | 1 |
| 3 | Sulfuric Acid | 250 | < 1 | 1 |
| 4 | Sulfuric Acid | 500 | < 1 | < 1 |
| 5 | Phosphoric Acid | 50 | 1 | 2 |
| 6 | Phosphoric Acid | 100 | 1 | 1 |
| 7 | Phosphoric Acid | 250 | < 1 | 1 |
| 8 | Phosphoric Acid | 500 | < 1 | < 1 |
| Control | None | 0 | > 5 (Brown) | > 5 (Dark Brown) |
Data synthesized from U.S. Patent 3,285,974.[7] VCS (Varnish Color Standard) is a scale for color measurement.
Table 2: Expected Stability of Propargyl Alcohol Under Various Conditions
| Condition | Parameter | Stability Rating | Potential Degradation Products |
| Temperature | -20°C | High | Minimal degradation |
| 4°C | Good | Slow degradation over extended periods | |
| Room Temp (20-25°C) | Moderate | Increased rate of oxidative degradation and potential for polymerization | |
| > 40°C | Low | Accelerated degradation, significant risk of polymerization | |
| Atmosphere | Inert (Nitrogen, Argon) | High | Minimizes oxidative degradation |
| Air (Oxygen) | Moderate | Susceptible to oxidative degradation (aldehydes, carboxylic acids) | |
| Light | Dark | High | Minimal degradation |
| Ambient Light | Moderate | Photo-initiated oxidative degradation | |
| UV Light | Low | Accelerated oxidative degradation and polymerization | |
| Additives | Oxidizing Agents | Low | Rapid oxidation of the propargyl group |
| Strong Acids/Bases | Low | Catalyze polymerization and other side reactions | |
| Transition Metals | Low | Catalyze oxidative degradation |
This table provides a qualitative summary based on the chemical properties of the functional groups in propargyl alcohol.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines the development of a reverse-phase HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
High-purity water and acetonitrile
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Dilute further with the initial mobile phase composition (95:5 Water:Acetonitrile) to a working concentration of approximately 100 µg/mL.
-
Stability Samples: Dilute the this compound samples from the stability study with the initial mobile phase to the same working concentration.
4. Forced Degradation Study (Stress Testing): To demonstrate the stability-indicating nature of the method, expose the this compound solution (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions. Analyze the stressed samples using the HPLC method to ensure that any degradation products are separated from the parent peak.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (in a sealed vial).
-
Photodegradation: Expose to UV light (e.g., 254 nm) for 48 hours.
After exposure, neutralize the acidic and basic samples before dilution and injection.
Mandatory Visualizations
Degradation Pathways of this compound
Caption: Key degradation pathways for this compound under various conditions.
Experimental Workflow for this compound Stability Study
Caption: A typical workflow for conducting a comprehensive stability study of this compound.
References
- 1. rawsource.com [rawsource.com]
- 2. benchchem.com [benchchem.com]
- 3. 炔丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ijnrd.org [ijnrd.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 7. US3285974A - Color stabilization of propargyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions with Propynol
This guide provides essential troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propynol (propargyl alcohol). It focuses on the safe management of its exothermic properties to prevent thermal runaway incidents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound reaction generating excessive heat or showing signs of a thermal runaway?
A: this compound is known to decompose violently at moderate temperatures, a risk that is significantly increased in the presence of strong bases like potassium hydroxide (KOH).[1][2] An uncontrolled exotherm can be triggered by several factors:
-
Inappropriate Base/Solvent Combination: Using this compound itself as a solvent with a strong base can dramatically lower the decomposition temperature.[1][2]
-
High Reactant Concentration: Insufficient dilution of this compound increases the thermal hazard.
-
Inadequate Cooling: The cooling capacity of your reactor may be insufficient for the heat generated by the reaction, especially during scale-up.[3][4]
-
Improper Reagent Addition: Adding reagents too quickly can lead to a rapid accumulation of heat.[5][6]
-
Presence of Contaminants: Impurities or contaminants can sometimes catalyze decomposition.[6]
Q2: What are the initial warning signs of a potential runaway reaction with this compound?
A: Be vigilant for the following indicators:
-
A sudden, unexpected rise in reaction temperature that does not stabilize with standard cooling.
-
An increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
An increased rate of gas evolution.
Immediate action is required if any of these signs are observed to prevent equipment failure and ensure personnel safety.
Q3: What immediate steps should I take if I suspect a runaway reaction is beginning?
A: If you observe signs of a runaway reaction, prioritize safety and follow your institution's emergency protocols. General immediate actions include:
-
Alerting all personnel in the immediate vicinity.
-
Removing any external heat source immediately.
-
Maximizing cooling by increasing the flow of the cooling medium or lowering the bath temperature.
-
If the situation escalates and is part of your established safety protocol, initiate an emergency quench or stop the addition of any further reagents.[7]
Q4: How can I design a safer experiment when using this compound with strong bases?
A: The key is to perform a thorough thermal hazard assessment before proceeding with development or scale-up.[1]
-
Solvent Selection: Avoid using this compound as the solvent. Diluting the reaction mixture in a more stable solvent, such as 1,4-dioxane, has been shown to prevent thermal runaway at temperatures up to 200°C.[1]
-
Thermal Screening: Conduct thermal hazard screening using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the onset temperature of decomposition for your specific reaction mixture.[1][2]
-
Controlled Addition: Add reagents, especially strong bases or this compound itself, slowly and in a controlled manner while carefully monitoring the internal temperature.[5]
-
Adequate Cooling: Ensure your reactor setup has sufficient cooling capacity to handle the heat of reaction.[3]
Q5: What is the recommended procedure for quenching a reaction containing this compound?
A: Quenching is a critical, exothermic step that must be performed with extreme caution.[5] A general, safe procedure involves the slow, controlled addition of a quenching agent to the cooled reaction mixture.
-
Cool the reaction vessel to a low temperature (e.g., 0°C or -78°C).[5][8]
-
Slowly add a less reactive quenching agent first, such as isopropanol.[9]
-
Once the initial vigorous reaction subsides, a mixture of isopropanol/water can be added, followed by the slow addition of water.[7][9]
-
A saturated aqueous solution of ammonium chloride (NH₄Cl) is often recommended as a mild proton source that can prevent the formation of strongly basic conditions.[8]
-
Always monitor the internal temperature throughout the quenching process.[8]
Data Presentation
Table 1: Physical & Safety Properties of this compound
This table summarizes key quantitative data for propargyl alcohol.
| Property | Value | Source(s) |
| CAS Number | 107-19-7 | [10][11] |
| Molecular Formula | C₃H₄O | [12] |
| Molecular Mass | 56.1 g/mol | [12] |
| Boiling Point | 114 - 115 °C | [10][13] |
| Melting Point | -53 °C to -48 °C | [10][12][13] |
| Flash Point | 33 °C (91.4 °F) | [12][13] |
| Density | 0.963 g/cm³ (at 25 °C) | [10] |
Table 2: Thermal Hazard Assessment Comparison
This table illustrates the impact of solvent choice on the thermal stability of a this compound reaction with potassium hydroxide (KOH), based on data from Accelerating Rate Calorimetry (ARC) studies.[1]
| Solvent | This compound Concentration | Base | Max Temperature Screened | Thermal Runaway Observed |
| This compound | Reactant & Solvent | KOH | Not Applicable | Yes (Catastrophic) |
| 1,4-Dioxane | Substrate (in 15 vol. solvent) | KOH | 200 °C | No |
Experimental Protocols & Visualizations
Protocol 1: Thermal Hazard Screening using Accelerating Rate Calorimetry (ARC)
This protocol outlines a general methodology for assessing the thermal stability of a reaction mixture containing this compound.
Objective: To determine the onset temperature of a self-accelerating exothermic decomposition.
Methodology:
-
Sample Preparation: Carefully prepare the complete reaction mixture, including this compound, substrate, base, and solvent, in the intended ratios.
-
ARC Test Cell: A small, measured quantity of the reaction mixture is placed into a specialized ARC test cell (e.g., a titanium bomb).
-
Heat-Wait-Search: The ARC instrument heats the sample in small, incremental steps (e.g., 5 °C). After each step, it waits for thermal equilibrium. It then enters a "search" mode to detect any self-heating (exothermic activity) from the sample.
-
Exotherm Detection: If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. In this mode, the surrounding heaters match the sample temperature, preventing heat loss to the environment.
-
Data Collection: The instrument records the temperature and pressure profile as a function of time, allowing for the determination of the decomposition onset temperature and the severity of the exotherm.
-
Analysis: The resulting data is analyzed to assess the risk of a thermal runaway under process conditions. A reaction mixture exhibiting no thermal runaway up to a high temperature (e.g., 200 °C) is considered significantly safer for scale-up.[1]
Protocol 2: Safe Quenching of this compound-Containing Reactions
This protocol provides a detailed methodology for safely neutralizing a reactive mixture containing this compound, particularly after reactions with organolithiums or other strong bases.
Objective: To safely neutralize reactive species and terminate the reaction while controlling the exothermic quench process.
Methodology:
-
Inert Atmosphere: Ensure the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[5][9]
-
Cooling: Cool the reaction flask to an appropriate low temperature in a cooling bath (e.g., an ice/water bath at 0 °C or a dry ice/acetone bath at -78 °C).[5][8] Ensure vigorous stirring.
-
Slow Addition of Quenching Agent: Using a dropping funnel or a syringe pump for controlled delivery, slowly add a pre-cooled quenching solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good general-purpose choice.[8]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The addition rate must be controlled to ensure the temperature does not rise significantly.[5][8] If a temperature spike is observed, immediately halt the addition until it subsides.
-
Complete Quench: Continue the slow addition until gas evolution ceases and the exotherm is no longer observed.
-
Warm to Room Temperature: Once the quench is complete, allow the mixture to slowly warm to room temperature while still stirring.
-
Workup: Proceed with the standard aqueous workup (e.g., extraction, washing) only after the reaction mixture is fully quenched and has reached room temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wjarr.com [wjarr.com]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. icheme.org [icheme.org]
- 7. sarponggroup.com [sarponggroup.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Propynol Solubility: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for troubleshooting propynol (also known as propargyl alcohol) solubility issues in reaction media. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar organic compound and, as such, is miscible with water and most polar organic solvents.[1][2][3] Its hydroxyl group allows for hydrogen bonding, contributing to its solubility in protic solvents.[4] Conversely, it is insoluble or only slightly soluble in non-polar aliphatic hydrocarbons like hexane.[5]
Q2: I am observing incomplete dissolution of this compound in my reaction. What could be the cause?
A2: Incomplete dissolution of this compound is most likely to occur in non-polar or weakly polar aprotic solvents. The principle of "like dissolves like" governs solubility, and the significant difference in polarity between this compound and a non-polar solvent will lead to poor solvation.[6] If your reaction medium is a non-polar solvent, you may be exceeding this compound's solubility limit.
Q3: Can temperature be adjusted to improve this compound solubility?
A3: For most solid solutes, increasing the temperature will increase solubility. While this compound is a liquid at room temperature, gentle heating of the reaction mixture can help overcome minor solubility issues, particularly in moderately polar solvents. However, be cautious, as excessive heat can lead to the polymerization of this compound, especially in the presence of a base.[3]
Q4: My reaction mixture has become cloudy, or a precipitate has formed after adding this compound. What should I do?
A4: Cloudiness or precipitation can indicate several issues:
-
Low Solubility: You may have exceeded the solubility limit of this compound or another reactant in the chosen solvent.
-
Reaction with Solvent: this compound can react with certain solvents under specific conditions.
-
Product Precipitation: The product of the reaction may be insoluble in the reaction medium.
To troubleshoot, consider the following:
-
Solvent Screening: Test the solubility of all reactants in the chosen solvent at the reaction concentration in a small-scale trial.
-
Co-solvent Addition: Adding a small amount of a polar co-solvent in which this compound is highly soluble (e.g., THF, DMF, or DMSO) can increase its overall concentration in the reaction mixture.[7]
-
Analysis of Precipitate: If possible, isolate and analyze the precipitate to determine if it is unreacted starting material, a byproduct, or the desired product.
Troubleshooting Guides
Issue 1: this compound In-situ Reaction Failure in Non-Polar Solvents
When a reaction requires this compound in a non-polar solvent where it is poorly soluble, you might observe low conversion rates or no reaction at all.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for this compound reactions in non-polar solvents.
Detailed Steps:
-
Solvent System Modification: The most straightforward solution is to switch to a solvent system in which all reactants are soluble. Polar aprotic solvents like Tetrahydrofuran (THF), Dioxane, or Acetonitrile are good starting points as this compound is miscible with them.[5]
-
Phase Transfer Catalysis (PTC): If the reaction chemistry necessitates a non-polar solvent, a phase transfer catalyst can be employed. The PTC facilitates the transfer of the polar this compound from an aqueous or polar organic phase to the non-polar organic phase where the reaction occurs.[8]
Issue 2: Product Insolubility and Isolation Challenges
In some cases, this compound itself is soluble, but the resulting product is not, leading to precipitation during the reaction or difficulties during workup.
Experimental Workflow for Product Isolation:
Caption: Workflow for isolating an insoluble product from a reaction involving this compound.
Detailed Steps:
-
Direct Filtration: If the product precipitates cleanly from the reaction mixture, it can be isolated by filtration. The solid should then be washed with a solvent in which the impurities are soluble, but the product is not.
-
Solvent Exchange: If the product is soluble in the reaction solvent but crashes out during workup (e.g., upon addition of an anti-solvent), a solvent exchange can be performed. The reaction solvent is removed under reduced pressure, and a new solvent is added to dissolve the residue for subsequent purification (e.g., crystallization or chromatography).[9][10]
Quantitative Solubility Data
| Solvent Class | Solvent Examples | Qualitative Solubility of this compound | Expected Behavior |
| Polar Protic | Water, Ethanol, Methanol | Miscible | The hydroxyl group of this compound forms strong hydrogen bonds with protic solvents, leading to high solubility.[4] |
| Polar Aprotic | Acetone, THF, DMF, DMSO | Miscible | The polarity of these solvents allows for favorable dipole-dipole interactions with this compound.[5] |
| Chlorinated | Dichloromethane, Chloroform | Miscible | This compound is generally soluble in chlorinated solvents.[5] |
| Aromatic | Benzene, Toluene | Miscible | This compound shows good solubility in aromatic hydrocarbons.[5] |
| Non-Polar | Hexane, Heptane | Insoluble/Immiscible | The significant difference in polarity between the polar this compound and non-polar aliphatic hydrocarbons results in poor solvation.[5][12] |
Key Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method to determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Test solvent
-
Small, sealed vials (e.g., 2 mL)
-
Calibrated pipettes or syringes
-
Vortex mixer
-
Temperature-controlled environment (e.g., water bath)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Bring this compound and the test solvent to the desired experimental temperature.
-
Serial Dilutions: Prepare a series of dilutions of this compound in the test solvent. For example, prepare concentrations of 100 mg/mL, 50 mg/mL, 10 mg/mL, and 1 mg/mL in separate vials.[13]
-
Mixing: Tightly cap the vials and vortex each for 1-2 minutes to ensure thorough mixing.
-
Equilibration: Place the vials in a temperature-controlled environment for at least 24 hours to allow the solutions to reach equilibrium.
-
Observation: After equilibration, visually inspect each vial against a bright background for any signs of phase separation, cloudiness, or precipitation. The highest concentration that remains a single, clear, homogenous phase is the approximate solubility.
Protocol 2: Sonogashira Coupling with a Poorly Soluble Aryl Halide
This protocol provides a starting point for a Sonogashira coupling reaction where one of the coupling partners has limited solubility.
Reaction Scheme:
Propargyl alcohol + Aryl Halide --(Pd/Cu catalyst, Base)--> Aryl-substituted Propargyl Alcohol
Materials:
-
Propargyl alcohol
-
Aryl halide (with poor solubility)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent system (e.g., THF/Triethylamine mixture)
Procedure:
-
Reactant Dissolution: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the aryl halide in the primary solvent (e.g., THF). If solubility is low, gentle heating or sonication may be applied.
-
Catalyst and Base Addition: Add the palladium catalyst, CuI, and the amine base to the reaction mixture.
-
This compound Addition: Add this compound to the mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture and filter off any insoluble material. The filtrate is then typically subjected to an aqueous workup to remove the amine base and salts. The organic layer is dried and concentrated to yield the crude product, which can then be purified by chromatography or crystallization.[9]
Troubleshooting this reaction:
-
If the aryl halide remains largely undissolved, consider a higher reaction temperature or the addition of a co-solvent like DMF or NMP to improve its solubility.
-
If the reaction is sluggish, ensure the catalyst is active and the reaction is free of oxygen, which can lead to catalyst deactivation and alkyne homocoupling (Glaser coupling).
This technical support guide provides a foundational understanding of this compound solubility and offers practical solutions to common experimental challenges. For more specific issues, it is always recommended to consult the primary literature for the particular reaction being performed.
References
- 1. rawsource.com [rawsource.com]
- 2. solechem.eu [solechem.eu]
- 3. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. rawsource.com [rawsource.com]
- 12. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Identifying byproducts in propynol synthesis via GC-MS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts in propynol (propargyl alcohol) synthesis using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my this compound synthesis?
A1: The most prevalent byproduct in the copper-catalyzed synthesis of this compound from formaldehyde and acetylene is 2-butyne-1,4-diol .[1][2][3] This occurs when the initially formed this compound reacts with a second molecule of formaldehyde.[1] Other potential impurities include unreacted starting materials, residual solvents used during the reaction (e.g., THF, DMF), and polymers, which can form if the product is exposed to high temperatures or basic conditions.[2][4][5]
Q2: I see a major unexpected peak in my GC chromatogram after the this compound peak. What is it likely to be?
A2: An unexpected peak that elutes after your this compound is likely a compound with a higher boiling point. Given the common reaction pathway, this peak is very likely 2-butyne-1,4-diol . You can confirm its identity by examining the mass spectrum associated with that peak and comparing it to the known fragmentation pattern of 2-butyne-1,4-diol.
Q3: How can I minimize the formation of 2-butyne-1,4-diol?
A3: The formation of 2-butyne-1,4-diol is favored by an excess of formaldehyde.[1] To preferentially synthesize this compound, reaction conditions should be controlled to use a high acetylene pressure and a low formaldehyde concentration.[1] Carefully controlling the stoichiometry of your reactants is the most critical factor.
Q4: My purified this compound is a straw-colored liquid, not colorless. What does this indicate?
A4: While pure propargyl alcohol is a colorless liquid, a straw-colored appearance can indicate the presence of impurities or the beginning of polymerization.[1] Polymerization can be initiated by heat, light, or the presence of basic substances.[1][2][6] It is advisable to re-analyze the sample by GC-MS to check for degradation products and to store the material in a cool, dark place.
Q5: An unexpected peak in my GC-MS has the same molecular weight as this compound. What could it be?
A5: If a peak shows a molecular ion (or fragments) consistent with the molecular weight of this compound (56.06 g/mol ) but has a different retention time, it is likely an isomer. In reactions involving propargyl compounds, the formation of allenic isomers, such as propa-1,2-dien-1-ol, is a possibility, though often as a minor byproduct. These isomers would have distinct fragmentation patterns in the mass spectrum.
GC-MS Data Presentation
The following tables summarize expected GC-MS data for this compound and its primary byproduct. Retention times are relative and will vary based on the specific GC method.
Table 1: Key Compound Identification Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Relative Retention Time |
| This compound | C₃H₄O | 56.06 | 1.0 |
| 2-Butyne-1,4-diol | C₄H₆O₂ | 86.09 | > 1.0 |
Table 2: Characteristic Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M+) | Key Fragments (m/z) and Interpretation | Source |
| This compound | 56 (often weak) | 55 ([M-H]⁺, typically base peak), 39 ([C₃H₃]⁺), 29 ([CHO]⁺), 27 ([C₂H₃]⁺) | [1][7] |
| 2-Butyne-1,4-diol | 86 (often weak) | 57 ([M-CHO]⁺), 55, 39 ([C₃H₃]⁺), 31 ([CH₂OH]⁺), 29 ([CHO]⁺) | [8][9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High concentration of 2-butyne-1,4-diol detected. | - Incorrect stoichiometry (excess formaldehyde).- Reaction temperature is too high or reaction time is too long, favoring the second addition. | - Adjust the molar ratio to favor an excess of acetylene.- Optimize reaction temperature and time. Monitor reaction progress by taking aliquots for GC-MS analysis. |
| Broad or tailing peaks in the chromatogram. | - Sample is too concentrated.- Column contamination or degradation.- this compound polymerization in the sample or injector port. | - Dilute the sample with an appropriate solvent.- Perform column maintenance (bake-out) or replace the column.- Use a fresh sample and ensure the GC inlet temperature is not excessively high. |
| Multiple small, unidentified peaks observed. | - Sample degradation.- Contamination from solvents or glassware.- Numerous minor side reactions occurring. | - Ensure proper storage of the sample (cool, dark).- Run a solvent blank to identify system contaminants.- Re-evaluate synthesis conditions (catalyst, temperature, pressure) to improve selectivity. |
| No molecular ion peak (M+) is visible in the mass spectrum. | - The molecular ion is unstable and has completely fragmented. This is common for primary alcohols.[10][11][12] | - Look for characteristic fragments, especially [M-H]⁺ (m/z 55 for this compound) or [M-H₂O]⁺. Use library matching (e.g., NIST) to confirm identity based on the overall fragmentation pattern. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized representation of the Reppe synthesis and should be adapted and performed with strict adherence to all institutional safety protocols, especially when handling acetylene gas.
-
Catalyst Preparation: Prepare a copper acetylide catalyst supported on a carrier material as per established literature procedures.
-
Reactor Setup: Charge a pressure reactor with the catalyst and a suitable solvent (e.g., tetrahydrofuran).
-
Reactant Introduction: Introduce an aqueous solution of formaldehyde into the reactor. The system is then purged with an inert gas (e.g., nitrogen).
-
Reaction: Pressurize the reactor with acetylene gas. Heat the mixture to the target temperature (e.g., 70-120°C) with vigorous stirring.[13] Maintain a constant acetylene pressure throughout the reaction.
-
Monitoring: Periodically and safely take small aliquots from the reaction mixture to monitor the conversion of formaldehyde and the ratio of this compound to 2-butyne-1,4-diol via GC analysis.
-
Workup: After the reaction reaches the desired conversion, cool the reactor, vent the excess acetylene, and filter the catalyst.
-
Purification: Purify the crude this compound from the filtrate, typically by distillation, to separate it from the solvent and the higher-boiling 2-butyne-1,4-diol.[14]
Protocol 2: GC-MS Analysis of this compound Sample
-
Sample Preparation: Dilute 1 µL of the reaction mixture or purified product in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
GC-MS System:
-
GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
GC Method:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 200°C.
-
Hold: Maintain 200°C for 2 minutes.
-
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 25 to 200.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify this compound and byproducts by comparing their retention times and matching their mass spectra against a reference library (e.g., NIST).
Visualizations
References
- 1. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. PROCESS FOR THE SYNTHESIS OF PROPARGYLIC ALCOHOL BY REACTING FORMALDEHYDE WITH ACETYLENE IN THE PRESENCE OF A HOMOGENEOUS COPPER CATALYST - Patent 4359374 [data.epo.org]
- 4. rawsource.com [rawsource.com]
- 5. benchchem.com [benchchem.com]
- 6. solechem.eu [solechem.eu]
- 7. Propargyl alcohol [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Butyne-1,4-diol(110-65-6) MS [m.chemicalbook.com]
- 10. GCMS Section 6.10 [people.whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. Propargyl alcohol | 107-19-7 [chemicalbook.com]
Validation & Comparative
Propynol vs. Butynol in Click Chemistry: A Comparative Guide for Researchers
In the realm of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for covalently linking molecules.[1][2] The choice of the alkyne-bearing reagent is critical for reaction efficiency and success. This guide provides a detailed comparison of two commonly used terminal alkynols, propynol (propargyl alcohol) and 3-butyn-1-ol (homopropargyl alcohol), to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Molecular Structure and Physical Properties
This compound and 3-butyn-1-ol are both primary alcohols containing a terminal alkyne, making them suitable for introducing an alkyne moiety for subsequent CuAAC reactions. The key structural difference lies in the length of the carbon chain separating the hydroxyl group and the alkyne.
| Property | This compound (Propargyl Alcohol) | 3-Butyn-1-ol (Homopropargyl Alcohol) |
| Chemical Structure | HC≡CCH₂OH | HC≡CCH₂CH₂OH |
| Molecular Formula | C₃H₄O | C₄H₆O |
| Molecular Weight | 56.06 g/mol | 70.09 g/mol |
| Boiling Point | 114-115 °C | 128-129 °C |
| Density | 0.948 g/mL | 0.926 g/mL |
| Solubility | Miscible with water | Soluble in water |
Reactivity in Click Chemistry
The reactivity of terminal alkynes in CuAAC is influenced by electronic and steric factors. While direct, side-by-side comparative kinetic data for this compound and 3-butyn-1-ol is not extensively documented in a single study, we can infer their relative performance based on established principles and available data for similar compounds.
Propargyl compounds, including propargyl alcohol, are widely recognized for their excellent combination of reactivity, ease of installation, and cost-effectiveness in CuAAC reactions.[3] Studies have shown that propargyl alcohol participates efficiently in these reactions.
The additional methylene group in 3-butyn-1-ol, separating the electron-withdrawing hydroxyl group from the alkyne, may subtly influence the acidity of the terminal proton. The deprotonation of the alkyne to form the copper(I) acetylide is a crucial step in the CuAAC catalytic cycle.[3] While alkynes with electron-withdrawing groups in close proximity tend to have higher acidity and potentially faster reaction rates, the effect of moving the hydroxyl group one carbon further away is generally considered to be modest.[3] Both this compound and 3-butyn-1-ol are considered to be reactive substrates for CuAAC.
Quantitative Data Summary
The following table presents representative reaction time data for a propargyl ether (a derivative of propargyl alcohol) in a ligand-accelerated CuAAC reaction. While not a direct measure for propargyl alcohol itself, it provides a useful benchmark for the reactivity of propargyl-type compounds.
| Alkyne Substrate (Propargyl Ether) | Time to 50% Completion | Time to 90% Completion |
| Propargyl Ether Derivative | < 10 minutes | ~ 20 minutes |
Data is illustrative and based on reactions of a coumarin azide with various alkyne substrates under specific bioconjugation conditions. Actual reaction times will vary depending on the specific substrates, catalyst system, and reaction conditions.
Potential Side Reactions
Both this compound and 3-butyn-1-ol, as terminal alkynes, are susceptible to certain side reactions under CuAAC conditions. Understanding and mitigating these can be crucial for achieving high yields and purity.
-
Glaser Coupling (Homocoupling): In the presence of copper catalysts and oxygen, terminal alkynes can couple to form diynes. This can be minimized by using a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state and by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Meyer-Schuster Rearrangement: Under acidic conditions, propargyl alcohols can rearrange to form α,β-unsaturated aldehydes or ketones. It is therefore advisable to maintain neutral or slightly basic reaction conditions.
-
Allene Formation: In the presence of a strong base, the propargyl group can potentially isomerize to an allene. This is less common under typical CuAAC conditions which do not employ strong bases.
Experimental Protocols
Below are representative protocols for performing a CuAAC reaction. These can be adapted for both this compound and 3-butyn-1-ol.
General Protocol for Small Molecule Synthesis
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule (this compound or 3-Butyn-1-ol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO)
Procedure:
-
In a reaction vial, dissolve the azide-containing molecule (1.0 equivalent) and the alkyne-containing molecule (1.1 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 M).
-
To the stirred reaction mixture, add the sodium ascorbate solution (e.g., 0.1 equivalents).
-
Add the CuSO₄·5H₂O solution (e.g., 0.01-0.05 equivalents). A color change may be observed.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an appropriate organic solvent. The product can then be purified by column chromatography.
Protocol for Bioconjugation
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Alkyne-containing molecule (this compound or 3-Butyn-1-ol derivative)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in the buffer.
-
Add the alkyne-containing molecule (typically 2-10 equivalents relative to the biomolecule).
-
In a separate tube, prepare a fresh solution of the copper/ligand complex by mixing CuSO₄·5H₂O and THPTA in buffer (e.g., 1:5 molar ratio).
-
Add the copper/ligand solution to the reaction mixture to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
-
The resulting bioconjugate can be purified from excess reagents using techniques such as size-exclusion chromatography, dialysis, or affinity purification.
Visualizations
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
Conclusion
References
A Comparative Guide to Analytical Methods for Quantifying Propynol Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the accurate quantification of propynol (2-propyn-1-ol), a key intermediate in various chemical syntheses. The selection of an appropriate analytical technique is critical for process monitoring, quality control, and research applications. This document outlines the experimental protocols and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and a potential Spectrophotometric method, offering a basis for informed method selection.
Comparative Performance Data
The following table summarizes the key quantitative parameters for the different analytical methods used to determine this compound concentration.
| Parameter | Gas Chromatography with Flame Ionization Detector (GC-FID) | Gas Chromatography with Electron Capture Detector (GC-ECD) after Derivatization | High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID) | Spectrophotometric Method (Terminal Alkyne Reaction) |
| Principle | Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame. | Derivatization of this compound to a halogenated compound, followed by separation and highly sensitive detection. | Separation based on the differential interaction of the analyte with the stationary phase, detected by changes in the refractive index of the eluent. | Colorimetric reaction of the terminal alkyne group of this compound with a metal salt complex. |
| Limit of Detection (LOD) | Method dependent, typically in the µg/mL range. | 1.8 fg per injection (as 2,3-dibromo-2-propen-1-ol)[1]. | Typically in the low µg/mL range for small alcohols[2]. | Not explicitly found in search results, likely in the µg/mL range. |
| Limit of Quantification (LOQ) | 3.2 µ g/sample [3]. | 10.08 ng/sample (corresponds to 0.73 ppb in air samples)[1]. | Method dependent, typically in the µg/mL range. | Not explicitly found in search results. |
| Linearity Range | e.g., 2.8 µg/mL to 110.7 µg/mL for 2-propanol[4]. | Linear over a range representing 0.5 to 2 times the target concentration[1]. | Dependent on detector response, generally narrower than UV-Vis detectors. | Method would require validation to establish a linear range. |
| Precision (%RSD) | Typically <5%. | Pooled coefficient of variation of 0.011 for analytical standards[1]. | Typically <5%. | Method would require validation. |
| Specificity | Good, based on retention time. Co-elution can be an issue. | High, due to the specificity of the derivatization and detection. | Low, as any compound that changes the refractive index of the mobile phase will be detected. | Potentially high for terminal alkynes, but other alkynes would interfere[5][6][7]. |
| Sample Throughput | High, with typical run times of 10-30 minutes. | Moderate, due to the sample collection and derivatization step. | Moderate, with typical run times of 15-30 minutes. | Moderate, requires reaction time for color development. |
| Primary Advantages | Robust, widely available, good for volatile analytes. | Extremely high sensitivity. | Universal detection for compounds without a chromophore. | Simple instrumentation. |
| Primary Disadvantages | Requires volatile samples, potential for co-elution. | Requires a derivatization step, which adds complexity. | Lower sensitivity than UV-Vis, sensitive to temperature and pressure fluctuations. | Indirect method, potential for interferences, may not be readily quantitative without significant method development. |
Experimental Protocols
Gas Chromatography (GC) Methods
1. Direct Injection with Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of this compound in relatively clean sample matrices.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or similar, is recommended for the analysis of alcohols.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector: Split/splitless injector. For trace analysis, a splitless injection is preferred.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 275 °C
-
Oven: A temperature program is typically used, for example, starting at 50 °C, holding for 2 minutes, then ramping to 220 °C at 10 °C/min.
-
-
Sample Preparation: Samples are typically diluted in a suitable solvent (e.g., methanol, isopropanol) to a concentration within the linear range of the instrument. An internal standard (e.g., 1-butanol) should be used for improved accuracy and precision.
-
Quantification: A calibration curve is generated by analyzing a series of standards of known this compound concentration. The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
2. Derivatization with Electron Capture Detection (GC-ECD) for High Sensitivity
This method, adapted from OSHA Method 97 for air sampling, is ideal for trace-level quantification of this compound.[1] this compound is derivatized with hydrobromic acid (HBr) to form 2,3-dibromo-2-propen-1-ol, which is highly sensitive to an electron capture detector.
-
Sample Collection (for air samples): Air is drawn through a sampling tube containing petroleum-based charcoal coated with HBr.
-
Derivatization: The derivatization occurs in-situ on the sampling tube.
-
Desorption: The derivatized analyte is desorbed from the charcoal with toluene.
-
Instrumentation: Gas chromatograph equipped with an electron capture detector (ECD).
-
Column: A capillary column suitable for the separation of halogenated compounds.
-
Carrier Gas: A gas suitable for ECD, such as nitrogen or a mixture of argon and methane.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 300 °C
-
Oven: An appropriate temperature program to separate the derivatized this compound from other components.
-
-
Quantification: A calibration curve is prepared using standards of 2,3-dibromo-2-propen-1-ol. The amount of this compound is calculated from the concentration of the derivative, taking into account the molecular weight ratio.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with Refractive Index Detection (HPLC-RID)
As this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is a suitable choice for its analysis by HPLC.
-
Instrumentation: HPLC system equipped with a refractive index detector (RID).
-
Column: An ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) or a polar-modified silica or polymer-based column is suitable for separating small alcohols[2].
-
Mobile Phase: An isocratic mobile phase is typically used. For an ion-exclusion column, a dilute aqueous solution of sulfuric acid (e.g., 0.005 N) is common[2].
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35-60 °C) to ensure a stable baseline for the RID.
-
Sample Preparation: Samples should be dissolved in the mobile phase to avoid baseline disturbances. Filtration through a 0.45 µm filter is recommended.
-
Quantification: A calibration curve is constructed by injecting standards of known this compound concentration. The peak area from the RID is used for quantification.
Spectrophotometric Method
Colorimetric Determination via Terminal Alkyne Reaction
This method is based on the reaction of the terminal alkyne group of this compound with a metal complex to produce a colored product that can be quantified using a UV-Vis spectrophotometer. This approach is based on established qualitative tests for terminal alkynes and would require development and validation for quantitative use.[5][6][7]
-
Principle: Terminal alkynes react with an ammoniacal solution of cuprous chloride to form a red precipitate of copper alkynide[5][6][7]. The intensity of the color, either in the precipitate or potentially in a stabilized colloidal solution, could be measured.
-
Reagents:
-
Ammoniacal cuprous chloride solution (prepared by dissolving cuprous chloride in ammonia solution).
-
This compound standards and samples.
-
-
Potential Protocol:
-
Prepare a series of this compound standards of known concentrations.
-
To a fixed volume of each standard and sample, add the ammoniacal cuprous chloride solution.
-
Allow the reaction to proceed for a set amount of time for color development.
-
Measure the absorbance of the resulting solution or suspension at the wavelength of maximum absorbance (to be determined experimentally).
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
-
Note: This method is presented as a potential approach. Significant method development would be required to optimize reaction conditions, ensure stability of the colored product, and validate the method for accuracy, precision, and linearity.
Visualizations
References
- 1. osha.gov [osha.gov]
- 2. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 5. Distinguishing Test of Terminal and Non-Terminal Alkynes- Tollen’s Reagent, Baeyer’s Test, Bromine Water Test, Ammoniacal Cuprous Chloride Test, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
A Researcher's Guide to Validating Propynol Incorporation into Polymers: A Comparative Analysis of Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of functional groups into polymers is a critical step in the design of advanced materials. Propynol, with its terminal alkyne group, is a valuable building block for introducing functionality, enabling subsequent modifications via "click chemistry".[1][2][3][4] This guide provides a comprehensive comparison of three primary spectroscopic techniques for validating the incorporation of this compound into polymers: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.
This guide will delve into the experimental protocols for each method, present a comparative analysis of their performance, and provide a logical workflow to assist researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Techniques
The choice of analytical technique for validating this compound incorporation depends on several factors, including the need for quantitative data, the physical state of the polymer, and the desired level of structural detail. The following table summarizes the key features of FTIR, NMR, and Raman spectroscopy for this application.
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Raman Spectroscopy |
| Primary Use | Rapid qualitative confirmation of the alkyne functional group. | Detailed structural confirmation and precise quantification of incorporation.[5][6][7] | Sensitive detection and imaging of the alkyne functional group.[8][9] |
| Key Signal | C≡C stretch (~2100-2260 cm⁻¹), C-H stretch of terminal alkyne (~3300 cm⁻¹). | Propargyl protons (-CH₂-C≡CH, ~2.5-4.5 ppm), alkyne proton (-C≡C-H, ~2-3 ppm).[10][7][11] | C≡C stretch (~2100-2260 cm⁻¹).[12] |
| Sample Form | Solid films, powders, liquids.[13] | Soluble polymers. | Solids, liquids, aqueous solutions.[9] |
| Sample Prep. | Minimal for ATR-FTIR. | Dissolution in a suitable deuterated solvent. | Minimal; can be measured directly in many cases. |
| Strengths | - Fast and widely accessible.- Easy to use, especially with an ATR accessory.- Good for initial screening.[13] | - Highly quantitative.- Provides detailed structural information about the polymer backbone and end-groups.- Can determine the degree of functionalization.[6][7] | - Highly sensitive to the symmetric C≡C bond.- Less interference from polar functional groups (e.g., water).- Amenable to microscopic imaging.[8] |
| Limitations | - C≡C stretch can be weak and difficult to quantify, especially at low concentrations.- Overlap with other functional groups is possible. | - Requires soluble polymers.- Can be time-consuming and requires more specialized equipment and expertise. | - Can be affected by sample fluorescence.- Instrumentation may be less commonly available than FTIR. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for each of the key analytical techniques.
Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient method for the analysis of polymer films and solids with minimal sample preparation.
Methodology:
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a single-reflection diamond or zinc selenide ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal. It is crucial to ensure the crystal is clean before each measurement.
-
-
Sample Preparation:
-
Place a small amount of the polymer sample (a few milligrams of powder or a small piece of film) directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Perform baseline correction and normalization of the resulting spectrum.
-
Identify the characteristic absorption bands for the alkyne group: the C≡C stretching vibration around 2100-2260 cm⁻¹ (this peak is often weak in IR) and the ≡C-H stretching vibration around 3300 cm⁻¹ for terminal alkynes.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the gold standard for quantitative analysis of this compound incorporation, allowing for the determination of the degree of functionalization.[6][7]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into an NMR tube.
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL. Ensure the polymer is fully dissolved.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Shim the instrument to obtain a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio, particularly for the end-group signals.
-
Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for quantitative analysis.
-
-
Data Analysis:
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of the propargyl group (the methylene protons adjacent to the oxygen and the terminal alkyne proton) and a well-resolved signal from the polymer backbone.
-
Calculate the degree of incorporation by comparing the integral of the propargyl protons to the integral of a known number of protons on the polymer repeat unit.[10][7]
-
Raman Spectroscopy
Raman spectroscopy is highly sensitive to the symmetric alkyne bond, making it an excellent tool for confirming the presence of this compound and for imaging its distribution in a polymer matrix.[8][9]
Methodology:
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). The choice of laser wavelength may be important to minimize sample fluorescence.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Sample Preparation:
-
Place the polymer sample (solid, powder, or liquid) directly on the microscope slide or in a suitable container.
-
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.
-
Collect spectra from multiple spots to ensure homogeneity.
-
-
Data Analysis:
-
Perform baseline correction to remove any fluorescence background.
-
Identify the strong, sharp peak corresponding to the C≡C stretching vibration in the range of 2100-2260 cm⁻¹. The high intensity and sharpness of this peak are characteristic features in Raman spectra of alkynes.
-
Validation Workflow and Signaling Pathway
A logical workflow for validating this compound incorporation ensures a thorough and efficient analysis. The following diagram illustrates a recommended experimental pathway.
This workflow begins with a rapid and accessible screening method like ATR-FTIR to confirm the presence of the alkyne group. For higher sensitivity or for samples with high fluorescence, Raman spectroscopy is a powerful alternative. Once the presence of the alkyne is qualitatively confirmed, ¹H NMR is employed for precise quantification of the degree of incorporation. Following successful validation, the polymer can be used in subsequent applications such as "click" chemistry, with further analysis to confirm the success of these downstream reactions.
References
- 1. drpress.org [drpress.org]
- 2. Marrying click chemistry with polymerization: expanding the scope of polymeric materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Click polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymer analysis by spectral methods | PPTX [slideshare.net]
- 9. azom.com [azom.com]
- 10. box2073.temp.domains [box2073.temp.domains]
- 11. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
A Comparative Guide to Catalysts for Propynol Coupling Reactions
The coupling of propynol (propargyl alcohol) and its derivatives is a cornerstone of modern organic synthesis, providing access to a diverse array of valuable structural motifs, including 1,3-diynes, substituted alkynes, and complex heterocyclic systems. These products are integral to the development of pharmaceuticals, natural products, and advanced materials. The choice of catalyst is paramount, as it dictates the reaction's outcome, efficiency, and substrate compatibility. This guide offers an objective comparison of the primary catalytic systems used for this compound coupling reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Key Coupling Reactions
Three primary catalytic strategies dominate the landscape of this compound coupling: Copper-catalyzed homocoupling (Glaser-Hay), Palladium/Copper co-catalyzed cross-coupling (Sonogashira), and Gold-catalyzed cascade reactions. Each methodology offers distinct advantages and produces different product classes, making the selection of the catalyst system a critical strategic decision.
| Reaction Type | Primary Catalyst(s) | Typical Co-Catalyst/Ligand | Primary Product | Key Features |
| Glaser-Hay Coupling | Copper(I) salts (e.g., CuCl, CuI) | Amine base/ligand (e.g., TMEDA) | Symmetrical 1,3-Diynes | Oxidative homocoupling; requires an oxidant (typically air); mild conditions.[1][2] |
| Sonogashira Coupling | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Copper(I) salt (e.g., CuI), Amine base | Unsymmetrical Diynes | Cross-coupling of terminal alkynes with aryl/vinyl halides; broad substrate scope.[3][4] |
| Gold-Catalyzed Coupling | Gold(I) or Gold(III) complexes | Silver salts (as halide scavengers) | α-Pyrones, Furans, etc. | Involves alkyne activation leading to cascade/cyclization reactions; forms complex heterocycles.[5][6] |
Copper-Catalyzed Homocoupling: The Glaser-Hay Reaction
The Glaser-Hay coupling is a powerful method for synthesizing symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes like propargyl alcohol.[1] The reaction was first reported by Carl Glaser in 1869 and later refined by Allan S. Hay, whose modification utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, allowing for milder and more versatile reaction conditions.[1][2]
Catalytic Cycle and Mechanism
The accepted mechanism involves three key steps:
-
Copper(I) Acetylide Formation : The terminal alkyne reacts with the Cu(I) catalyst in the presence of a base to form a copper acetylide intermediate.[1]
-
Oxidative Coupling : Two molecules of the copper acetylide undergo oxidative coupling to yield the 1,3-diyne product.[2]
-
Catalyst Reoxidation : An oxidant, typically molecular oxygen from the air, reoxidizes the resulting copper species back to the active Cu(I) state to continue the catalytic cycle.[1]
Caption: Catalytic cycle of the Glaser-Hay coupling reaction.
Comparative Performance of Copper Catalysts
| Catalyst System | Substrate | Solvent | Temperature | Time | Yield | Reference |
| CuCl / TMEDA | Phenylacetylene | Acetone | Room Temp. | 3-6 h | >95% | [1] |
| Cu(OAc)₂ | Terminal Alkynes | Pyridine | 60 °C | 3-5 h | High | [7] |
| CuI / TMEDA | pPrF-GFP | Aqueous Buffer | 4 °C | 4 h | Good | [7] |
Experimental Protocol: Glaser-Hay Coupling of a Terminal Alkyne
This protocol is adapted from BenchChem's practical guide.[1]
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol, 5 mol%), and acetone (10 mL).
-
Ligand Addition : Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 mmol) to the mixture.
-
Reaction : Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extraction : Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Palladium/Copper-Catalyzed Heterocoupling: The Sonogashira Reaction
The Sonogashira coupling is one of the most important C-C bond-forming reactions, enabling the synthesis of unsymmetrical diynes by coupling terminal alkynes with aryl or vinyl halides.[3] The reaction relies on a dual catalytic system, typically a palladium(0) complex and a copper(I) salt, which work in synergy to achieve high efficiency and functional group tolerance.[4][8]
Catalytic Cycle and Mechanism
The Sonogashira reaction proceeds through a cycle involving both palladium and copper catalysts.
-
Oxidative Addition (Pd Cycle) : The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R'-X) to form a Pd(II) intermediate.[8]
-
Transmetalation (Cu/Pd Cycle) : Simultaneously, the terminal alkyne (R-C≡CH) reacts with the Cu(I) salt in the presence of a base to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.[8]
-
Reductive Elimination (Pd Cycle) : The resulting Pd(II) intermediate, now bearing both the R and R' groups, undergoes reductive elimination to form the coupled product (R-C≡C-R') and regenerate the active Pd(0) catalyst.[8]
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Comparative Performance of Palladium/Copper Catalysts
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temperature | Yield | Reference |
| Palladacycle / Xphos | Aryl Propargyl Alcohols | Aryl Chlorides | CH₃CN | 110 °C | Good to Excellent | [9] |
| PdCl₂(PCy₃)₂ | Aryl Chlorides | Terminal Alkynes | Toluene | 100 °C | High | [4] |
| Pd(PPh₃)₄ / CuI | (Z)-3-iodoalk-2-en-1-ols | Terminal Propargylic Alcohols | Amine Base | Room Temp. | High | [5] |
Experimental Protocol: Deacetonative Sonogashira Coupling
This protocol is adapted from a procedure using a palladacycle catalyst for coupling aryl propargyl alcohols with aryl chlorides.[9]
-
Reaction Setup : In a 10 mL vial under a nitrogen atmosphere, combine the aryl chloride (0.4 mmol), 4-aryl-2-methyl-3-butyne-2-ol (0.5 mmol), K₂CO₃ (1.0 mmol), the palladacycle catalyst (1 mol%), and Xphos (4 mol%).
-
Solvent Addition : Add acetonitrile (CH₃CN, 2 mL) to the vial.
-
Reaction : Seal the vial and place it in a preheated oil bath at 110 °C for 16 hours.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite.
-
Extraction : Extract the filtrate with brine and ethyl acetate three times.
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Gold-Catalyzed Reactions of Propargyl Derivatives
Gold catalysts, particularly cationic Au(I) complexes, exhibit unique reactivity towards alkynes.[10] Rather than facilitating simple coupling, gold catalysts act as powerful π-acids to activate the alkyne bond of propargyl derivatives, initiating intramolecular cascade reactions, rearrangements, or cyclizations.[6][11] This leads to the formation of complex and diverse molecular skeletons, such as α-pyrones, that are not accessible through traditional coupling methods.[12]
Reaction Pathway
The reaction of a propargyl propiolate, for example, can proceed via the following pathway:
-
Alkyne Activation : The cationic Au(I) catalyst coordinates to the alkyne of the propargyl propiolate.
-
[7][7]-Sigmatropic Rearrangement : This activation triggers a rearrangement to form an enyne allene intermediate.[11]
-
Cyclization : The gold catalyst then activates the remaining alkyne, promoting a 6-endo-dig cyclization to form an oxocarbenium intermediate.[6]
-
Product Formation : This intermediate can then be trapped by various nucleophiles or undergo elimination to yield the final, often heterocyclic, product.[10]
Caption: A representative pathway for a gold-catalyzed cascade reaction.
Experimental Protocol: Gold-Catalyzed α-Pyrone Synthesis
This protocol is a general representation based on the work of Schreiber and coworkers.[12]
-
Catalyst Preparation : In a reaction vessel under an inert atmosphere, prepare the active cationic gold(I) catalyst in situ by mixing [AuCl(PPh₃)] with a silver salt like AgOTf in a suitable solvent (e.g., dichloromethane).
-
Reaction Setup : To the catalyst solution, add the propiolic acid (1.0 equiv.) and the terminal alkyne (1.2 equiv.), which can be a propargyl alcohol derivative.
-
Reaction : Stir the mixture at room temperature until the starting materials are consumed, as monitored by TLC.
-
Workup : Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired α-pyrone product.
Conclusion
The catalytic coupling of this compound and its derivatives is a versatile field with multiple powerful methodologies.
-
Copper-catalyzed Glaser-Hay coupling is the method of choice for the efficient synthesis of symmetrical 1,3-diynes under mild, oxidative conditions.[1]
-
Palladium/Copper-catalyzed Sonogashira coupling provides unparalleled access to unsymmetrical diynes and is a robust tool for C(sp)-C(sp²) bond formation with broad functional group tolerance.[3][8]
-
Gold-catalyzed reactions open a different synthetic dimension, leveraging the unique π-acidity of gold to trigger complex cascade reactions that build intricate heterocyclic scaffolds from simple propargylic starting materials.[6][10]
The selection of a specific catalyst system should be guided by the desired final product—whether a symmetrical homocoupled diyne, an unsymmetrical cross-coupled product, or a complex rearranged skeleton. Understanding the distinct mechanisms and experimental requirements of each catalytic system is crucial for achieving success in the synthesis of these valuable chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Propargyl Alcohol vs. Other Terminal Alkynes: A Comparative Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, terminal alkynes are indispensable building blocks, prized for the reactivity of their carbon-carbon triple bond. Among these, propargyl alcohol (HC≡CCH₂OH) occupies a unique and strategic position. Its bifunctional nature, possessing both a terminal alkyne for coupling reactions and a hydroxyl group for further derivatization, distinguishes it from simple hydrocarbon-based terminal alkynes. This guide provides an objective, data-driven comparison of propargyl alcohol with other common terminal alkynes in key synthetic transformations, offering insights for reaction design and optimization.
Physical and Chemical Properties: A Comparative Overview
The utility of a reagent is fundamentally linked to its physical and chemical properties. Propargyl alcohol's hydroxyl group significantly influences its solubility and boiling point compared to other terminal alkynes of similar molecular weight. Furthermore, the acidity of the terminal proton (pKa ≈ 25) is a key feature of all terminal alkynes, enabling their participation in a wide range of metal-catalyzed reactions.[1]
| Property | Propargyl Alcohol | Phenylacetylene | 1-Hexyne |
| Structure | HC≡CCH₂OH | Ph-C≡CH | CH₃(CH₂)₃C≡CH |
| Molecular Weight ( g/mol ) | 56.06 | 102.14 | 82.14 |
| Boiling Point (°C) | 114 | 142 | 71 |
| Density (g/cm³) | ~0.97 | ~0.93 | ~0.72 |
| Solubility | Miscible with water and many polar organic solvents.[2] | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. |
| pKa (approx.) | ~23-25 | ~23 | ~25 |
Performance in Key Coupling Reactions
The true measure of a terminal alkyne's utility is its performance in cornerstone synthetic reactions. This section compares propargyl alcohol to other alkynes in three widely used transformations: Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the A³ (Aldehyde-Alkyne-Amine) coupling.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds between a terminal alkyne and an aryl or vinyl halide.[3] Experimental data from a study on Sonogashira reactions in ionic liquids allows for a direct comparison of isolated yields between propargyl alcohol and phenylacetylene under identical conditions.[4]
| Entry | Aryl Iodide | Alkyne | Product | Yield (%)[4] |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 95 |
| 2 | Iodobenzene | Propargyl alcohol | 3-Phenyl-2-propyn-1-ol | 80 |
| 3 | 1-Iodo-4-methoxybenzene | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 94 |
| 4 | 1-Iodo-4-methoxybenzene | Propargyl alcohol | 3-(4-Methoxyphenyl)-2-propyn-1-ol | 81 |
| 5 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 92 |
| 6 | 1-Iodo-4-nitrobenzene | Propargyl alcohol | 3-(4-Nitrophenyl)-2-propyn-1-ol | 78 |
Reaction Conditions: 0.5 mmol iodoarene, 0.75 mmol alkyne, 0.5 mol % PdCl₂(PPh₃)₂, 0.8 mL [TBP][4EtOV], 55 °C, 3 h.[4]
The data indicates that while both alkynes perform well, phenylacetylene consistently provides slightly higher yields under these specific conditions. However, propargyl alcohol still delivers good to excellent yields, and the resulting propargylic alcohol product offers a valuable functional handle for subsequent transformations.[2] Notably, some studies have observed that aliphatic alkynes like propargyl alcohol and 1-hexyne can show lower reactivity compared to aromatic alkynes, sometimes requiring higher temperatures to achieve complete conversion.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of modern chemical synthesis, prized for its efficiency, reliability, and biocompatibility.[5] The reaction rate is dependent on the structure of the alkyne. A kinetic study comparing various terminal alkynes revealed modest but distinct differences in reactivity.[6]
| Alkyne Type | Example | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Secondary Propiolamide | A | ~2 | ~5 |
| Propargyl Ether | B | ~4 | ~10 |
| Propargyl Alcohol | J | ~7 | ~18 |
| Aromatic Alkyne | K (Phenylacetylene) | ~10 | ~25 |
| Aliphatic Alkyne | L (1-Octyne) | ~11 | ~28 |
Conditions: 10 μM Cu⁺, ligand THPTA. Data is estimated from graphical representations in the source.[6]
The results show that while electron-activated propiolamides are the most reactive, standard propargylic compounds, including propargyl alcohol, perform exceptionally well and are often preferred due to their ease of installation and cost-effectiveness.[6] Aromatic and simple aliphatic alkynes tend to be slightly slower. The high reactivity and utility of propargyl alcohol in CuAAC reactions are well-documented.[7][8]
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is a powerful one-pot, three-component reaction that generates valuable propargylamines.[9][10] The reaction is broadly applicable to a wide range of terminal alkynes. While direct side-by-side quantitative comparisons are scarce, the literature indicates that both aromatic and aliphatic alkynes, including those with additional functionality like propargyl alcohol, are competent substrates.
The use of propargyl alcohol in A³ couplings has been shown to produce the corresponding propargylamines in moderate to excellent yields and enantioselectivities (when using a chiral catalyst).[9] The reaction's success is often more dependent on the amine component, with cyclic secondary amines frequently giving superior yields compared to linear or primary amines.[11] The hydroxyl group of propargyl alcohol is well-tolerated and provides a synthetic handle for creating more complex, biologically relevant molecules.[9]
The Unique Advantage of Propargyl Alcohol: Post-Coupling Transformations
The primary advantage of propargyl alcohol over simple terminal alkynes is the synthetic versatility afforded by its hydroxyl group.[12] This functionality allows the coupled products to serve as intermediates for a variety of subsequent reactions that are not accessible with hydrocarbon alkynes.
Caption: Synthetic pathways of propargyl alcohol vs. other terminal alkynes.
-
Oxidation: The primary alcohol can be oxidized to the corresponding propargyl aldehyde or α,β-unsaturated carbonyl compound.
-
Propargylic Substitution: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions.[13]
-
Rearrangements: Propargylic alcohols are precursors for important rearrangements, such as the Meyer-Schuster rearrangement to form α,β-unsaturated ketones.[12]
-
Cyclization: The hydroxyl group can act as an intramolecular nucleophile, enabling the synthesis of various heterocyclic compounds.
Experimental Protocols
The following are generalized protocols for the key reactions discussed. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is based on the copper- and base-free Sonogashira coupling in an ionic liquid.[4]
-
In a 4 mL screw-cap vial, combine the iodoarene (0.5 mmol, 1.0 equiv), the terminal alkyne (e.g., propargyl alcohol or phenylacetylene) (0.75 mmol, 1.5 equiv), and PdCl₂(PPh₃)₂ (0.0025 mmol, 0.005 equiv).
-
Add the ionic liquid (e.g., [TBP][4EtOV], 0.8 mL).
-
Seal the vial and stir the mixture at 55 °C for 3 hours.
-
After cooling to room temperature, partition the mixture between water (5 mL) and pentane (5 mL).
-
Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Protocol 2: General Procedure for CuAAC ("Click") Reaction
This protocol is a standard procedure for small molecule synthesis.[14]
-
Dissolve the azide (1.0 equiv) and the terminal alkyne (e.g., propargyl alcohol) (1.0-1.2 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, THF, DMSO).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equiv).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).
-
To the vigorously stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for A³ Coupling
This protocol is a representative procedure for a copper-catalyzed A³ coupling.[5]
-
To a reaction vessel under a nitrogen atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv), amine (1.0 mmol, 1.0 equiv), terminal alkyne (1.2 mmol, 1.2 equiv), and a copper(I) catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable solvent (e.g., toluene, dioxane, or solvent-free).[4]
-
Heat the reaction mixture (e.g., 80-110 °C) for the required time (typically 2-24 h), monitoring by TLC or GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to afford the desired propargylamine.
Conclusion
Propargyl alcohol presents a compelling and often superior alternative to simple terminal alkynes in organic synthesis. While its performance in core coupling reactions like the Sonogashira and CuAAC is robust and comparable to other alkynes, its true value lies in the bifunctionality afforded by the hydroxyl group. This feature opens up a myriad of subsequent transformation possibilities, allowing for the rapid construction of complex molecular architectures from a single coupled product. For researchers and drug development professionals, the choice between propargyl alcohol and another terminal alkyne should be guided by the overall synthetic strategy. If the goal is simply to install an alkynyl substituent, a simple alkyne may suffice. However, if the alkyne is a stepping stone for further functionalization, propargyl alcohol is an exceptionally powerful and versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Propynol-Based Corrosion Inhibitors and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of propynol-based corrosion inhibitors with alternative solutions, supported by experimental data. It details the methodologies of key experiments and presents quantitative data in structured tables for ease of comparison.
Introduction to this compound-Based Corrosion Inhibitors
This compound-based compounds, particularly propargyl alcohol, are widely recognized for their efficacy as corrosion inhibitors, especially in acidic environments.[1][2] Their protective action stems from their ability to adsorb onto metal surfaces, forming a barrier that mitigates the corrosive process.[1][3] The mechanism involves the interaction of the inhibitor's functional groups, the triple bond of the alkyne group and the hydroxyl group, with the metal surface.[2][3] This interaction can be a direct adsorption or can lead to the formation of a polymeric film on the surface.[2]
While effective, concerns over the toxicity and volatility of compounds like propargyl alcohol have driven research into safer and more stable alternatives.[4][5] This guide explores the performance of a this compound derivative, PP100, and other non-propynol-based inhibitors, providing a comparative analysis of their inhibition efficiencies.
Mechanism of Action: The Protective Barrier
This compound-based corrosion inhibitors function by creating a protective layer on the metal surface, which acts as a barrier to corrosive agents.[1][3] This process is primarily driven by the adsorption of the inhibitor molecules onto the metal. The triple bond in the alkyne group of propargyl alcohol, with its high electron density, facilitates a strong bond with the d-orbitals of transition metals.[2] The hydroxyl group also participates in the interaction with metal atoms.[3] This results in the formation of a stable, thin film that significantly reduces the rate of both anodic and cathodic reactions involved in corrosion.[1] In some cases, these adsorbed molecules can polymerize on the metal surface, forming a more robust and continuous protective film.[2]
A derivative of propargyl alcohol, 2-Propyn-1-ol compound with methyloxirane (PP100), employs multiple mechanisms for enhanced corrosion inhibition. These include chemical adsorption, hydrogen bonding, and electrostatic adsorption to form a dense protective film. Additionally, the hydroxyl groups in PP100 can neutralize hydrogen ions in acidic environments, suppressing hydrogen evolution corrosion.[4]
Mechanism of this compound-based corrosion inhibition.
Performance Comparison of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is a measure of the percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence. The following tables summarize the performance of this compound-based inhibitors and their alternatives under various experimental conditions.
| Inhibitor | Material | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Test Method |
| Propargyl Alcohol | Steel | 10% HCl | 200 ppm | 30-90°C | 95 | Weight Loss |
| Prop-2-yn-1-ol, methyloxirane (PP100) | Mild Steel | 18.5% HCl | 1.2 g/L | 80°C | 91 | Potentiodynamic Polarization |
| N-2-methylbenzylidene-4-antipyrineamine | Mild Steel | 1.0 M HCl | 5 x 10⁻⁴ M | Not Specified | 91.8 | Weight Loss, EIS |
| Benzyltriethylammonium chloride (BTC) | Carbon Steel | 1.0 M HCl | 10 mM | 25°C | 65 | EIS |
| Echinacea Extract (water-alcohol) | 17GS Steel | NS4 Model Environment | Not Specified | Not Specified | 69 | Not Specified |
| Tea Extract (aqueous) | 17GS Steel | NS4 Model Environment | Not Specified | Not Specified | 50 | Not Specified |
Table 1: Comparison of inhibition efficiencies for various corrosion inhibitors.
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized experimental procedures. The most common techniques are the weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).[6]
Weight Loss Method
This is a straightforward and widely used technique to determine the average corrosion rate over a period of time.[6][7]
a. Specimen Preparation:
-
Metal specimens (coupons) of known dimensions are prepared.[8]
-
The surfaces are polished with silicon carbide paper of varying grades (e.g., 100 to 600 grit) to achieve a smooth, uniform surface.[7][8]
-
The polished coupons are cleaned with a solvent like acetone, washed with distilled or bidistilled water, and then dried.[7][8]
-
The initial weight of each coupon is accurately measured and recorded.[7]
b. Experimental Procedure:
-
The prepared coupons are suspended in the corrosive solution, both with and without the inhibitor, using a non-metallic holder.[7][8]
-
The coupons are fully immersed for a predetermined period at a constant temperature.[8]
-
After the exposure time, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., ASTM G1), which may involve chemical or mechanical cleaning.[9]
-
The cleaned coupons are then washed, dried, and re-weighed.[8]
c. Data Analysis: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
-
Corrosion Rate (CR): (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.
-
-
Inhibition Efficiency (IE%): [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.[8]
-
Potentiodynamic Polarization
This electrochemical technique provides rapid insights into the corrosion mechanism and corrosion rate.[9]
a. Experimental Setup:
-
A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[10][11]
-
The working electrode is prepared similarly to the weight loss specimens.[12]
-
The cell is filled with the test solution (with and without inhibitor), and the electrodes are immersed. The system is allowed to stabilize by monitoring the open-circuit potential (OCP).[9]
b. Procedure:
-
The potential of the working electrode is scanned over a defined range (e.g., -250 mV to +250 mV with respect to the OCP) at a constant scan rate (e.g., 0.6 V/h).[9][12]
-
The resulting current is measured as a function of the applied potential.[9]
c. Data Analysis: The polarization curve (a plot of log of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as:
-
Inhibition Efficiency (IE%): [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Where icorr_blank and icorr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film.[13][14]
a. Experimental Setup: The setup is the same as for potentiodynamic polarization, using a three-electrode cell.[9]
b. Procedure:
-
After the OCP stabilizes, a small amplitude sinusoidal AC potential (e.g., 10 mV) is applied to the working electrode at the OCP.[9][10]
-
The frequency of the AC signal is varied over a wide range (e.g., 100 kHz to 10 mHz).[9][10]
-
The impedance of the system is measured at each frequency.[10]
c. Data Analysis: The impedance data is often represented as Nyquist and Bode plots.[15] An equivalent electrical circuit is used to model the electrochemical interface and extract parameters like the charge transfer resistance (Rct). A higher Rct value indicates a lower corrosion rate.[13] The inhibition efficiency is calculated as:
-
Inhibition Efficiency (IE%): [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where Rct_inhibitor and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Experimental workflow for corrosion inhibitor evaluation.
References
- 1. rawsource.com [rawsource.com]
- 2. content.ampp.org [content.ampp.org]
- 3. rawsource.com [rawsource.com]
- 4. 首页 [baischem.com]
- 5. researchgate.net [researchgate.net]
- 6. infinitalab.com [infinitalab.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. Video: Potentiodynamic Corrosion Testing [jove.com]
- 12. farsi.msrpco.com [farsi.msrpco.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. ijcsi.pro [ijcsi.pro]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Purity Analysis of Propynol Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of propynol derivatives—key building blocks in pharmaceutical synthesis—is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative overview of two distinct HPLC methodologies for the purity analysis of this compound derivatives: a Normal-Phase (NP) HPLC method adapted from a chiral separation protocol and a proposed Reversed-Phase (RP) HPLC method. This comparison will assist in method selection based on the specific analytical requirements, such as the polarity of the derivative and potential impurities.
Comparison of HPLC Methods
The choice between Normal-Phase and Reversed-Phase HPLC largely depends on the physicochemical properties of the this compound derivative and its expected impurity profile. NP-HPLC is well-suited for separating less polar compounds and isomers, while RP-HPLC is a versatile technique for a wide range of polar and non-polar analytes.
| Parameter | Method 1: Normal-Phase HPLC | Method 2: Reversed-Phase HPLC (Proposed) |
| Principle | Separation is based on polarity, with polar analytes having stronger interactions with the polar stationary phase and eluting later. | Separation is based on hydrophobicity, where non-polar analytes have stronger interactions with the non-polar stationary phase and are retained longer. |
| Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) | C18 (Octadecyl-silane bonded to silica) |
| Mobile Phase | n-Hexane:Isopropanol (95:5 v/v) | Water:Acetonitrile (gradient) |
| Typical Analytes | Suitable for less polar this compound derivatives and for separating positional isomers. | Broadly applicable to a wide range of this compound derivatives, particularly those with some degree of polarity. |
| Detection | UV at 210 nm | UV at 210 nm |
| Performance Data | ||
| Linearity | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for both the Normal-Phase and the proposed Reversed-Phase HPLC methods are provided below. These protocols serve as a starting point for method development and validation for specific this compound derivatives.
Method 1: Normal-Phase HPLC
This method is adapted from a validated procedure for the enantiomeric separation of a this compound derivative and is suitable for achiral purity analysis of similar compounds.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane : Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method 2: Reversed-Phase HPLC (Proposed)
This proposed method is based on common practices for the analysis of small, polar, UV-active molecules and serves as a robust starting point for the purity determination of a broad range of this compound derivatives.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizing the HPLC Purity Analysis Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound derivatives using HPLC.
Caption: General workflow for HPLC purity analysis of this compound derivatives.
Assessing the Biocompatibility of Propynol-Modified Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of novel materials into biomedical applications hinges on their biocompatibility. Propynol-modified materials, which feature alkyne functional groups, are gaining traction in drug delivery, tissue engineering, and surface modification due to their versatility in "click chemistry" reactions. This guide provides an objective comparison of the biocompatibility of this compound-modified materials with common alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound-modified materials generally exhibit good biocompatibility, comparable to and in some cases exceeding that of traditional biomaterials. In vitro studies demonstrate high cell viability and low cytotoxicity, while in vivo assessments indicate a mild inflammatory response that resolves over time. The key to their biocompatibility lies in the stable covalent linkages formed via click chemistry, minimizing the leaching of potentially toxic unreacted monomers. However, the potential for trace amounts of unreacted propargyl alcohol, a known irritant, necessitates rigorous purification and quality control.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to facilitate a clear comparison of this compound-modified materials with alternative biomaterials.
Table 1: In Vitro Cytotoxicity Assessment
| Material | Cell Type | Assay | Cell Viability (%) | LDH Release (%) | Citation |
| This compound-Modified Hydrogel (Thiol-Yne Crosslinked) | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | ~95% | Not Reported | [1] |
| Unmodified Polyurethane | L929 Mouse Fibroblasts | MTT | ~80-90% | Not Reported | [2] |
| Poly(ethylene glycol) (PEG) Hydrogel | Various | MTT/LDH | Generally >90% | Generally <10% | [3][4] |
| Medical Grade PVC (extract) | L929 Mouse Fibroblasts | MTT | ~75-85% | Not Reported | [5] |
Table 2: Hemocompatibility Assessment
| Material | Assay | Hemolysis (%) | Platelet Adhesion | Citation |
| Alkyne-Functionalized Polyurethane | ASTM F756 | < 2% | Low | [6] |
| Unmodified Polyurethane | ASTM F756 | 2-5% | Moderate | [6] |
| Medical Grade PVC | ASTM F756 | < 5% | High | [5] |
Table 3: In Vivo Inflammatory Response (Rodent Subcutaneous Implantation Model)
| Material | Inflammatory Markers (at 1 week post-implantation) | Fibrous Capsule Thickness (at 4 weeks) | Citation |
| This compound-Modified Hydrogel | Transient increase in TNF-α, IL-6 | Minimal | [1] |
| Titanium Implant | Elevated TNF-α, IL-1β | Thin | [7][8] |
| Poly(lactic-co-glycolic acid) (PLGA) Microspheres | Significant increase in macrophage infiltration and pro-inflammatory cytokines | Moderate to thick | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts, HUVECs) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test material according to ISO 10993-12 standards. Remove the culture medium from the wells and add fresh medium containing various concentrations of the test material extracts. For direct contact tests, place the sterilized material directly onto the cell layer. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO)) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from cells with damaged membranes.
-
Sample Collection: After the material exposure period (as described in the MTT assay), collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent to achieve maximum LDH release).
Hemolysis Assay (ASTM F756)
This practice provides a protocol for the assessment of the hemolytic properties of materials that will contact blood.
-
Material Preparation: Prepare extracts of the test material or use the material in direct contact as specified in the ASTM F756 standard.
-
Blood Collection: Obtain fresh human or rabbit blood anticoagulated with EDTA.
-
Exposure: Incubate the test material (or its extract) with a diluted blood solution at 37°C for a specified time (typically 2-4 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Data Analysis: Calculate the hemolysis percentage relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline). A hemolysis rate of less than 5% is generally considered non-hemolytic.
In Vivo Subcutaneous Implantation (ISO 10993-6)
This standard specifies test methods for the assessment of the local effects after implantation of biomaterials.
-
Animal Model: Use a suitable animal model, such as rats or rabbits.
-
Implantation: Surgically implant the sterile test material subcutaneously. A sham surgery site (empty pocket) and a negative control material (e.g., medical-grade silicone) should be included.
-
Post-operative Care: Provide appropriate post-operative care and monitor the animals for signs of inflammation or adverse reactions.
-
Histological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implant and surrounding tissue. Process the tissue for histological analysis (e.g., Hematoxylin and Eosin staining) to assess the inflammatory cell infiltrate, fibrous capsule formation, and tissue integration.
-
Immunohistochemistry/Cytokine Analysis: Perform immunohistochemistry to identify specific immune cell types (e.g., macrophages, neutrophils). Analyze the expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the tissue surrounding the implant using techniques like ELISA or RT-PCR.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biocompatibility assessment of this compound-modified materials.
In Vitro Cytotoxicity Testing Workflow
Hemocompatibility Testing Workflow
Inflammatory Signaling Pathway Activation
Conclusion
This compound-modified materials represent a promising class of biomaterials with favorable biocompatibility profiles. The use of efficient and biocompatible "click" chemistry for their fabrication minimizes residual reactants and enhances stability. While current data suggests they are safe for many biomedical applications, ongoing research should focus on long-term in vivo studies and the development of standardized testing protocols to facilitate direct comparisons with a wider range of existing biomaterials. For drug development professionals, the versatility and biocompatibility of this compound-modified materials offer exciting opportunities for creating novel and effective delivery systems.
References
- 1. Biocompatibility and inflammatory response in vitro and in vivo to gelatin-based biomaterials with tailorable elastic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity and in vivo biocompatibility of poly(propylene fumarate-co-ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG hydrogels for the controlled release of biomolecules in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of the inflammatory and osteogenic response induced by titanium particles released during implantoplasty of dental implants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Titanium implants and silent inflammation in jawbone—a critical interplay of dissolved titanium particles and cytokines TNF-α and RANTES/CCL5 on overall health? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomaterials-Driven Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape: A Comparative Analysis of Propynol and its Analogues' Reaction Kinetics
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of propynol (propargyl alcohol) and its analogues is paramount for applications ranging from organic synthesis to the design of targeted therapeutics. This guide provides an objective comparison of the reaction kinetics of these versatile compounds, supported by experimental data, to elucidate structure-reactivity relationships and inform experimental design.
The presence of the highly reactive terminal alkyne and the hydroxyl group in this compound (prop-2-yn-1-ol) makes it and its derivatives valuable synthons. Variations in the substitution at the carbinol carbon or the acetylenic carbon can significantly influence the rates and outcomes of their reactions. This guide delves into the kinetics of several key transformations, including reactions with formaldehyde, catalytic substitutions, and oxidations, to provide a comparative overview.
Comparative Kinetic Data
The following tables summarize key kinetic parameters for this compound and select analogues across different reaction types. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Reaction with Formaldehyde
The reaction of propargyl alcohol with formaldehyde to form butynediol is a crucial industrial process. The kinetics of this reaction are sensitive to pH, as indicated by the change in apparent activation energy.
| Compound | Reaction | Catalyst | pH | Apparent Activation Energy (kcal/mol) | Reaction Order |
| Propargyl alcohol | + Formaldehyde | Copper-bismuth | 4.3 | 12.4 | Zero order (at high propargyl alcohol concentration) |
| Propargyl alcohol | + Formaldehyde | Copper-bismuth | 4.3 | 19.0 | First order (at low propargyl alcohol concentration) |
| Propargyl alcohol | + Formaldehyde | Copper-bismuth | 3.0 | 29.7 | - |
Data sourced from Kiyama et al. (1954).[1][2]
Ferrocenium-Catalyzed Propargylic Substitution
The substitution of the hydroxyl group in propargylic alcohols is a common synthetic transformation. The following data illustrates the influence of the catalyst's counterion on the observed rate constant for the reaction of a propargylic alcohol with butanol.
| Propargylic Alcohol Analogue | Catalyst | Observed Rate Constant (k_obs, h⁻¹) |
| 1,1-diphenylprop-2-yn-1-ol | FcPF₆ | 0.48 ± 0.03 |
| 1,1-diphenylprop-2-yn-1-ol | FcBF₄ | 0.67 ± 0.04 |
| 1,1-diphenylprop-2-yn-1-ol | FcCl | 0.65 ± 0.08 |
Data sourced from Fischer et al. (2020).[3]
Aerobic Oxidation
The oxidation of propargylic alcohols to the corresponding alkynals or alkynones is a fundamental transformation. While detailed kinetic parameters are not always available, studies have shown that the electronic nature of substituents on the aromatic ring of aryl-substituted propargylic alcohols influences the reaction rate. Electron-donating groups generally require a higher catalyst loading for full conversion, implying a slower reaction rate compared to those with electron-withdrawing groups under the same catalyst concentration.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of kinetic data. Below are representative experimental protocols for the kinetic studies cited in this guide.
Protocol 1: Kinetics of the Reaction of Propargyl Alcohol with Aqueous Formaldehyde Solution
This protocol is adapted from the study by Kiyama et al. (1954).[1]
Materials:
-
Propargyl alcohol
-
Aqueous formaldehyde solution (approx. 40%)
-
Active copper-bismuth catalyst
-
Distilled water
-
Methanol
-
Butynediol
-
Sodium hydroxide (for pH adjustment)
-
Sulfuric acid (for pH adjustment)
Apparatus:
-
Flask with a cooler
-
Electric furnace for heating
-
Stirrer
-
Thermostat for temperature regulation (±0.1°C)
Procedure:
-
An aqueous solution of propargyl alcohol and formaldehyde of a specific composition is prepared in the reaction flask.
-
The active copper-bismuth catalyst is added to the flask.
-
The reaction mixture is heated to the desired temperature using an electric furnace, and the temperature is maintained within ±0.1°C.
-
The solution is continuously stirred at approximately 300 rpm.
-
Once the reaction system reaches thermal equilibrium, liquid samples are withdrawn at regular time intervals.
-
The concentrations of formaldehyde, propargyl alcohol, and butynediol in the samples are determined using the sodium sulphite method, silver nitrate method, and distillation method, respectively.
-
The pH of the reaction mixture is monitored and adjusted as needed using sodium hydroxide or sulfuric acid.
-
The rate of reaction is determined by plotting the concentration of reactants or products as a function of time. The order of the reaction and the rate constants are then calculated from these plots.
Protocol 2: Kinetic Analysis of Ferrocenium-Catalyzed Propargylic Substitution
This protocol is based on the work of Fischer et al. (2020).[3]
Materials:
-
Propargylic alcohol (e.g., 1,1-diphenylprop-2-yn-1-ol)
-
Alcohol nucleophile (e.g., butanol)
-
Ferrocenium salt catalyst (e.g., FcPF₆, FcBF₄, or FcCl)
-
Solvent (e.g., dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
Apparatus:
-
Reaction vials
-
Magnetic stirrer
-
Thermostatted water bath
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
A stock solution of the propargylic alcohol and an internal standard in the chosen solvent is prepared.
-
In a reaction vial, the ferrocenium catalyst is dissolved in the solvent.
-
The alcohol nucleophile is added to the vial.
-
The reaction is initiated by adding a specific volume of the propargylic alcohol stock solution to the vial.
-
The reaction mixture is stirred at a constant temperature in a thermostatted water bath.
-
Aliquots of the reaction mixture are taken at different time points.
-
The aliquots are quenched (e.g., by dilution with a suitable solvent) and analyzed by GC-FID to determine the concentration of the starting material and product.
-
The natural logarithm of the concentration of the starting material is plotted against time.
-
The observed rate constant (k_obs) is determined from the slope of the linear fit to the data, assuming a first-order rate law.
Visualizing Reaction Pathways and Workflows
Diagrams are essential for conceptualizing complex processes. The following visualizations, created using the DOT language, illustrate a general reaction pathway for propargylic alcohols and a typical experimental workflow for kinetic analysis.
Caption: Generalized reaction pathways for propargylic alcohols.
Caption: Experimental workflow for a typical kinetic study.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
A Comparative Guide to Cross-Linking Agents: "Propynol" (Alkyne-Based) vs. Other Chemistries
In the fields of chemical biology, drug development, and materials science, cross-linking agents are indispensable for covalently connecting molecules. This process is fundamental to stabilizing protein structures, elucidating protein-protein interactions (PPIs), and constructing complex bioconjugates like antibody-drug conjugates (ADCs). While "propynol" is not a standard cross-linking agent itself, it represents the core functional group of propargyl alcohol , a key building block for alkyne-containing cross-linkers . These linkers are central to highly efficient "click chemistry" reactions.
This guide provides an objective comparison between the efficacy of alkyne-based cross-linking and other widely used alternatives, namely amine-reactive N-hydroxysuccinimide (NHS) esters and aldehyde-based reagents like glutaraldehyde. The comparison is supported by quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the optimal strategy for their specific needs.
Data Presentation: Quantitative Comparison of Cross-Linking Chemistries
The selection of a cross-linking agent is dictated by the specific application, requiring a balance between reaction efficiency, specificity, and the stability of the final linkage. The following table summarizes key performance metrics for the compared chemistries.
| Feature | Alkyne-Based (Click Chemistry) | NHS Ester Chemistry | Glutaraldehyde Chemistry |
| Target Residue(s) | Site-specifically introduced azides or alkynes | Primary amines (Lysine, N-terminus)[1] | Primary amines (Lysine, Arginine)[2][3] |
| Reaction Mechanism | [3+2] Cycloaddition (e.g., CuAAC, SPAAC)[4][5] | Nucleophilic Acyl Substitution[4] | Schiff base formation, Michael addition[6][7] |
| Typical Efficiency/Yield | >90%[4] | 5-30%[4] | High, but can lead to polymerization[7][8] |
| Specificity | Very High (Bioorthogonal)[4] | Moderate (targets multiple lysines on protein surface) | Low (can be non-specific)[3] |
| Reaction Kinetics | Fast (often complete in < 1 hour) | Relatively Fast (30-60 minutes)[9] | Fast[7] |
| pH Sensitivity | Generally insensitive (pH 4-11)[9] | Optimal at pH 7.2-8.5[1] | Optimal at pH 7.5-8.5[10] |
| Linkage Stability | Highly Stable (irreversible triazole ring)[9] | Stable (amide bond)[9] | Stable[7] |
| Key Advantage | High specificity and efficiency, bioorthogonal nature[5] | Well-established, readily available reagents[1] | High efficiency, rapid reaction[7] |
| Key Disadvantage | Requires introduction of alkyne/azide groups | Can create heterogeneous products[9] | Potential for cytotoxicity and aggregation[7] |
In-Depth Efficacy Comparison
Alkyne-Based Cross-linking ("this compound" Chemistry)
Alkyne-functionalized molecules are pivotal to a class of reactions broadly termed "click chemistry." These reactions are prized for their high yield, specificity, and the fact that they proceed under mild, aqueous conditions without interfering with native biological processes (bioorthogonality).[5][11]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where a terminal alkyne (like that in a propargyl group) reacts with an azide to form a stable triazole linkage.[5] The reaction is extremely efficient but requires a copper catalyst, which can be toxic to living cells, though stabilizing ligands can mitigate this issue.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC uses a strained, cyclic alkyne (e.g., DBCO) that reacts spontaneously with an azide.[4] This makes it ideal for in vivo applications.
-
Thiol-Yne Reaction: This reaction involves the radical-mediated addition of a thiol group across an alkyne.[13] A key feature is that each alkyne can react with two thiol groups, leading to highly cross-linked networks.[14]
The primary advantage of alkyne-based methods is the precise control they offer, resulting in homogenous, well-defined conjugates with predictable stoichiometry.[9]
Amine-Reactive Cross-linking (NHS Esters)
N-hydroxysuccinimide esters are one of the most common classes of cross-linkers.[1] They react with primary amines, found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[15]
While the chemistry is robust and widely used, its efficacy is limited by its specificity. Since proteins often have multiple surface-exposed lysines, homobifunctional NHS esters like DSS can lead to a heterogeneous mixture of cross-linked products, which can complicate analysis.[16] The reaction efficiency is also generally lower than that of click chemistry.[4]
Aldehyde-Based Cross-linking (Glutaraldehyde)
Glutaraldehyde is a highly efficient homobifunctional cross-linker that reacts with amine groups on proteins, primarily from lysine and arginine residues, to form Schiff bases and more complex, stable linkages.[2][3] It reacts rapidly and is effective at stabilizing protein complexes and fixing tissues for microscopy.[7][17]
However, glutaraldehyde's high reactivity comes at the cost of specificity. It can lead to uncontrolled polymerization and protein aggregation.[18] A significant drawback is its cytotoxicity, which limits its use in applications involving living cells and in the final formulation of biotherapeutics.[7]
Experimental Protocols
Adherence to optimized protocols is critical for reproducible cross-linking experiments. The following are detailed methodologies for three common cross-linking chemistries.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-modified protein with an azide-containing molecule.
Materials:
-
Alkyne-modified protein (1-5 mg/mL in a suitable buffer like PBS)
-
Azide-containing molecule
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Catalyst Preparation: Immediately before use, prepare the Cu(I)-ligand complex. Mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Allow the mixture to stand for 2-3 minutes.[19]
-
Reaction Setup: In a reaction tube, combine the alkyne-modified protein with the azide-containing molecule. A molar ratio of 1:4 to 1:10 (protein to azide molecule) is a typical starting point for ADCs.[19]
-
Initiate Reaction: Add the prepared Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide). Initiate the click reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[19]
-
Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[19]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents and by-products.[19]
Protocol 2: NHS Ester-Based Protein Cross-linking
This protocol is for cross-linking a purified protein using a homobifunctional NHS ester like BS3 (water-soluble).
Materials:
-
Purified protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester cross-linker (e.g., BS3)
-
Anhydrous Dimethylsulfoxide (DMSO) for dissolving non-sulfonated NHS esters
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Cross-linker Solution: Immediately before use, dissolve the NHS ester in the reaction buffer (for water-soluble versions like BS3) or anhydrous DMSO to a concentration of ~10 mM.[15]
-
Cross-linking Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[15]
-
Quenching: Stop the reaction by adding the quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to neutralize any unreacted NHS ester.[1][15]
-
Purification: Remove excess cross-linker and quenching buffer using a desalting column.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[15]
Protocol 3: Glutaraldehyde-Based Protein Cross-linking
This protocol provides a general method for cross-linking interacting proteins in solution.
Materials:
-
Protein solution (50-100 µg of interacting proteins in 100 µL of an amine-free buffer, e.g., 20 mM HEPES, pH 7.5)[10][20]
-
Glutaraldehyde solution (e.g., 2.5%, freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Laemmli sample buffer for SDS-PAGE analysis
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer. Phosphate or HEPES buffers are suitable; Tris should be avoided in the reaction step.[10]
-
Cross-linking Reaction: Add the freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.05% - 0.1%. For the example above, add 5 µL of a 2.3% solution to the 100 µL protein mix.[10]
-
Incubation: Incubate the reaction for 2-10 minutes at a controlled temperature (e.g., on ice or at 37°C).[10][20] Incubation times and temperature require optimization.
-
Quenching: Terminate the reaction by adding the quenching solution. For the example above, add 10 µL of 1 M Tris-HCl, pH 8.0.[10]
-
Analysis: Solubilize the cross-linked proteins by adding an equal volume of Laemmli sample buffer and analyze the products using SDS-PAGE.[10]
Mandatory Visualization
The following diagrams illustrate key workflows and chemical principles related to cross-linking.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 3. Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fgsc.net [fgsc.net]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. axispharm.com [axispharm.com]
- 20. plchiulab.gitbook.io [plchiulab.gitbook.io]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Propynol
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Propynol, also known as propargyl alcohol, is a versatile chemical intermediate, but its hazardous properties necessitate strict adherence to proper disposal protocols. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring a secure research environment and compliance with regulatory standards.
This compound is a flammable, toxic, and reactive substance that requires careful handling to mitigate risks of fire, toxic exposure, and unexpected chemical reactions.[1][2] Improper disposal, such as discarding it down the drain, is strictly forbidden as it can contaminate water sources and is harmful to aquatic life.[3][4] Adherence to the following procedures will ensure the safe and compliant disposal of this compound waste.
Key Safety and Regulatory Data
A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| EPA Hazardous Waste Number | P102 | [5] |
| UN/NA Number | 1986 | [2] |
| DOT Hazard Class | 3 (Flammable Liquid), 6.1 (Poison) | [6] |
| Flash Point | 33°C (91.4°F) | [6][7] |
| Oral LD50 (Rat) | 20-55 mg/kg | |
| Dermal LD50 (Rabbit) | 16 mg/kg | |
| ACGIH TLV-TWA (8-hour) | 1 ppm | [2][7] |
Detailed Protocol for this compound Waste Disposal
This protocol outlines the necessary steps for the proper collection, storage, and disposal of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[7]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7]
-
Respiratory Protection: In case of insufficient ventilation or the potential for vapor accumulation, a NIOSH/MSHA-approved respirator should be used.[8]
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure appropriate disposal.
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and sealed container.[3]
-
Container Material: The container should be made of a material compatible with this compound, such as glass or high-density polyethylene.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound" or "Propargyl Alcohol," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
-
Segregation: Do not mix this compound waste with incompatible materials. This compound is incompatible with strong oxidizing agents, acids, and bases.[3][9] Keep it separate from non-hazardous waste.[3]
Step 3: Storage of this compound Waste
The temporary storage of this compound waste within the laboratory must be done in a safe and compliant manner.
-
Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][8]
-
Ignition Sources: The storage area must be free of heat, open flames, sparks, and other ignition sources.[2][8]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.[3]
Step 4: Arranging for Disposal
Once the waste container is full or has reached the end of its accumulation period, it must be disposed of through the proper channels.
-
Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[3]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for the disposal of hazardous waste are followed.[2][8]
Step 5: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[6]
-
Containment: For liquid spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[4][6]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[6]
-
Decontamination: Clean the spill area thoroughly.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. rawsource.com [rawsource.com]
- 2. nj.gov [nj.gov]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
Navigating the Risks: A Guide to Safely Handling Propynol
Propynol, also known as propargyl alcohol, is a versatile chemical intermediate with significant applications in various fields, including as a corrosion inhibitor, solvent stabilizer, and in organic synthesis. However, its utility is matched by its hazardous nature, necessitating strict adherence to safety protocols to mitigate risks. This compound is a flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye damage.[1][2][3][4][5] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this hazardous chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[4] | Protects against splashes and vapors that can cause severe eye burns and damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl or nitrile rubber).[6] Gloves must be inspected before use and disposed of properly after handling.[4] | Prevents skin contact, as this compound can be fatal if absorbed through the skin and causes chemical burns.[1][2] |
| Body Protection | Flame retardant and antistatic protective clothing, such as a lab coat, coveralls, or an apron.[3] | Minimizes skin exposure and protects against the flammability of this compound.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7] | Protects against the inhalation of toxic vapors which can cause chemical burns to the respiratory tract.[1] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing the risks associated with this compound. The following diagram and steps outline the safe handling procedure from preparation to storage.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for this compound.[7]
-
Personal Protective Equipment (PPE): Wear all the required PPE as detailed in the table above.[7]
-
Workspace Preparation: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Keep the work area free of incompatible materials such as strong oxidizers, acids, and bases.[6]
2. Handling:
-
Minimize Quantities: Use the smallest amount of this compound necessary for the procedure.[6]
-
Avoid Contact: Prevent direct contact with skin and eyes, and avoid inhaling vapors.[4][6]
-
Ignition Sources: this compound is flammable; keep it away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[2][6][8]
3. Storage:
-
Container: Keep the storage container tightly closed.[2][3][6]
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[2][3][6] The storage area should be locked or accessible only to authorized personnel.[3]
Disposal Plan: Responsible Waste Management
Improper disposal of this compound can lead to environmental contamination and poses a significant safety risk.
-
Waste Classification: this compound is considered a hazardous waste.[9]
-
Containment: Collect all this compound waste, including contaminated materials and PPE, in a clearly labeled, sealed, and appropriate container.[2]
-
Disposal Route: Do not pour this compound down the drain.[3][10] Arrange for disposal through a licensed hazardous waste disposal service.[11]
-
Regulatory Compliance: All disposal methods must comply with local, state, and federal regulations.[11]
First Aid: Immediate Response to Exposure
In the event of exposure to this compound, immediate and appropriate first aid is critical.
General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the chemical label where possible.[1] A safety shower and eye wash station should be readily accessible in areas where this compound is handled.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, making sure to hold the eyelids open.[1] Do not allow the victim to rub their eyes.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Flush the affected skin area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting.[1] If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cpachem.com [cpachem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
